Renitek
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-BMSLDGIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Renitek (Enalapril) on Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of Renitek, whose active ingredient is enalapril, on the angiotensin-converting enzyme (ACE). Enalapril is a cornerstone in the management of hypertension and heart failure, and a thorough understanding of its interaction with ACE is critical for research and development in cardiovascular therapeutics.[1][2]
Executive Summary
Enalapril is an orally administered prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[3][4][5] Enalaprilat is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3][6][7] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[1][6][8] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3][9] This document details the molecular interactions, pharmacokinetics, and the experimental validation of this mechanism.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][10] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[8][10] Angiotensin I is then converted to the highly active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE).[4][6][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, stimulation of aldosterone release from the adrenal cortex, and increased sodium and water retention by the kidneys.[3][8]
ACE, also known as kininase II, is a zinc-dependent dipeptidase.[4][11] In addition to its role in producing angiotensin II, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4][9]
Enalapril's Mechanism of Action: From Prodrug to Potent Inhibitor
Enalapril itself is a weak inhibitor of ACE.[5] Its therapeutic efficacy stems from its bioactivation to enalaprilat.[4][6][7]
Bioactivation of Enalapril
Following oral administration, enalapril is absorbed and subsequently hydrolyzed by hepatic enzymes, which cleave the ethyl ester group to form the active dicarboxylic acid metabolite, enalaprilat.[3][4] This conversion is essential for the drug's activity as enalaprilat is a significantly more potent ACE inhibitor.[6]
References
- 1. Enalapril - Wikipedia [en.wikipedia.org]
- 2. medindia.net [medindia.net]
- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 9. droracle.ai [droracle.ai]
- 10. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 11. vinmec.com [vinmec.com]
The Impact of Renal Impairment on the Pharmacokinetics of Enalaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat. The elimination of enalaprilat is predominantly via the kidneys. Consequently, patients with renal impairment are at a significant risk of drug accumulation and potential toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of enalaprilat in the context of renal impairment, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the physiological pathways and experimental designs. Understanding these pharmacokinetic alterations is crucial for appropriate dose adjustments and ensuring patient safety in this vulnerable population.
Introduction
Enalaprilat exerts its antihypertensive effects by inhibiting ACE, thereby decreasing the production of angiotensin II, a potent vasoconstrictor, and reducing aldosterone secretion.[1] More than 90% of an administered dose of enalaprilat is eliminated unchanged in the urine within 24 hours.[2] This renal excretion occurs through both glomerular filtration and active tubular secretion.[3][4] Therefore, any decline in renal function can significantly impede the clearance of enalaprilat, leading to elevated plasma concentrations and a prolonged half-life.[5][6][7][8] This guide synthesizes the available data to provide a detailed understanding of these pharmacokinetic changes.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of enalaprilat in subjects with varying degrees of renal function. The data highlights a clear trend of decreased clearance and increased exposure as renal function declines.
| Renal Function Group (Creatinine Clearance / GFR) | N | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min) | Half-life (h) | Reference |
| Normal (>80 mL/min) | 10 | 10 mg oral enalapril | - | 4-5 | - | - | 11 (effective) | [2][8][9] |
| Mild Impairment (31-80 mL/min) | - | 10 mg oral enalapril | Higher than normal | Longer than normal | - | - | - | [5][9] |
| Moderate Impairment (10-79 mL/min) | 9 | 10 mg oral enalapril | Elevated | - | - | - | - | [10][11] |
| Severe Impairment (<30 mL/min) | - | 10 mg oral enalapril | Markedly elevated | Longer than normal | - | - | - | [5][9][12] |
| Severe Impairment (GFR <30 mL/min) | - | - | Significantly higher | - | - | - | - | [13] |
| End-Stage Renal Disease (ESRD) (<10 mL/min) | - | 10 mg oral enalapril | Highest | Longest | - | - | - | [9] |
| ESRD on Hemodialysis (<3 mL/min) | 10 | 10 mg oral enalapril | Elevated | - | - | Dialyzable | - | [10][11] |
Note: Specific quantitative values for Cmax, AUC, and half-life across all studies were not consistently reported in a comparable format. The table reflects the qualitative and directional changes described in the literature.
Experimental Protocols
The understanding of enalaprilat pharmacokinetics in renal impairment is built upon several key clinical studies. The methodologies of these studies are detailed below.
Single and Multiple Dose Pharmacokinetic Study in Renal Impairment
-
Objective: To examine the effects of varying degrees of renal dysfunction on the formation and elimination of enalaprilat after single and multiple oral doses of enalapril maleate.[9]
-
Study Population: Subjects were categorized into four groups based on their glomerular filtration rate (GFR):
-
Group 1: GFR > 100 mL/min/1.73 m²
-
Group 2: GFR 31-80 mL/min/1.73 m²
-
Group 3: GFR 10-30 mL/min/1.73 m²
-
Group 4: GFR < 10 mL/min/1.73 m²[9]
-
-
Dosing Regimen:
-
Sample Collection:
-
Analytical Method: Serum and urine concentrations of enalaprilat were determined using a validated analytical method, likely radioimmunoassay as was common for the era of some of these studies.[10]
Pharmacokinetic Study in Patients on Hemodialysis
-
Objective: To evaluate the pharmacokinetics of enalaprilat in patients with chronic renal failure requiring regular hemodialysis and to assess the impact of hemodialysis on its clearance.[14][15]
-
Study Population: Patients with chronic renal failure (creatinine clearance < 3 mL/min) undergoing regular hemodialysis.[10][11]
-
Dosing Regimen: A single 10 mg oral dose of enalapril maleate was administered on a non-dialysis day and again 1 hour before a dialysis session two weeks later.[10][11] In another study, single and multiple 2.5 mg doses of enalapril were administered.[14][15]
-
Sample Collection: Blood samples were collected at various time points before, during, and after the hemodialysis session to measure plasma enalaprilat concentrations.[10][11][15]
-
Hemodialysis: A standard 4-hour hemodialysis session was performed.[14][15] The clearance of enalaprilat by hemodialysis was calculated.[14][15]
Visualizations
Signaling and Transport Pathways
The renal handling of enalaprilat involves both passive filtration and active transport. The following diagram illustrates the key steps in the renal excretion of enalaprilat.
Caption: Renal excretion pathway of enalaprilat.
Experimental Workflow
The following diagram outlines the typical workflow for a clinical study investigating the pharmacokinetics of enalaprilat in patients with renal impairment.
Caption: Experimental workflow for a pharmacokinetic study.
Discussion and Clinical Implications
The evidence overwhelmingly demonstrates that renal impairment significantly alters the pharmacokinetics of enalaprilat, leading to higher serum concentrations, a longer time to reach peak concentration, and a slower decline in serum levels.[5][6][9] The clearance of enalaprilat is directly correlated with renal function, as measured by GFR or creatinine clearance.[12]
These pharmacokinetic changes have direct clinical implications. The accumulation of enalaprilat in patients with renal insufficiency can lead to an exaggerated and prolonged hypotensive effect, increasing the risk of adverse events such as dizziness, syncope, and acute kidney injury.[16] Therefore, dose reduction is imperative in this patient population.
For patients with a creatinine clearance of less than 30 mL/min, the initial oral dose of enalapril should be reduced, typically starting at 2.5 mg daily.[17][18] The dose should then be titrated upwards cautiously based on the patient's blood pressure response and renal function monitoring.[1][19]
Hemodialysis has been shown to be effective in removing enalaprilat from the blood, with a 4-hour session reducing plasma concentrations by approximately half.[14][15] This is an important consideration for the management of patients on dialysis, and supplemental doses may be required post-dialysis to maintain therapeutic efficacy.[1][19]
Conclusion
The pharmacokinetics of enalaprilat are profoundly affected by renal impairment. A thorough understanding of the relationship between renal function and enalaprilat clearance is essential for the safe and effective use of enalapril in patients with chronic kidney disease. The quantitative data and experimental protocols summarized in this guide underscore the importance of individualized dosing strategies and careful monitoring in this patient population to mitigate the risks associated with drug accumulation. Future research should focus on developing more precise, model-based dosing algorithms to further optimize therapy in patients with renal insufficiency.
References
- 1. enalaprilat [glowm.com]
- 2. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential renal handling of angiotensin-converting enzyme inhibitors enalaprilat and lisinopril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of enalapril in normal subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enalapril in normal subjects and patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pk-db.com [pk-db.com]
- 10. The effect of renal function on enalapril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. High serum enalaprilat in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of lisinopril, enalapril and enalaprilat in renal failure: effects of haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of lisinopril, enalapril and enalaprilat in renal failure: effects of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
Long-Term Enalapril Administration and Its Impact on Cardiovascular Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enalapril, a potent angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in mitigating and reversing adverse cardiovascular remodeling. This technical guide provides an in-depth analysis of the long-term effects of enalapril on the cardiovascular system, with a focus on its molecular mechanisms and clinical and preclinical outcomes. Through a comprehensive review of key studies, this document outlines the quantitative effects of enalapril on cardiac hypertrophy, fibrosis, and vascular structure. Detailed experimental protocols from seminal animal and human studies are presented to aid in the design and interpretation of future research. Furthermore, this guide visualizes the core signaling pathways modulated by enalapril, offering a deeper understanding of its therapeutic actions. The compiled data and mechanistic insights are intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of cardiovascular therapeutics.
Introduction: The Role of Enalapril in Cardiovascular Health
Cardiovascular remodeling, a complex process involving alterations in the size, shape, and function of the heart and blood vessels, is a hallmark of many cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of pathological remodeling. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent Ang II, plays a pivotal role in interrupting this cascade. Long-term administration of enalapril has been shown to not only control blood pressure but also to exert direct beneficial effects on the cardiovascular structure, thereby improving patient outcomes.
Quantitative Effects of Long-Term Enalapril Treatment on Cardiovascular Remodeling
The following tables summarize the quantitative data from key clinical and preclinical studies investigating the long-term effects of enalapril on various parameters of cardiovascular remodeling.
Table 1: Effects of Enalapril on Left Ventricular Hypertrophy and Function
| Study Population | Enalapril Dose | Duration | Key Findings | Reference |
| Patients with Left Ventricular Dysfunction (SOLVD substudy) | 10-20 mg/day | 12 months | Left ventricular mass tended to be reduced in the enalapril group, with a highly significant difference in response compared to placebo (P≤.001).[1][2] Left ventricular end-diastolic and end-systolic volumes increased in the placebo group but not in the enalapril-treated patients.[1][2] | [1][2] |
| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day in drinking water | 5 weeks | Completely regressed cardiac hypertrophy.[3][4] | [3][4] |
| Spontaneously Hypertensive Rats (SHR) with nitric oxide synthase blockade | Not specified | 20 days | Attenuated the increase in cardiac myocyte cross-sectional area. | [5] |
| Ovariectomized Spontaneously Hypertensive Rats | Not specified | 7 weeks | Reduced left ventricular mass index compared to untreated ovariectomized SHRs. | [6] |
Table 2: Effects of Enalapril on Cardiac Fibrosis
| Study Population | Enalapril Dose | Duration | Key Findings | Reference |
| Hypertensive Rats | 10 mg/kg daily | 11 months | Diminished the fraction of myocardium occupied by replacement fibrosis by 59% (p<0.001).[7] | [7] |
| Dogs with Experimental Congestive Heart Failure | 2 mg/kg/day | 5 weeks | Reduced atrial fibrosis from 11.2±1.6% in the control group to 8.3±0.7% in the enalapril group (P=0.008).[8][9] | [8][9] |
| Dogs Post-Myocardial Infarction | 2.5 mg BID | 6 weeks | Lower collagen content in the infarct zones of dogs given enalapril.[10][11] | [10][11] |
| Subtotally Nephrectomized (SNX) Rats | High-dose in drinking water | 4 weeks (from week 8 to 12) | Significantly improved myocardial fibrosis (interstitial tissue area of 1.63±0.25% vs. baseline of >2% in untreated SNX).[12][13] | [12][13] |
Table 3: Effects of Enalapril on Atrial Remodeling and Atrial Fibrillation
| Study Population | Enalapril Dose | Duration | Key Findings | Reference |
| Dogs with Experimental Congestive Heart Failure | 2 mg/kg/day | 5 weeks | Left atrial fractional area shortening decreased by 9% (P=NS) in the enalapril group versus 42% (P=0.0001) in controls.[8] Mean atrial fibrillation duration was 138±83 s in the enalapril group versus 720±461 s in the control group (P=0.001).[8][9] | [8][9] |
| Patients with Left Ventricular Dysfunction (SOLVD) | 10-20 mg/day | Mean 2.9 years | Reduced the incidence of atrial fibrillation to 5.4% in the enalapril group compared to 24% in the placebo group (P<0.0001).[14] | [14] |
Table 4: Effects of Enalapril on Endothelial Function and Arterial Stiffness
| Study Population | Enalapril Dose | Duration | Key Findings | Reference |
| Newly Diagnosed Hypertensive Patients | 5.5 ± 2.3 mg/day | Not specified | Significantly improved flow-mediated dilation (FMD) in the brachial artery.[15] | [15] |
| Hypertensive Patients | Not specified | 7-8 weeks | No significant change in forearm blood flow response to methacholine.[16] | [16] |
| Patients with H-Type Hypertension | Enalapril Maleate-Folic Acid Tablets | Not specified | Significantly reduced endothelin-1 (ET-1) and elevated nitric oxide (NO) levels.[17] | [17] |
Experimental Protocols for Key Studies
This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.
Animal Models
-
Animal Strain: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[3][4]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.[18]
-
Grouping: Animals are randomly assigned to control and enalapril-treated groups for both SHR and WKY strains.[18]
-
Drug Administration: Enalapril maleate is dissolved in drinking water to provide a daily dose of 20 mg/kg.[3][4] Water consumption and body weight are monitored regularly to adjust the drug concentration.[18]
-
Assessment of Cardiac Hypertrophy: At the end of the treatment period, animals are euthanized, and hearts are excised. The left ventricle is dissected and weighed to determine the left ventricle to body weight ratio.[18]
-
Assessment of Intracellular pH Regulatory Mechanisms: Na+/H+ exchange activity is estimated by measuring the steady-state intracellular pH (pHi) in HEPES buffer and the rate of pHi recovery from a CO2-induced acid load. Na+-independent Cl-/HCO3- exchange activity is assessed by measuring the rate of pHi recovery from intracellular alkalinization induced by trimethylamine exposure.[3]
-
Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce an anterior myocardial infarction.[10]
-
Randomization and Treatment: One day after coronary artery ligation, dogs are randomized to a control group (no treatment) or an oral enalapril group (2.5 mg BID).[10][11]
-
In Vivo Assessments:
-
Postmortem Analysis:
-
Animal Model: Dogs.[8]
-
Induction of Congestive Heart Failure (CHF): CHF is produced by rapid right ventricular pacing for 5 weeks.[8]
-
Randomization and Treatment: Dogs are randomized to enalapril therapy (2 mg/kg/day) or a control group.[8]
-
Monitoring: Echocardiography is performed at baseline and weekly thereafter.[8]
-
Electrophysiological Study: At the 5-week mark, atrial fibrillation (AF) is induced by burst pacing, and the duration of AF is measured.[8]
-
Histological Analysis: Atrial fibrosis is quantified.[8]
Clinical Trials
-
Study Population: Patients with left ventricular dysfunction (ejection fraction ≤ 35%) participating in the SOLVD prevention and treatment trials.[1][2]
-
Study Design: A substudy of a large, double-blind, randomized, placebo-controlled trial.[19]
-
Intervention: Patients were randomized to receive either enalapril (titrated to 10-20 mg daily) or a placebo.[19]
-
Assessments: Doppler-echocardiographic evaluations were performed at baseline and after 4 and 12 months of therapy.[1][2]
-
Data Analysis: Recorded data were analyzed in a blinded fashion at a central core laboratory.[1][2]
-
Primary Outcomes: Changes in left ventricular structure (end-diastolic and end-systolic volumes, left ventricular mass) and function.[1][2]
Signaling Pathways Modulated by Enalapril
Enalapril's beneficial effects on cardiovascular remodeling are mediated through the modulation of several key signaling pathways. By inhibiting ACE, enalapril primarily reduces the levels of Angiotensin II, a potent activator of pathways leading to hypertrophy, fibrosis, and inflammation.
Inhibition of Angiotensin II-Mediated Signaling
The diagram below illustrates the central role of enalapril in blocking the detrimental effects of Angiotensin II on cardiac cells.
Caption: Enalapril's mechanism of action in the Renin-Angiotensin System.
Modulation of TGF-β Signaling in Cardiac Fibrosis
Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of cardiac fibrosis. Angiotensin II stimulates the production of TGF-β, which in turn promotes the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix proteins. Enalapril, by reducing Angiotensin II levels, indirectly inhibits this pro-fibrotic pathway.[20][21]
Caption: Enalapril's inhibitory effect on the TGF-β signaling pathway.
Attenuation of p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in stress-induced cardiac remodeling, including hypertrophy and fibrosis.[20] Angiotensin II can activate p38 MAPK, leading to downstream effects that contribute to pathological remodeling. Enalapril's ability to reduce Angiotensin II levels can, therefore, lead to the attenuation of p38 MAPK activation.[20][22]
Caption: Enalapril's impact on the p38 MAPK signaling cascade.
Conclusion and Future Directions
Long-term treatment with enalapril consistently demonstrates beneficial effects on cardiovascular remodeling by attenuating cardiac hypertrophy, reducing fibrosis, and improving vascular function. Its primary mechanism of action, the inhibition of the renin-angiotensin-aldosterone system, leads to the downstream modulation of key signaling pathways, including TGF-β and p38 MAPK. The quantitative data and experimental protocols presented in this guide provide a solid foundation for understanding and further investigating the therapeutic potential of enalapril and other RAAS inhibitors.
Future research should continue to explore the nuanced molecular mechanisms underlying enalapril's effects, particularly in different patient populations and in combination with other therapies. The development of novel biomarkers to monitor the anti-remodeling effects of enalapril in real-time would be a significant advancement. Furthermore, a deeper understanding of the interplay between genetic predispositions and the response to enalapril could pave the way for more personalized therapeutic strategies in the management of cardiovascular diseases.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Effects of long-term enalapril therapy on cardiac structure and function in patients with left ventricular dysfunction. Results of the SOLVD echocardiography substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Beneficial effect of enalapril in spontaneously hypertensive rats cardiac remodeling with nitric oxide synthesis blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of enalapril on the cardiac remodelling in ovariectomized spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect of enalapril on ventricular remodeling and function during healing after anterior myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy | PLOS One [journals.plos.org]
- 14. Role of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood-Pressure-Lowering Effects in Newly Diagnosed Hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Efficacy, safety, and vascular endothelial function improvement of enalapril maleate-folic acid tablets in H-Type hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Studies of left ventricular dysfunction (SOLVD)--rationale, design and methods: two trials that evaluate the effect of enalapril in patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for Enalapril's Inhibition of Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular underpinnings of enalapril's potent and specific inhibition of the angiotensin-converting enzyme (ACE). Enalapril, a cornerstone in the treatment of hypertension and heart failure, functions as a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat. This document details the mechanism of action, binding kinetics, and structural interactions of enalaprilat with the ACE active site, providing a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key component of this cascade is the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidase.[1] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3][4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2][3][4][5] ACE also inactivates the vasodilator bradykinin.[2][5]
Enalapril, administered as the maleate salt, is a prodrug that is rapidly absorbed and subsequently hydrolyzed by hepatic carboxylesterases to its active diacid form, enalaprilat.[2][4][6][7][8] Enalaprilat is a potent, competitive inhibitor of ACE.[5][6][9] By blocking ACE, enalaprilat disrupts the RAAS, leading to decreased plasma levels of angiotensin II and reduced aldosterone secretion.[2][3] This results in vasodilation, reduced sodium and water retention, and a subsequent lowering of blood pressure.[4] The inhibition of bradykinin degradation by enalaprilat may also contribute to its vasodilatory effects.[2][4]
Quantitative Analysis of Enalaprilat's Interaction with ACE
The potency of enalaprilat's inhibition of ACE has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.
Table 1: In Vitro Inhibition of Angiotensin-Converting Enzyme by Enalaprilat
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 1.94 nM | Not Specified | [9] |
| IC50 | 2.4 nM | Not Specified | [10] |
| Ki | ~0.1 nM | Serum ACE | [11] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Pharmacokinetic Properties of Enalapril and Enalaprilat (Human Subjects)
| Parameter | Enalapril | Enalaprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours | [3][4] |
| Effective Half-life for Accumulation | - | ~11 hours | [12][13] |
| Cmax (after 10 mg oral enalapril) | 310 +/- 187 ng/mL | 57 +/- 29 ng/mL | [14] |
| Cmax (after 20 mg oral enalapril) | 481 +/- 185 ng/mL | 72.9 +/- 33.6 ng/mL | [14] |
| AUC(0→∞) (after 10 mg oral enalapril) | 480 +/- 216 ng·h/mL | 256 +/- 122 ng·h/mL | [14] |
| AUC(0→∞) (after 20 mg oral enalapril) | 832 +/- 325 ng·h/mL | 383 +/- 158 ng·h/mL | [14] |
| Oral Bioavailability (as enalaprilat) | ~60% (absorption of enalapril) | Poor | [8] |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Table 3: Pharmacodynamic Parameters of Enalaprilat in Humans
| Parameter | Value | Condition | Reference |
| Ce50 (for ACE inhibition) | 19.8 ± 13 ng/mL | First dose | [15][16] |
| Ce50 (for systolic blood pressure reduction) | 66.1 ± 20.2 ng/mL | - | [15][16] |
| Ce50 (for diastolic blood pressure reduction) | 61.6 ± 22.5 ng/mL | - | [15][16] |
Ce50 is the drug concentration required to produce 50% of the maximum effect.
Molecular Mechanism of ACE Inhibition by Enalaprilat
The inhibitory activity of enalaprilat is a result of its high-affinity binding to the active site of ACE. This interaction is guided by a combination of electrostatic and hydrophobic forces, with a critical role played by a zinc ion cofactor.
The ACE Active Site
The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity.[17] The zinc ion is coordinated by three amino acid residues: His383, His387, and Glu411.[1] The active site is further characterized by two main binding pockets, S1 and S2', which accommodate the side chains of the substrate's C-terminal and penultimate amino acid residues, respectively.
Enalaprilat Binding and Key Interactions
X-ray crystallography studies of the ACE-enalaprilat complex have provided a detailed map of their interaction.[18] Enalaprilat, being a structural analog of the C-terminal dipeptide of angiotensin I, fits snugly into the active site.
The key molecular interactions are as follows:
-
Zinc Coordination: The carboxylate group of enalaprilat directly interacts with the catalytic Zn²⁺ ion, displacing a water molecule that is typically bound to the zinc in the unbound enzyme.[1][18] This interaction is fundamental to the inhibitory mechanism of carboxylate-containing ACE inhibitors.
-
S1 Pocket Interaction: The phenyl group of enalaprilat's P1' residue (analogous to the phenylalanine in angiotensin I) occupies the hydrophobic S1 pocket, where it interacts with Phe512 and Val518.[1]
-
S2' Pocket Interaction: The proline residue of enalaprilat binds within the S2' subsite. Its carboxylate group forms hydrogen bonds with Gln281, Lys511, and Tyr520, stabilizing the inhibitor within the active site.[1][14]
-
Hydrogen Bonding Network: Additional hydrogen bonds are formed between enalaprilat and other active site residues, including His353, His513, and Tyr523, further enhancing the binding affinity.[9]
The chiral nature of enalaprilat ensures a precise three-dimensional fit within the ACE binding pocket, highlighting the importance of stereochemistry in its potent inhibitory activity.[15]
Visualizing the Molecular Interactions and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
The Renin-Angiotensin-Aldosterone System and the Site of Enalapril's Action
Caption: The RAAS pathway and the inhibitory action of enalaprilat on ACE.
Simplified Representation of Enalaprilat Binding to the ACE Active Site
Caption: Key interactions of enalaprilat within the ACE active site.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction between enalaprilat and ACE.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibition of ACE activity by quantifying the cleavage of a synthetic substrate.
Objective: To determine the IC50 value of enalaprilat for ACE.
Materials:
-
Purified ACE (e.g., from rabbit lung)
-
Enalaprilat
-
Synthetic ACE substrate (e.g., Furanacryloyl-Phe-Gly-Gly, FAPGG)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of enalaprilat in the assay buffer.
-
In a microplate, add a fixed amount of purified ACE to each well.
-
Add the different concentrations of enalaprilat to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding the FAPGG substrate to all wells.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. The cleavage of FAPGG by ACE results in a decrease in absorbance.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of ACE inhibition against the logarithm of the enalaprilat concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of the ACE-Enalaprilat Complex
This technique provides high-resolution structural information about the binding of enalaprilat to ACE.
Objective: To determine the three-dimensional structure of the ACE-enalaprilat complex.
Procedure:
-
Protein Expression and Purification: Express and purify a soluble form of ACE (e.g., the testicular domain of human ACE, tACE) using a suitable expression system (e.g., mammalian or insect cells).
-
Crystallization:
-
Co-crystallize the purified ACE with an excess of enalaprilat.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically from a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement, using a known structure of ACE as a model.
-
Build an atomic model of the ACE-enalaprilat complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Structural Analysis: Analyze the final refined structure to identify the specific molecular interactions between enalaprilat and the amino acid residues of the ACE active site.
Experimental Workflow for In Vitro ACE Inhibition Assay
Caption: General workflow for an in vitro ACE inhibition assay.
Conclusion
Enalapril's therapeutic efficacy is rooted in the potent and specific inhibition of the angiotensin-converting enzyme by its active metabolite, enalaprilat. This inhibition is achieved through a well-defined set of molecular interactions within the ACE active site, most notably the coordination of the catalytic zinc ion and interactions with the S1 and S2' binding pockets. The quantitative data on its binding affinity and pharmacokinetic profile underscore its effectiveness as a long-acting antihypertensive agent. The experimental protocols detailed herein provide a foundation for further research into the structure-activity relationships of ACE inhibitors and the development of novel therapeutics targeting the renin-angiotensin-aldosterone system. This comprehensive understanding of enalapril's molecular basis of action is invaluable for researchers and professionals dedicated to advancing cardiovascular medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enalapril pharmacokinetics and ACE inhibition, following single and chronic oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Structure determination of enalapril maleate form II from high-resolution X-ray powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human ACE gives new insights into inhibitor binding and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of enalapril and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Kinetic-dynamic relations and individual responses to enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril is a potent and widely prescribed medication for the management of hypertension and heart failure.[1] Its therapeutic efficacy is primarily attributed to its profound impact on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2][3] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is a powerful inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] This technical guide provides an in-depth analysis of enalapril's mechanism of action, its quantitative effects on the key components of the RAAS, and detailed experimental protocols for their measurement.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a complex signaling pathway essential for maintaining cardiovascular homeostasis.[2] It is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal blood flow or low sodium levels.[1][3] Renin then cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide angiotensin I.[2] Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is predominantly found in the endothelial cells of the lungs.[2]
Angiotensin II exerts its physiological effects through binding to its receptors, primarily the AT1 receptor.[5] This interaction leads to potent vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sodium and water reabsorption in the kidneys, all of which contribute to an elevation in blood pressure.[2] Aldosterone, in turn, promotes sodium and water retention, further increasing blood volume and pressure.[1]
Enalapril's Mechanism of Action
Enalapril's therapeutic effects stem from the inhibition of ACE by its active metabolite, enalaprilat.[4] By blocking ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[4] This reduction in angiotensin II levels leads to several downstream effects:
-
Vasodilation: Reduced angiotensin II-mediated vasoconstriction results in the relaxation of blood vessels and a decrease in total peripheral resistance.[4]
-
Reduced Aldosterone Secretion: The diminished stimulation of the adrenal cortex by angiotensin II leads to lower levels of aldosterone.[4] This, in turn, promotes the excretion of sodium and water, reducing blood volume.
-
Increased Renin Activity: The decrease in angiotensin II disrupts the negative feedback loop on renin release, leading to a compensatory increase in plasma renin activity (PRA).[4]
The following diagram illustrates the RAAS pathway and the point of intervention for enalapril.
Quantitative Impact of Enalapril on RAAS Components
The administration of enalapril leads to predictable and quantifiable changes in the key components of the Renin-Angiotensin-Aldosterone System. These changes are crucial for understanding the drug's efficacy and dose-response relationship.
Data Summary Tables
The following tables summarize the quantitative effects of enalapril on plasma renin activity, angiotensin II, and aldosterone levels as reported in various clinical studies.
Table 1: Effect of Enalapril on Plasma Renin Activity (PRA)
| Study | Dosage of Enalapril | Treatment Duration | Baseline PRA (ng/mL/h) | Post-Treatment PRA (ng/mL/h) | Percentage Change |
| Johnston et al. (1984)[6] | 10 mg (single dose) | Acute | - | - | Increased |
| Hodsman et al. (1983)[7] | 10-40 mg/day | Long-term | - | - | >10-fold increase |
| MacGregor et al. (1985)[8] | 2.5-20 mg (single) | 4-8 hours | - | - | Increased |
| Salvetti et al. (1988)[9] | 10, 20, 40 mg/day | 1 month | - | - | Increased |
| Ishimitsu et al. (1985)[10] | 10 mg (single dose) | 8 hours | - | Significantly increased | - |
Table 2: Effect of Enalapril on Plasma Angiotensin II (Ang II) Levels
| Study | Dosage of Enalapril | Treatment Duration | Baseline Ang II (pg/mL) | Post-Treatment Ang II (pg/mL) | Percentage Change |
| De Siene et al. (1987)[4] | 20 mg/day | 120 days | 12.42 ± 2.15 | 5.45 ± 1.68 | ~56% decrease |
| Hodsman et al. (1983)[7] | 10-40 mg/day | Long-term | - | Significantly decreased | - |
| Johnston et al. (1984)[6] | 10 mg (single dose) | Acute | - | Decreased | - |
| Atkinson et al. (1984)[11] | 5-20 mg/day | 7 weeks | - | No significant change | - |
Table 3: Effect of Enalapril on Plasma Aldosterone Levels
| Study | Dosage of Enalapril | Treatment Duration | Baseline Aldosterone (ng/dL) | Post-Treatment Aldosterone (ng/dL) | Percentage Change |
| MacGregor et al. (1985)[8] | 2.5-20 mg (single) | 4-8 hours | - | Decreased | - |
| Ishimitsu et al. (1985)[10] | 10 mg (single dose) | 8 hours | - | Significantly decreased | - |
| Atkinson et al. (1984)[11] | 5-20 mg/day | 7 weeks | - | No significant change | - |
| Hodsman et al. (1983)[12] | 10-40 mg/day | Long-term | - | Initially suppressed, not sustained | - |
Experimental Protocols for RAAS Component Measurement
Accurate quantification of RAAS components is essential for evaluating the pharmacodynamic effects of enalapril. The following sections detail standard laboratory protocols for the measurement of plasma renin activity, angiotensin II, and aldosterone.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
This protocol is based on the principle of measuring the rate of angiotensin I generation from endogenous angiotensinogen by renin.
5.1.1 Sample Collection and Preparation
-
Collect whole blood in a chilled EDTA tube.
-
Immediately centrifuge at 4°C to separate the plasma.
-
Store plasma at -20°C or lower until analysis to prevent cryoactivation of prorenin.[13]
5.1.2 Angiotensin I Generation
-
Thaw plasma samples on ice.
-
Divide each plasma sample into two aliquots.
-
To one aliquot (the "37°C sample"), add inhibitors of angiotensinases and ACE to prevent the degradation of angiotensin I and its conversion to angiotensin II.
-
Incubate this aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I.
-
The second aliquot (the "0°C sample") is kept on ice to prevent enzymatic activity and serves as a baseline control for pre-existing angiotensin I.
5.1.3 Radioimmunoassay Procedure
-
Prepare a standard curve using known concentrations of angiotensin I.
-
Add a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-Ang I) and a specific anti-angiotensin I antibody to all standards, 37°C samples, and 0°C samples.
-
Incubate to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.
-
Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent (e.g., charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a gamma counter.
5.1.4 Calculation
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.
-
Determine the concentration of angiotensin I in the 37°C and 0°C samples from the standard curve.
-
Calculate the PRA by subtracting the angiotensin I concentration of the 0°C sample from the 37°C sample and dividing by the incubation time. The result is typically expressed in ng/mL/h.[14]
Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of angiotensin II in plasma.
5.2.1 Sample Collection and Preparation
-
Collect whole blood into a chilled EDTA tube containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.
-
Centrifuge immediately at 4°C to separate the plasma.
5.2.2 ELISA Procedure
-
Prepare a standard curve with known concentrations of angiotensin II.
-
Add standards and plasma samples to the wells of a microplate pre-coated with an anti-angiotensin II antibody.
-
Add a fixed amount of biotinylated angiotensin II to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard angiotensin II and the biotinylated angiotensin II for the coated antibody.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the captured biotinylated angiotensin II.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[15]
5.2.3 Calculation
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the angiotensin II standards.
-
Determine the concentration of angiotensin II in the plasma samples by interpolating their absorbance values on the standard curve.
Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of aldosterone in serum or plasma.
5.3.1 Sample Collection and Preparation
-
Collect whole blood in a serum separator tube or an EDTA tube.
-
Allow the blood to clot (for serum) or centrifuge immediately (for plasma) to separate the serum/plasma.
-
Store the serum or plasma at -20°C or lower until analysis.[17][18]
5.3.2 Extraction
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d4-aldosterone) to each sample, calibrator, and quality control sample.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate aldosterone and the internal standard from the plasma matrix and remove interfering substances.[19]
5.3.3 LC-MS/MS Analysis
-
Inject the extracted sample into a liquid chromatography system. The aldosterone and internal standard are separated from other components on a chromatographic column.
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both aldosterone and the internal standard (Multiple Reaction Monitoring - MRM). This provides high specificity.
5.3.4 Quantification
-
Create a calibration curve by plotting the ratio of the peak area of aldosterone to the peak area of the internal standard against the known concentrations of the calibrators.
-
Calculate the concentration of aldosterone in the samples by comparing their peak area ratios to the calibration curve.[17][19]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, provide visual representations of the RAAS signaling pathway, enalapril's mechanism of action, and a typical experimental workflow for measuring a RAAS component.
RAAS Signaling Pathway
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma enalapril levels and hormonal effects after short- and long-term administration in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enalapril in treatment of hypertension with renal artery stenosis. Changes in blood pressure, renin, angiotensin I and II, renal function, and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. k-assay.com [k-assay.com]
- 10. [The acute effects of the new angiotensin I-converting enzyme inhibitor, enalapril maleate, on blood pressure, plasma renin, aldosterone and kinins in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increase in serum total angiotensin-converting enzyme activity with enalapril therapy in humans: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. ccjm.org [ccjm.org]
- 15. cloud-clone.com [cloud-clone.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aldosterone, LC/MS/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 19. researchgate.net [researchgate.net]
Exploratory Studies of Renitek (Enalapril) in Pediatric Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core findings and methodologies from exploratory studies of enalapril (marketed as Renitek) in the treatment of pediatric hypertension. The information is compiled to support research, scientific discovery, and drug development efforts in this critical therapeutic area.
Data Presentation
The following tables summarize the key quantitative data from clinical pharmacology and dose-response studies of enalapril in pediatric populations.
Table 1: Pharmacokinetics of Enalapril and Enalaprilat in Hypertensive Children
| Parameter | Age Group | Enalapril | Enalaprilat (Active Metabolite) | Citation |
| Time to Peak Concentration (Tmax) | 2 months - 15 years | ~1 hour | First Dose: 4-6 hours; Multiple Doses: 3-4 hours | [1] |
| Mean Conversion to Enalaprilat | 1 - 24 months | 64.7% | N/A | [1] |
| 6 - <12 years | 74.6% | N/A | [1] | |
| Median Effective Half-Life for Accumulation | 6 - <12 years | N/A | 16.3 hours | [1] |
| 12 - <16 years | N/A | 14.6 hours | [1] | |
| Accumulation (Steady-State/Single Dose AUC Ratio) | 2 months - 15 years | N/A | 1.13- to 1.45-fold | [1] |
Table 2: Dose-Response of Enalapril on Blood Pressure in Hypertensive Children (Ages 6-16 years)
A prospective, double-blind, placebo-controlled study established a linear dose-response relationship, indicating that larger doses of enalapril were associated with greater reductions in blood pressure.[2] The study categorized doses as low, middle, and high, stratified by body weight.
| Dose Group | Body Weight < 50 kg | Body Weight ≥ 50 kg | Outcome | Citation |
| Low | 0.625 mg | 1.25 mg | Did not demonstrate significant lowering of diastolic or systolic blood pressure compared to placebo. | [3] |
| Middle | 2.5 mg | 5 mg | Demonstrated significantly lowered diastolic and systolic blood pressure compared to placebo. | [3] |
| High | 20 mg | 40 mg | Demonstrated significantly lowered diastolic and systolic blood pressure compared to placebo. | [3] |
Note: Specific mean mmHg reduction values for each dose group were not detailed in the available literature abstracts.
Table 3: Adverse Events Reported in Pediatric Enalapril Studies
| Adverse Event | Incidence | Population | Citation |
| Composite Outcome * | 21% | Infants in NICU | [4] |
| Hyperkalemia | 13% | Infants in NICU | [4] |
| Elevated Serum Creatinine | 5% | Infants in NICU | [4] |
| Hypotension | 4% | Infants in NICU | [4] |
| Cough | 3.8% | Children and Adolescents | [5] |
*Composite outcome included death, hypotension requiring pressors, hyperkalemia, or elevated serum creatinine.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are synthesized from the methodologies of key exploratory studies.
Protocol 1: Blood Pressure Measurement
This protocol outlines the standardized method for assessing blood pressure in pediatric clinical trials of antihypertensive agents.
-
Patient State: Ensure the patient is seated and has rested for at least 5 minutes before measurement.
-
Cuff Size: Use an appropriately sized cuff for the patient's arm circumference.
-
Measurement Procedure:
-
Take three separate blood pressure readings.
-
The primary outcome variable is typically the trough (24-hour post-dose) sitting diastolic blood pressure.
-
-
Ambulatory Blood Pressure Monitoring (ABPM): For a comprehensive assessment and to confirm the diagnosis of hypertension, 24-hour ABPM is recommended.
-
Indications: To confirm hypertension, evaluate for white-coat or masked hypertension, and assess blood pressure patterns in high-risk patients.
-
Procedure: Use a validated pediatric ABPM device. Encourage recording on a school day to reflect typical daily activities.
-
Interpretation: Compare ABPM values with sex- and height-specific normative data.
-
Protocol 2: Pharmacokinetic Sample Analysis
This protocol describes the laboratory methods for quantifying enalapril and its active metabolite, enalaprilat, in plasma.
-
Sample Collection: Collect blood samples at predetermined time points post-dose to capture the full pharmacokinetic profile (e.g., pre-dose, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Preparation:
-
Protein Precipitation: A common method involves precipitating plasma proteins with a solvent like methanol.
-
Solid Phase Extraction (SPE): For cleaner samples, SPE can be utilized.
-
-
Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of enalapril and enalaprilat.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column is typically used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).
-
Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI) source.
-
Protocol 3: Renin-Angiotensin-Aldosterone System (RAAS) Component Analysis
This protocol details the methods for measuring key components of the RAAS to assess the pharmacodynamic effects of enalapril.
-
Sample Collection: Obtain blood and urine samples from patients.
-
Analytes: Measure plasma renin activity (PRA), angiotensin II, and aldosterone. More recent studies also investigate components of the alternative RAAS pathway, such as angiotensin-(1-7) and angiotensin-converting enzyme 2 (ACE2).
-
Analytical Method:
-
Radioimmunoassay (RIA): A traditional and validated method for measuring the concentration of angiotensin peptides and aldosterone.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can also be used for the quantification of RAAS components.
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways, workflows, and logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. A double-blind, placebo-controlled, dose-response study of the effectiveness and safety of enalapril for children with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-hypertensive drugs in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Renitek's Influence on Bradykinin and Prostaglandin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renitek (enalapril), a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its primary therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). However, its mechanism of action extends beyond RAAS inhibition to significantly influence the bradykinin and prostaglandin pathways. This technical guide provides an in-depth analysis of these interactions, presenting quantitative data from clinical studies, detailed experimental protocols for the measurement of key biomarkers, and visual representations of the involved signaling cascades. Understanding these multifaceted effects is crucial for the continued development and optimization of cardiovascular and renal therapies.
Core Mechanism of Action: ACE Inhibition
This compound's active metabolite, enalaprilat, is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1] This enzyme plays a crucial dual role in cardiovascular homeostasis:
-
Conversion of Angiotensin I to Angiotensin II: ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[2] Inhibition of this process leads to vasodilation and reduced sodium and water retention, cornerstone effects in the management of hypertension and heart failure.
-
Degradation of Bradykinin: ACE is also the primary enzyme responsible for the inactivation of bradykinin, a potent vasodilator peptide.[3] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation and enhanced activity.
Impact on the Bradykinin Pathway
The potentiation of the bradykinin system is a key secondary mechanism contributing to the therapeutic profile of this compound.
Bradykinin Signaling Pathway
Bradykinin exerts its physiological effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[4] This activation triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the release of other vasoactive mediators, including nitric oxide (NO) and prostaglandins.
Quantitative Effects on Bradykinin Levels and Activity
Clinical studies have demonstrated a significant potentiation of bradykinin's effects following the administration of enalapril.
| Parameter | Treatment Group | Result | Reference |
| Bradykinin Half-Life in Plasma | Normal Plasma | 34 seconds | [5] |
| Normal Plasma + Enalaprilat (130 nM) | ~408 seconds (~12-fold increase) | [5] | |
| Bradykinin-Induced Vasodilation (Forearm Blood Flow) | Enalapril (10 mg BID for 5 weeks) | Peak vasodilation: 357 ± 67% | [3] |
| Losartan (25 mg BID for 5 weeks) | Peak vasodilation: 230 ± 46% | [3] | |
| Bradykinin-Induced Wheal Response | Enalapril (5 mg, single dose) | Significant increase vs. placebo | [6] |
Interplay with the Prostaglandin Pathway
The accumulation of bradykinin due to ACE inhibition can subsequently stimulate the synthesis of prostaglandins, which are potent vasoactive lipids.
Prostaglandin E2 Synthesis Pathway
Bradykinin, through its B2 receptor, can activate phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.
Quantitative Effects on Prostaglandin Levels
The effect of enalapril on prostaglandin levels has been investigated, with some studies suggesting an increase in prostaglandin synthesis, although this effect may be dependent on other factors such as sodium intake.
| Parameter | Treatment Group | Result | Reference |
| Urinary 6-keto-PGF1α Excretion (Prostacyclin metabolite) | Enalapril (20 mg BID) | Increased from 118 ± 23 to 194 ± 38 ng/g creatinine (p < 0.05) | [7] |
| Urinary PGE2 Excretion | Enalapril (10 mg/kg/day, in rats) | No significant change | [8] |
| Plasma PGE2 | Enalapril (5 mg, single dose) | No significant change | [9] |
It is important to note that the direct effect of enalapril on PGE2 levels in humans is not consistently demonstrated across all studies, suggesting a complex regulatory network.
Experimental Protocols
Measurement of Bradykinin in Human Plasma by SPE-LC-MS/MS
This method provides high sensitivity and specificity for the quantification of bradykinin.
4.1.1. Blood Collection and Sample Preparation
-
Collect whole blood into tubes containing EDTA and a cocktail of protease inhibitors to prevent ex vivo formation and degradation of bradykinin.
-
Centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples and pretreat with a basic solution (e.g., 5% NH4OH in water) to improve extraction efficiency.[10]
4.1.2. Solid Phase Extraction (SPE)
-
Use a mixed-mode solid-phase extraction cartridge (e.g., Oasis WCX) to selectively extract bradykinin from the plasma matrix.
-
Condition the cartridge with methanol and water.
-
Load the pretreated plasma sample.
-
Wash the cartridge with an organic solvent (e.g., 10% acetonitrile) to remove interferences.
-
Elute bradykinin with an appropriate elution solvent.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A high-efficiency column such as a CORTECS UPLC C18 is recommended for good peak shape and resolution.[11]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for analytical scale.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Bradykinin (precursor ion m/z 531 [M+2H]²⁺) -> fragment ion (e.g., m/z 419.18 y3¹⁺).
-
Internal Standard (e.g., [Lys-des-Arg9]-bradykinin) is used for accurate quantification.[11]
-
-
Measurement of Urinary Prostaglandin E2 by ELISA
This competitive immunoassay is a common method for quantifying PGE2 in urine.
4.2.1. Urine Collection and Preparation
-
Collect a spot urine sample.
-
Centrifuge the urine to remove any particulate matter.
-
Store the supernatant at -20°C or lower until analysis.
-
Prior to the assay, thaw the urine sample and dilute it with the provided assay buffer.
4.2.2. ELISA Protocol (General Steps)
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.
-
Sample and Standard Addition: Add the prepared standards and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.
-
Competitive Binding: Add a fixed amount of enzyme-labeled PGE2 (tracer) to each well. During incubation, the unlabeled PGE2 in the samples and standards competes with the enzyme-labeled PGE2 for binding to the limited number of primary antibody sites.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme, which will generate a colorimetric signal.
-
Signal Measurement: Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Calculation: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound's therapeutic efficacy is a result of its dual action on the renin-angiotensin and bradykinin systems. The inhibition of ACE leads to a reduction in angiotensin II-mediated vasoconstriction and an accumulation of bradykinin, a potent vasodilator. This increase in bradykinin can, in turn, stimulate the production of vasodilatory prostaglandins. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview of these complex interactions, offering valuable insights for researchers and clinicians working to understand and leverage the full pharmacological profile of ACE inhibitors. Further research is warranted to fully elucidate the clinical implications of the interplay between these pathways and to explore their potential for targeted therapeutic interventions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. interchim.fr [interchim.fr]
- 3. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of indomethacin and enalapril on the cutaneous response to bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of enalapril on the skin response to bradykinin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic effects of enalapril on blood pressure, stroke, plasma renin, urinary electrolytes and PGE2 excretion in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of enalapril on the skin response to bradykinin in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
Methodological & Application
Measuring Enalapril and its Active Metabolite in Plasma: A Guide for Researchers
Application Notes and Protocols for the Quantification of Enalapril and Enalaprilat
This document provides detailed methodologies for the accurate measurement of enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and its pharmacologically active metabolite, enalaprilat, in plasma samples. These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is recognized for its high sensitivity and specificity.
Introduction
Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[1] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. By inhibiting this pathway, enalaprilat leads to vasodilation and a reduction in blood pressure. Accurate measurement of both enalapril and enalaprilat plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Analytical Methodologies
While various methods like ELISA have been developed, LC-MS/MS is the preferred method for its superior sensitivity and selectivity in simultaneously quantifying enalapril and enalaprilat in biological matrices.[2][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, allowing for the simultaneous determination of both enalapril and enalaprilat.[3][4] A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample clean-up.[3][4][5]
Materials:
-
Plasma samples (collected in EDTA-containing tubes)[3]
-
Internal Standard (IS) solution (e.g., Tolbutamide, Benazepril, or deuterated analogs of enalapril and enalaprilat)[1][3][6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 300 µL of plasma into a microcentrifuge tube.[3]
-
Add the internal standard solution to the plasma sample.
-
Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 10 minutes.[3]
-
Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[1][7]
Materials:
-
Plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol
-
0.1% Formic acid in water
-
Internal Standard (IS) solution
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Pre-condition the SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Load the plasma sample (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1]
LC-MS/MS Instrumental Conditions
The following are typical instrumental parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm)[6] |
| Mobile Phase | Methanol:Water with 0.1-0.5% Formic Acid (Gradient or Isocratic)[1][8] |
| Flow Rate | 0.2 - 0.5 mL/min[5] |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | Enalapril: m/z 377.1 -> 234.0; Enalaprilat: m/z 349.2 -> 206.0[1][9] |
| Collision Energy | Optimized for each analyte and instrument |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range. For enalapril, a typical range is 0.5-200 ng/mL, and for enalaprilat, it is 0.2-80 ng/mL.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).[8]
-
Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible. Average recoveries for both enalapril and enalaprilat are typically high, around 99%.[8]
-
Matrix Effect: The effect of plasma components on the ionization of the analytes should be evaluated to ensure it does not interfere with quantification.
-
Stability: The stability of enalapril and enalaprilat in plasma should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for enalapril and enalaprilat obtained from various studies in healthy human volunteers.
Table 1: Pharmacokinetic Parameters of Enalapril
| Parameter | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Test Formula | 20 | 102 ± 39 | 0.96 ± 0.36 | - | [3] |
| Reference Formula | 20 | 90.5 ± 28.4 | 0.86 ± 0.31 | 136 ± 36 | [6] |
| Study 1 | 10 | 310 ± 187 | 1.13 ± 0.22 | 480 ± 216 | [2] |
| Study 2 | 20 | 481 ± 185 | 1.09 ± 0.33 | 832 ± 325 | [2] |
| Monotherapy | 5 | - | - | - | [10] |
| Combination Therapy | 5 | - | - | - | [10] |
Table 2: Pharmacokinetic Parameters of Enalaprilat
| Parameter | Dose of Enalapril (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Test Formula | 20 | 47.5 ± 12.4 | 4.20 ± 1.06 | 401 ± 89 | [6] |
| Reference Formula | 20 | - | - | - | - |
| Study 1 | 10 | 57 ± 29 | 4.28 ± 1.45 | 256 ± 122 | [2] |
| Study 2 | 20 | 72.9 ± 33.6 | 4.05 ± 1.22 | 383 ± 158 | [2] |
| Monotherapy | 5 | - | - | - | - |
| Combination Therapy | 5 | - | - | - | - |
Visualizations
Caption: Metabolic conversion of enalapril to enalaprilat and its mechanism of action.
Caption: General workflow for the analysis of enalapril and enalaprilat in plasma by LC-MS/MS.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Determination of enalapril and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enalapril Analytical | PDF [slideshare.net]
- 8. Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by UPLC-MS/MS and Its Clinical Application under Fasting and Fed Conditions [cjph.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
Application of Renitek (Enalapril) in Animal Models of Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The development of effective therapeutic interventions relies on robust preclinical evaluation in relevant animal models. Renitek, the brand name for enalapril, is an angiotensin-converting enzyme (ACE) inhibitor widely used to manage hypertension and diabetic nephropathy in clinical practice.[1] In preclinical research, enalapril serves as a crucial reference compound for evaluating novel therapies and for elucidating the mechanisms of renal protection in diabetes. These application notes provide a comprehensive overview of the use of enalapril in animal models of diabetic nephropathy, including detailed experimental protocols, a summary of its therapeutic effects, and a description of the underlying signaling pathways.
Mechanism of Action in Diabetic Nephropathy
Enalapril's primary mechanism of action is the inhibition of ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By reducing angiotensin II levels, enalapril mitigates its detrimental effects on the kidney, which include:
-
Glomerular Hemodynamics: Angiotensin II preferentially constricts the efferent arteriole of the glomerulus, increasing intraglomerular pressure and contributing to hyperfiltration and glomerular damage.[2][3] Enalapril reduces this pressure, thereby protecting the glomeruli.[2]
-
Inflammation and Fibrosis: Angiotensin II promotes inflammation and fibrosis through the induction of pro-inflammatory cytokines and profibrotic growth factors like transforming growth factor-beta (TGF-β).[4][5] Enalapril treatment has been shown to reduce the expression of TGF-β and fibronectin in the glomeruli and tubulointerstitium.[4]
-
Oxidative Stress: Enalapril has been demonstrated to attenuate oxidative stress in the kidneys of diabetic rats.[6]
Data Presentation: Therapeutic Effects of Enalapril in Diabetic Animal Models
The following tables summarize the quantitative effects of enalapril treatment in commonly used animal models of diabetic nephropathy.
Table 1: Effect of Enalapril on Renal Function and Biomarkers in Streptozotocin (STZ)-Induced Diabetic Rats
| Parameter | Diabetic Control | Enalapril-Treated Diabetic | Percentage Change with Enalapril | Reference |
| Serum Urea | Elevated | Significantly Decreased | -49.36% | [7] |
| Serum Uric Acid | Elevated | Significantly Decreased | -39.72% | [7] |
| Serum Creatinine | Elevated | Significantly Decreased | -41.50% | [7] |
| Urinary Albumin Excretion | Increased | Significantly Decreased | Not specified | [8] |
| Urinary TGF-β Excretion (pg/mg creatinine) | 603.9 +/- 80.41 | 279.3 +/- 47.0 | -53.75% | [4] |
Table 2: Effect of Enalapril on Glomerular Structure in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Enalapril-Treated Diabetic | Outcome | Reference |
| Glomerular Basement Membrane Thickness | Increased | Prevented Increase | Attenuated Thickening | [8] |
Table 3: Effect of Enalapril on Systemic Parameters in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Enalapril-Treated Diabetic | Outcome | Reference |
| Systolic Blood Pressure | Higher than control | Rise was prevented | Attenuated Hypertension | [6] |
| Serum Insulin | Significantly Decreased | Significantly Increased | Improved Insulin Levels | [7] |
| Serum C-Peptide | Significantly Decreased | Significantly Increased | Improved C-Peptide Levels | [7] |
Experimental Protocols
I. Induction of Diabetic Nephropathy using Streptozotocin (STZ) in Rats
This protocol describes the induction of type 1 diabetes in rats, a widely used model to study diabetic nephropathy.[9][10]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.01 mol/L, pH 4.5)
-
Male Wistar or Sprague-Dawley rats (8-12 weeks old)
-
Glucometer and test strips
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water for at least one week before the experiment.[11]
-
Fasting: Fast the rats overnight before STZ injection.
-
STZ Preparation and Injection: Immediately before use, dissolve STZ in cold citrate buffer. Administer a single intraperitoneal injection of STZ at a dose of 50-65 mg/kg body weight.[12][13]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.[13]
-
Development of Nephropathy: Diabetic nephropathy develops progressively over several weeks to months. Key features to monitor include albuminuria, increased serum creatinine, and histological changes in the kidney.
II. Enalapril Treatment Protocol
This protocol outlines the administration of enalapril to diabetic rats.
Materials:
-
Enalapril maleate
-
Drinking water or gavage equipment
Procedure:
-
Treatment Initiation: Enalapril treatment can be initiated either before or after the onset of diabetes, depending on the study design (preventive vs. therapeutic).
-
Dosage and Administration:
-
In Drinking Water: Dissolve enalapril in the drinking water at a concentration of 20-25 mg/L.[4][6][14] This method allows for continuous, non-invasive administration. Water consumption should be monitored to estimate the actual dose received.
-
Oral Gavage: Administer enalapril once daily by oral gavage at a dose of 5 mg/kg.[15] This method ensures accurate dosing.
-
-
Treatment Duration: The duration of treatment typically ranges from 4 weeks to several months, depending on the specific endpoints of the study.[6][14]
-
Monitoring: Throughout the treatment period, monitor blood glucose, blood pressure, urinary albumin excretion, and serum creatinine at regular intervals. At the end of the study, kidneys can be harvested for histological and molecular analysis.
Visualizations
Signaling Pathway of Enalapril in Diabetic Nephropathy
References
- 1. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of enalapril and losartan on the events that precede diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of enalapril and paricalcitol treatment on diabetic nephropathy and renal expressions of TNF-α, p53, caspase-3 and Bcl-2 in STZ-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enalapril retards glomerular basement membrane thickening and albuminuria in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antiox.org [antiox.org]
- 11. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enalapril Diminishes the Diabetes-Induced Changes in Intestinal Morphology, Intestinal RAS and Blood SCFA Concentration in Rats | MDPI [mdpi.com]
- 13. Renal protective effect of ellipticine against streptozotocin induced diabetic nephropathy in rats via suppression of oxidative stress and inflammatory mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of enalapril and paricalcitol treatment on diabetic nephropathy and renal expressions of TNF-α, p53, caspase-3 and Bcl-2 in STZ-induced diabetic rats | PLOS One [journals.plos.org]
- 15. Effect of enalapril on diabetic nephropathy in OLETF rats: the role of an anti-oxidative action in its protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Renitek (Enalapril) on Left Ventricular Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting a study to evaluate the therapeutic effects of Renitek (enalapril) on left ventricular dysfunction. Detailed protocols for key experiments are included to ensure robust and reproducible data generation.
Introduction
Left ventricular dysfunction is a progressive condition characterized by the inability of the left ventricle to pump blood effectively, often leading to heart failure. A key contributor to the pathophysiology of this condition is the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] this compound, the brand name for enalapril, is an angiotensin-converting enzyme (ACE) inhibitor that plays a crucial role in managing left ventricular dysfunction.[3][4] By blocking the conversion of angiotensin I to angiotensin II, enalapril mitigates the harmful downstream effects of RAAS activation, including vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[4][5][6]
This document outlines a study design to rigorously assess the multifaceted impact of this compound on left ventricular structure and function.
Study Design: A Randomized, Placebo-Controlled Trial
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy of a therapeutic intervention.[7][8][9]
Study Objectives:
-
Primary Objective: To determine the effect of this compound on left ventricular ejection fraction (LVEF) in patients with documented left ventricular dysfunction.
-
Secondary Objectives:
-
To evaluate the impact of this compound on left ventricular volumes and dimensions.
-
To assess changes in neurohormonal activation markers.
-
To measure the effect of this compound on markers of cardiac fibrosis.
-
To evaluate the impact on patient-reported outcomes and functional capacity.
-
Participant Selection:
-
Inclusion Criteria:
-
Adult patients (aged 18-80 years).
-
Documented left ventricular dysfunction (e.g., LVEF ≤ 40%).
-
Stable clinical condition for at least one month prior to enrollment.
-
-
Exclusion Criteria:
-
History of angioedema.
-
Bilateral renal artery stenosis.
-
Hypersensitivity to ACE inhibitors.
-
Severe renal impairment.
-
Pregnancy or lactation.
-
Treatment Protocol:
-
Participants will be randomized to receive either this compound or a matching placebo.
-
The initial dose of this compound will be 2.5 mg twice daily, titrated up to a target dose of 10-20 mg twice daily as tolerated.[10]
-
The study duration will be 12 months, with assessments at baseline, 3 months, 6 months, and 12 months.
Key Experimental Protocols
Assessment of Left Ventricular Structure and Function
Methodology: 2D and 3D Transthoracic Echocardiography (TTE)
Echocardiography is a non-invasive imaging modality that provides detailed information about cardiac structure and function.[2][11][12]
Protocol:
-
Image Acquisition:
-
Standard 2D and 3D images will be acquired using a commercially available ultrasound system.
-
Apical four-chamber and two-chamber views are essential for accurate assessment of the left ventricle.[13]
-
-
Left Ventricular Ejection Fraction (LVEF) Measurement (Biplane Simpson's Method):
-
From the apical four-chamber and two-chamber views, trace the endocardial border at end-diastole (largest cavity size) and end-systole (smallest cavity size).[13][14]
-
The software will calculate the end-diastolic volume (EDV) and end-systolic volume (ESV) to determine the LVEF using the formula: LVEF (%) = [(EDV - ESV) / EDV] * 100.[15]
-
-
Left Ventricular Volumes and Dimensions:
-
LV end-diastolic and end-systolic volumes will be indexed to body surface area.
-
Left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), and interventricular septal and posterior wall thickness will be measured from the parasternal long-axis view.
-
Assessment of Neurohormonal Activation
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC)
Chronic activation of the neurohormonal system is a hallmark of heart failure.[16] Measuring key biomarkers provides insight into the pharmacodynamic effects of this compound.
Protocol:
-
Sample Collection and Processing:
-
Venous blood samples will be collected in chilled EDTA tubes.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
-
Quantification of Angiotensin II and Aldosterone (ELISA):
-
Commercially available ELISA kits will be used to measure plasma concentrations of Angiotensin II and Aldosterone.[17][18][19]
-
The assay is based on a competitive binding principle where the intensity of the color produced is inversely proportional to the concentration of the analyte in the sample.[18]
-
-
Quantification of Plasma Norepinephrine (HPLC):
Assessment of Cardiac Fibrosis (Preclinical Component)
For a more mechanistic understanding, a preclinical study using an animal model of left ventricular dysfunction can be conducted in parallel.
Methodology: Histological Analysis
Cardiac fibrosis contributes to ventricular stiffness and dysfunction.
Preclinical Model: Myocardial Infarction (MI) in Rodents
-
MI can be induced by permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice.[23][24][25] This model recapitulates many features of human post-MI heart failure.
Protocol:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, hearts will be excised, arrested in diastole, and fixed in 10% neutral buffered formalin.
-
The tissue will be embedded in paraffin and sectioned.
-
-
Histological Staining:
-
Masson's Trichrome Stain: This stain differentiates collagen fibers (blue/green) from myocardium (red) and nuclei (dark red/purple), allowing for the visualization of fibrotic tissue.[26]
-
Picrosirius Red Stain: This stain specifically binds to collagen fibers, which appear red under bright-field microscopy and exhibit birefringence (yellow-orange or green) under polarized light, allowing for quantification of collagen content.[4]
-
-
Quantification of Fibrosis:
-
Stained sections will be digitized using a slide scanner.
-
The percentage of the fibrotic area relative to the total left ventricular area will be quantified using image analysis software.
-
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between the this compound and placebo groups at each time point.
Table 1: Echocardiographic Parameters
| Parameter | Baseline | 3 Months | 6 Months | 12 Months |
| This compound | Placebo | This compound | Placebo | |
| LVEF (%) | ||||
| LVEDV Index (mL/m²) | ||||
| LVESV Index (mL/m²) | ||||
| LVIDd (cm) | ||||
| LVIDs (cm) | ||||
| IVSd (cm) | ||||
| PWd (cm) |
LVEF: Left Ventricular Ejection Fraction; LVEDV: Left Ventricular End-Diastolic Volume; LVESV: Left Ventricular End-Systolic Volume; LVIDd: Left Ventricular Internal Dimension in Diastole; LVIDs: Left Ventricular Internal Dimension in Systole; IVSd: Interventricular Septal Thickness in Diastole; PWd: Posterior Wall Thickness in Diastole.
Table 2: Neurohormonal Biomarkers
| Biomarker | Baseline | 3 Months | 6 Months | 12 Months |
| This compound | Placebo | This compound | Placebo | |
| Angiotensin II (pg/mL) | ||||
| Aldosterone (ng/dL) | ||||
| Norepinephrine (pg/mL) |
Table 3: Preclinical Cardiac Fibrosis Assessment
| Parameter | Control | Vehicle | This compound |
| LV Fibrosis (%) |
Mandatory Visualizations
Signaling Pathway
References
- 1. heart.bmj.com [heart.bmj.com]
- 2. Enhancing the Quality of Left Ventricular Ejection Fraction Assessment by Echocardiography | USC Journal [uscjournal.com]
- 3. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. My Approach to Calculate the Left Ventricular Ejection Fraction: From a Two-Dimensional to a Three-Dimensional Technique - ABC Imaging [abcimaging.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Pragmatic Design of Randomized Clinical Trials for Heart Failure: Rationale and Design of the TRANSFORM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Pre-Clinical Models of Heart Failure with Preserved Ejection Fraction: Advancing Knowledge for Device Based Therapies [ouci.dntb.gov.ua]
- 11. 2D and 3D Echocardiography-Derived Indices of Left Ventricular Function and Shape: Relationship With Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for comprehensive two dimensional echocardiographic assessment of left ventricular systolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TnECHO - Simpsons Ejection Fraction [tnecho.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Trial registration and adherence to reporting guidelines in cardiovascular journals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. weldonbiotech.com [weldonbiotech.com]
- 18. sceti.co.jp [sceti.co.jp]
- 19. iwaki-kk.co.jp [iwaki-kk.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Myocardial infarction-induced heart failure [bio-protocol.org]
- 24. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 25. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for ACE Inhibitory Activity of Enalapril Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enalapril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[1][2][3] The development of novel enalapril analogs with improved efficacy, selectivity, and pharmacokinetic profiles is an active area of research. A critical step in the discovery and development of these new analogs is the in vitro assessment of their ACE inhibitory activity.
These application notes provide detailed protocols for common in vitro assays used to determine the ACE inhibitory activity of enalapril and its analogs. The described methods include spectrophotometric, fluorometric, and High-Performance Liquid Chromatography (HPLC)-based assays.
Mechanism of Action and Signaling Pathway
Enalaprilat, the active metabolite of enalapril, inhibits ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1][2][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3][4] Angiotensin II elevates blood pressure by causing vasoconstriction and stimulating the secretion of aldosterone, which promotes sodium and water retention.[2][3] By inhibiting ACE, enalaprilat decreases the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2][3] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[1][3]
Caption: The Renin-Angiotensin System and the inhibitory action of Enalaprilat.
Experimental Protocols
Several in vitro methods are available to assess the ACE inhibitory activity of compounds. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment.
Spectrophotometric Assay
This is a widely used method based on the hydrolysis of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE to produce hippuric acid (HA) and L-histidyl-L-leucine.[4][5][6] The amount of HA produced is quantified by measuring the absorbance at 228 nm.[4][7]
Principle: The ACE inhibitory activity is determined by measuring the decrease in HA formation in the presence of the inhibitor.
Experimental Workflow:
Caption: Workflow for the spectrophotometric ACE inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 100 mM sodium borate buffer containing 300 mM NaCl, pH 8.3.
-
Substrate Solution (HHL): Dissolve hippuryl-L-histidyl-L-leucine in the borate buffer to a final concentration of 5 mM.[8]
-
ACE Enzyme Solution: Dissolve rabbit lung ACE in the borate buffer to a final concentration of 0.1 U/mL.[8]
-
Inhibitor Solutions: Prepare a series of dilutions of the enalapril analog in the borate buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 40 µL of the inhibitor solution (or borate buffer for the control).
-
Add 20 µL of the ACE enzyme solution and pre-incubate at 37°C for 10 minutes.
-
To initiate the reaction, add 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried hippuric acid in 1.0 mL of distilled water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_inhibitor is the absorbance in the presence of the enalapril analog.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Assay
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods.[9] One common fluorometric assay utilizes the substrate o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.[9]
Principle: ACE cleaves the substrate, separating a quenching group from a fluorophore and resulting in an increase in fluorescence. The ACE inhibitory activity is determined by measuring the reduction in the fluorescence signal in the presence of an inhibitor.
Experimental Workflow:
Caption: Workflow for the fluorometric ACE inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As per the kit manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. CS0002).[10]
-
Fluorogenic Substrate: Prepare the substrate solution according to the manufacturer's protocol.[10]
-
ACE Enzyme Solution: Dilute the ACE positive control or your enzyme source in the assay buffer.[10]
-
Inhibitor Solutions: Prepare serial dilutions of the enalapril analog in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted enalapril analog or assay buffer (for control) to the appropriate wells.
-
Add 50 µL of the diluted ACE enzyme solution to all wells except the blank. For the blank, add 50 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate to all wells.
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[10] Readings can be taken in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Calculation of ACE Inhibition:
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HPLC-Based Assay
HPLC-based methods provide high accuracy and reproducibility for the quantification of the reaction product (hippuric acid) and can separate it from the unhydrolyzed substrate (HHL).[6][8]
Principle: Similar to the spectrophotometric method, this assay measures the amount of hippuric acid produced from the hydrolysis of HHL by ACE. However, the quantification of hippuric acid is performed using reverse-phase HPLC with UV detection.
Experimental Workflow:
References
- 1. droracle.ai [droracle.ai]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Using Renitek® (Enalapril) as a Reference Standard in New ACE Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] The angiotensin-converting enzyme (ACE) is a key component of this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin.[3][4] Inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[5][6]
Renitek®, with the active ingredient enalapril maleate, is a widely prescribed ACE inhibitor.[7] It is a pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, enalaprilat, a potent and specific inhibitor of ACE.[4][8][9] Due to its well-characterized mechanism of action, established clinical efficacy, and extensive history of use, enalaprilat serves as an essential reference standard in the discovery and development of new ACE inhibitors.[10][11] These application notes provide detailed protocols for utilizing enalaprilat as a benchmark for characterizing novel ACE-inhibiting compounds.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS cascade is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels.[12] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I.[3] ACE, found predominantly in the vascular endothelium of the lungs, then converts angiotensin I into angiotensin II.[3][12] Angiotensin II exerts several physiological effects to raise blood pressure, including:
-
Potent vasoconstriction of arterioles.[1]
-
Stimulation of aldosterone secretion from the adrenal cortex, leading to sodium and water retention by the kidneys.[2]
-
Enhancement of sympathetic nervous system activity.[1]
-
Stimulation of antidiuretic hormone (ADH) release.[2]
ACE inhibitors like enalaprilat interrupt this pathway by blocking the formation of angiotensin II, leading to vasodilation and reduced blood pressure.[4][9]
Data Presentation: Comparative Inhibitor Potency
When evaluating new chemical entities (NCEs) for ACE inhibition, it is crucial to compare their potency against the reference standard, enalaprilat. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | IC50 (nM) | Assay Method | Reference |
| Enalaprilat (Reference) | 2.4 | Fluorometric | [13] |
| Captopril | 20.0 | Fluorometric | [13] |
| Lisinopril | 1.2 | Fluorometric | [13] |
| NCE-1 | [Insert Data] | As per Protocol 1 | - |
| NCE-2 | [Insert Data] | As per Protocol 1 | - |
| NCE-3 | [Insert Data] | As per Protocol 1 | - |
Experimental Protocols
This protocol describes a common method to determine the IC50 of a test compound by measuring the production of hippuric acid (HA) from the ACE-mediated cleavage of the substrate hippuryl-histidyl-leucine (HHL).[6][14]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
Enalaprilat (reference standard)
-
Test Compounds (NCEs)
-
Assay Buffer: 100 mM Sodium Borate Buffer containing 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1.0 M HCl
-
Extraction Solvent: Ethyl Acetate
-
Deionized (DI) Water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in DI water and store in aliquots at -20°C.
-
Prepare a 5 mM HHL solution in the assay buffer.
-
Prepare stock solutions of enalaprilat and test compounds in a suitable solvent (e.g., DMSO or DI water). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
In a microcentrifuge tube, pre-incubate 20 µL of ACE solution (diluted to the final desired concentration, e.g., 20 mU/mL) with 20 µL of either:
-
Assay buffer (for control - 0% inhibition)
-
Enalaprilat solution (for reference standard curve)
-
Test compound solution (for NCE evaluation)
-
-
Incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of the 5 mM HHL substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 150 µL of 1.0 M HCl.
-
Add 1.0 mL of ethyl acetate to each tube to extract the hippuric acid (HA) product.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Quantification:
-
Carefully transfer 800 µL of the upper organic (ethyl acetate) layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried HA residue in 1.0 mL of DI water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
The use of this compound® (enalapril), specifically its active form enalaprilat, as a reference standard is indispensable for the rigorous evaluation of new ACE inhibitors. The protocols and workflows detailed in these notes provide a robust framework for researchers to generate reliable, comparative data. This standardized approach ensures that novel candidates are accurately benchmarked against a clinically validated agent, facilitating the identification of promising new therapeutics for cardiovascular diseases.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Enalapril - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 13. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dosing Considerations for Renitek (Enalapril) in Geriatric Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of Renitek (enalapril) in research studies involving elderly populations. Particular attention is given to initial dosing, dose titration, and monitoring, considering the physiological changes associated with aging, especially altered pharmacokinetics and the higher prevalence of comorbidities like renal impairment.
Introduction
This compound, the brand name for enalapril maleate, is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure.[1][2] When designing clinical trials or research protocols for geriatric subjects, it is imperative to adjust dosing regimens to account for age-related physiological changes to mitigate the risk of adverse events. Elderly patients may exhibit increased sensitivity to the effects of enalapril, primarily due to reduced drug clearance.[3][4]
Pharmacokinetic Considerations in the Elderly
The pharmacokinetic profile of enalapril is altered in the elderly. Enalapril is a prodrug that is hydrolyzed to its active metabolite, enalaprilat.[5] It is enalaprilat that is primarily responsible for the therapeutic effects.
Key Pharmacokinetic Changes in the Elderly:
-
Reduced Clearance: Studies have shown that enalapril clearance is reduced in elderly subjects compared to younger individuals.[3][4] This is largely attributed to the age-related decline in renal function.[4][5]
-
Increased Area Under the Curve (AUC): Consequently, the AUC for both enalapril and its active metabolite, enalaprilat, is higher in the elderly.[4][6] One study noted a 113% increase in the AUC for enalaprilat in the elderly compared to younger subjects.[6]
-
Slower Achievement of Steady State: Steady-state concentrations of enalaprilat are achieved more slowly in older adults.[3]
-
Volume of Distribution: The weight-corrected volume of distribution at steady state after enalaprilat administration has been shown to be different between young and elderly subjects.[4]
These pharmacokinetic alterations underscore the need for conservative dosing strategies in this population.
Dosing Recommendations for Research Protocols
The following tables summarize recommended dosing for this compound in elderly research participants based on clinical guidelines and study findings.
Table 1: Recommended Initial and Maintenance Doses of this compound in Elderly (≥65 years)
| Indication | Initial Dose | Usual Maintenance Dose | Maximum Dose | Key Considerations |
| Hypertension | 2.5 mg to 5 mg once daily[7] | 10 mg to 40 mg daily (as a single or two divided doses)[7] | 40 mg daily[8] | Start at the lower end of the dose range, especially in patients on diuretics or with suspected volume depletion.[8][9] |
| Symptomatic Heart Failure | 2.5 mg once daily[7][9] | 20 mg daily (as a single or two divided doses)[8][9] | 40 mg daily (in two divided doses)[9] | Initiate under close medical supervision to monitor for hypotension.[8][9] Dose titration should be gradual, over 2 to 4 weeks.[8][9] |
| Asymptomatic Left Ventricular Dysfunction | 2.5 mg once daily[9] | 20 mg daily (as a single or two divided doses)[9] | 40 mg daily (in two divided doses)[9] | Similar to heart failure, initiate with caution and titrate slowly.[9] |
Table 2: Dose Adjustments for Renal Impairment in the Elderly
| Creatinine Clearance (CrCl) | Recommended Initial Dose |
| >30 mL/min | No initial dosage adjustment is typically needed, but start with a low dose (e.g., 2.5-5 mg).[5] |
| ≤30 mL/min | 2.5 mg per day.[5] |
| Dialysis Patients | 2.5 mg on dialysis days.[8] |
Note: Renal function should be routinely monitored in elderly patients receiving this compound.[8][9]
Experimental Protocols
Protocol for a Dose-Finding Study in Elderly Hypertensives
This protocol outlines a methodology for determining a safe and effective dose of this compound in an elderly population with mild-to-moderate essential hypertension.
1. Subject Recruitment:
- Inclusion criteria: Age ≥ 65 years, diagnosis of mild-to-moderate essential hypertension (systolic blood pressure 140-179 mmHg or diastolic blood pressure 90-109 mmHg).
- Exclusion criteria: History of angioedema, severe renal impairment (CrCl < 30 mL/min), bilateral renal artery stenosis, hypersensitivity to ACE inhibitors.
2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
3. Washout Period: A 2-week single-blind placebo washout period to establish baseline blood pressure.[10][11]
4. Randomization and Treatment: Subjects are randomized to receive one of the following for 8 weeks:
- Placebo once daily.
- This compound 2.5 mg once daily.
- This compound 5 mg once daily.
- This compound 10 mg once daily.
5. Dose Titration: After 4 weeks, if blood pressure is not controlled (<140/90 mmHg), the dose may be doubled in the active treatment arms, up to a maximum of 20 mg/day.
6. Monitoring:
- Blood pressure and heart rate measurements at baseline and weeks 2, 4, 6, and 8.
- Serum creatinine and potassium levels at baseline and weeks 4 and 8.
- Adverse event monitoring throughout the study.
7. Outcome Measures:
- Primary: Change from baseline in mean sitting diastolic and systolic blood pressure at week 8.
- Secondary: Percentage of subjects achieving blood pressure control, incidence of adverse events.
Protocol for Pharmacokinetic Assessment in the Elderly
This protocol details a method to compare the pharmacokinetics of enalapril and enalaprilat in young versus elderly subjects.
1. Subject Groups:
- Group 1: Healthy young volunteers (age 21-40 years).
- Group 2: Healthy elderly volunteers (age ≥ 65 years).
2. Study Procedure:
- Administer a single oral dose of 10 mg this compound.[3][4]
- Collect serial blood samples at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Analyze plasma concentrations of enalapril and enalaprilat using a validated liquid chromatography-mass spectrometry (LC-MS) method.
3. Pharmacokinetic Parameters to be Determined:
- Maximum plasma concentration (Cmax).
- Time to maximum plasma concentration (Tmax).
- Area under the plasma concentration-time curve (AUC).
- Elimination half-life (t1/2).
- Apparent total clearance (CL/F).
Potential Adverse Events in the Elderly
Elderly patients are more susceptible to certain adverse effects of this compound. Researchers should be vigilant in monitoring for the following:
-
Hypotension: Especially after the first dose or in volume-depleted patients.[8][9]
-
Hyperkalemia: Increased risk in patients with renal impairment or those taking potassium supplements or potassium-sparing diuretics.[1][12]
-
Worsening Renal Function: Particularly in patients with pre-existing renal disease or renovascular hypertension.[9][13]
-
Angioedema: A rare but potentially life-threatening side effect.[12][15]
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.
Experimental Workflow
References
- 1. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enalapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Age and the pharmacokinetics and pharmacodynamics of chronic enalapril treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age and the pharmacokinetics of angiotensin converting enzyme inhibitors enalapril and enalaprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of enalapril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of age on the pharmacokinetics and pharmacodynamics of single oral doses of benazepril and enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nps.org.au [nps.org.au]
- 8. docetp.mpa.se [docetp.mpa.se]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Enalapril in the long-term treatment of elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Enalapril: Side Effects, Dosage, Uses, and More [healthline.com]
- 13. mims.com [mims.com]
- 14. Side effects of enalapril - NHS [nhs.uk]
- 15. Enalapril (Vasotec): Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]
Application Notes and Protocols for Monitoring Renal Function in Patients on Renitek (Enalapril)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renitek (enalapril) is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure. Its mechanism of action, primarily through the renin-angiotensin-aldosterone system (RAAS), has significant effects on renal hemodynamics. While often renoprotective, particularly in patients with proteinuria, careful monitoring of renal function is crucial to ensure patient safety and therapeutic efficacy. These application notes provide detailed protocols for monitoring renal function in patients undergoing this compound therapy, summarize key quantitative data from clinical studies, and illustrate relevant physiological and experimental pathways.
Core Monitoring Parameters and Frequency
Regular monitoring of the following parameters is essential for patients on this compound. The frequency of monitoring should be individualized based on baseline renal function, comorbidities (e.g., heart failure, diabetes), and concomitant medications (e.g., diuretics, NSAIDs).
Initial Monitoring:
-
Baseline: Before initiating this compound therapy, a comprehensive assessment of renal function is required.
-
1-2 weeks after initiation or dose titration: Repeat measurements to assess the initial impact on renal function.
Ongoing Monitoring:
-
Stable patients: Every 6-12 months.
-
Patients with chronic kidney disease (CKD), heart failure, or those on concomitant nephrotoxic agents: More frequent monitoring (e.g., every 3-6 months) is recommended.
Key Experimental Protocols
Serum Creatinine Measurement (Enzymatic Method)
Principle: This method relies on a series of enzymatic reactions. Creatinine is first hydrolyzed by creatininase to creatine. Creatine is then converted by creatinase to sarcosine and urea. Sarcosine oxidase subsequently oxidizes sarcosine to glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is measured in a peroxidase-catalyzed reaction with a chromogen, resulting in a colored product whose absorbance is proportional to the creatinine concentration.[1][2]
Materials:
-
Serum sample
-
Creatinine enzymatic assay kit (commercially available)
-
Spectrophotometer
-
Calibrators and controls
Protocol:
-
Sample Preparation: Collect whole blood in a serum separator tube. Allow to clot and centrifuge to separate the serum.
-
Reagent Preparation: Prepare reagents, calibrators, and controls according to the manufacturer's instructions.
-
Assay Procedure: a. Pipette the specified volume of serum, calibrators, and controls into respective wells of a microplate or cuvettes. b. Add the working reagent containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen. c. Incubate the reaction mixture at the temperature and for the duration specified in the kit protocol (typically at 37°C). d. Measure the absorbance at the specified wavelength (e.g., 546 nm) using a spectrophotometer.
-
Calculation: Calculate the creatinine concentration in the samples by comparing their absorbance to that of the calibrators.
Quality Control:
-
Run at least two levels of controls with each batch of samples.
-
Ensure control values fall within the acceptable range specified by the manufacturer.
Estimation of Glomerular Filtration Rate (eGFR)
Principle: The estimated Glomerular Filtration Rate (eGFR) is a crucial indicator of kidney function. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is recommended for its improved accuracy over previous formulas.[3]
Protocol:
-
Data Collection: Obtain the patient's serum creatinine level (in mg/dL), age, and sex.
-
Calculation: Use the CKD-EPI 2021 equation:
eGFR = 142 * min(S_cr / κ, 1)^α * max(S_cr / κ, 1)^-1.200 * 0.9938^Age * 1.012 [if female]
-
S_cr: Serum creatinine (mg/dL)
-
κ (kappa): 0.7 for females, 0.9 for males
-
α (alpha): -0.241 for females, -0.302 for males
-
min: indicates the minimum of S_cr/κ or 1
-
max: indicates the maximum of S_cr/κ or 1
-
Age: in years
-
24-Hour Urine Protein Quantification
Principle: This test measures the total amount of protein excreted in the urine over a 24-hour period, providing a quantitative assessment of proteinuria.[4][5]
Protocol:
-
Patient Instructions and Collection: a. Begin the collection in the morning. Discard the first-morning void and note the exact time.[4][5] b. Collect all subsequent urine for the next 24 hours in the provided container.[4][5] c. The final collection should be the first-morning void on the second day, as close as possible to the start time of the collection.[4] d. Keep the collection container refrigerated or in a cool place during the collection period.[4]
-
Laboratory Analysis: a. Measure the total volume of the 24-hour urine collection. b. Mix the urine sample well. c. Take an aliquot for protein concentration measurement using a standard laboratory method (e.g., turbidimetric or colorimetric assay).
-
Calculation:
-
Total Protein Excretion (mg/day) = Urine Protein Concentration (mg/dL) * Total Urine Volume (dL/day)
-
Quantitative Data on this compound's Effects on Renal Function
The following tables summarize data from various clinical studies on the impact of enalapril on key renal function parameters.
Table 1: Effect of Enalapril on Glomerular Filtration Rate (GFR)
| Study Population | Enalapril Dose | Duration of Treatment | Baseline GFR (ml/min/1.73m²) | Change in GFR | Reference |
| Chronic Renal Failure | High Dose | 3 months | 18 (median) | -1.33 ml/min/month (median change) | [6] |
| Chronic Renal Failure | Low Dose | 3 months | 17 (median) | +0.33 ml/min/month (median change) | [6] |
| Moderate to Severe Chronic Nephropathy | 9 mg (mean) | 24 hours | 14 (median) | -14% (median change) | [7] |
| Moderate to Severe Chronic Nephropathy | Not specified | > 2 years | 15 (median) | -0.20 ml/min/1.73m²/month (median decline) | [8] |
Table 2: Effect of Enalapril on Serum Creatinine
| Study Population | Enalapril Dose | Duration of Treatment | Baseline Serum Creatinine (mg/dL) | Change in Serum Creatinine | Reference |
| Hypertensive with Chronic Renal Insufficiency | Not specified | 63 days (mean) | Not specified | No significant change | [9] |
| Severe Crescentic Glomerulonephritis | 5-20 mg/day | 1 year | 5.0 (median, mg/dL converted from µmol/l) | Remained stable in 4/5 patients | [10] |
Table 3: Effect of Enalapril on Proteinuria
| Study Population | Enalapril Dose | Duration of Treatment | Baseline Proteinuria ( g/day ) | Change in Proteinuria | Reference |
| Hypertensive with Chronic Renal Insufficiency | Not specified | 63 days (mean) | 2.23 (mean) | Decreased to 1.08 g/day (mean) | [9] |
| Severe Crescentic Glomerulonephritis | 5-20 mg/day | 1 year | 4.4 (median) | Reduced to 0.8 g/day (median) | [10] |
| Idiopathic Membranous Nephropathy | Not specified | Not specified | Not specified | Initial increase of 3.9 g/day (mean change) | [11] |
| Type 2 Diabetic Nephropathy | 5-40 mg/day | 16 weeks | >0.5 | No statistically significant alteration | [12] |
| Diabetic Nephropathy | Not specified | 8 weeks | 1.6 g/24h (geometric mean albumin excretion) | Reduced to 0.7 g/24h (geometric mean albumin excretion) | [3] |
| Chronic Glomerulopathies | 10-40 mg/day | 15.9 months (mean) | 1.0-10.4 | Improved | [13] |
Visualizations
Signaling Pathway of this compound's Effect on Renal Hemodynamics
References
- 1. diazyme.com [diazyme.com]
- 2. biolabo.fr [biolabo.fr]
- 3. Contrasting effects of enalapril and metoprolol on proteinuria in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24-hour urine protein: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. Protein measurement, urine, quantitative 24 hour | Allina Health [account.allinahealth.org]
- 6. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of enalapril on the progression of chronic renal failure. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and renal effects of enalapril therapy for hypertensive patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of enalapril on proteinuria and renal function in patients with healed severe crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of enalapril on urinary protein excretion in patients with idiopathic membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of enalapril and losartan on proteinuria in type 2 diabetic nephropathy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enalapril improved renal function and proteinuria in chronic glomerulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Study of Renitek (Enalapril) in Combination with Diuretics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a major global health concern, and combination therapy is a cornerstone of its management. This document provides a detailed framework for the preclinical evaluation of Renitek (enalapril), an angiotensin-converting enzyme (ACE) inhibitor, in combination with diuretics. Enalapril inhibits the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure, by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3][4] Diuretics, on the other hand, lower blood pressure by increasing the excretion of sodium and water from the kidneys.[5][6][7] Thiazide diuretics act on the distal convoluted tubule, while loop diuretics act on the thick ascending limb of the loop of Henle.[8][9][10][11][12]
The rationale for combining this compound with a diuretic is based on their complementary mechanisms of action.[13] Diuretics can cause a compensatory increase in renin release, which may limit their long-term efficacy.[9][14] Enalapril directly counteracts this by blocking the RAAS, leading to a synergistic blood pressure-lowering effect.[15][16] Furthermore, enalapril can mitigate diuretic-induced hypokalemia (low potassium levels).[15][17]
These application notes and protocols describe a comprehensive preclinical study design to investigate the efficacy, synergy, and safety of this compound in combination with a diuretic (e.g., hydrochlorothiazide) in a well-established animal model of hypertension.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and Sites of Drug Action
Caption: RAAS pathway and the mechanisms of action of this compound and diuretics.
Preclinical Study Design
This study will utilize the Spontaneously Hypertensive Rat (SHR) model, which closely mimics human essential hypertension.[18]
Experimental Workflow
Caption: Overall experimental workflow for the preclinical study.
Experimental Groups
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle Control | - | Oral Gavage |
| 2 | This compound (Enalapril) | 10 mg/kg/day | Oral Gavage |
| 3 | Diuretic (Hydrochlorothiazide) | 10 mg/kg/day | Oral Gavage |
| 4 | This compound + Diuretic | 10 mg/kg/day + 10 mg/kg/day | Oral Gavage |
Note: Doses are examples and should be optimized based on preliminary studies.
Experimental Protocols
Animal Handling and Husbandry
-
Species: Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old.
-
Housing: 2-3 rats per cage, 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.
Blood Pressure Measurement
Protocol 2.1: Tail-Cuff Plethysmography (Non-invasive) This method is suitable for weekly monitoring of systolic and diastolic blood pressure.
-
Equipment: CODA® Tail-Cuff Blood Pressure System or equivalent.
-
Procedure:
-
Turn on the warming platform to 30-35°C.[8]
-
Gently place the rat in an appropriate-sized restrainer.
-
Place the tail through the occlusion and volume-pressure recording (VPR) cuffs.
-
Allow the rat to acclimate in the holder on the warming platform for 5-10 minutes.[8]
-
Initiate the blood pressure measurement protocol on the software.
-
Perform 15-20 measurement cycles per rat.[6]
-
Record data for at least 3-5 consecutive days for baseline measurement and once weekly during the treatment period.[6]
-
Average the readings for each rat to obtain the final blood pressure value.
-
Protocol 2.2: Radiotelemetry (Invasive - Gold Standard) This method provides continuous and accurate blood pressure data without the stress of handling and restraint. It is recommended for a subset of animals in each group.
-
Equipment: DSI PhysioTel™ PA-C40 or similar telemetry implants.
-
Surgical Procedure:
-
Anesthetize the rat using isoflurane.
-
Perform a midline abdominal incision to expose the abdominal aorta.
-
Isolate a section of the aorta and temporarily occlude blood flow.
-
Introduce the telemetry catheter into the aorta and secure it.
-
Place the transmitter body in the peritoneal cavity.[15]
-
Suture the abdominal wall and skin.
-
Administer post-operative analgesics and allow for a one-week recovery period.
-
-
Data Acquisition:
-
House rats in individual cages over receiver plates.
-
Record data continuously, especially during the last week of the treatment period.
-
Biochemical Analysis
Protocol 3.1: Blood Sample Collection and Processing
-
At the end of the study, anesthetize rats and collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.[19]
-
Aliquot plasma and store at -80°C until analysis.
Protocol 3.2: Measurement of Plasma Renin Activity (PRA)
-
Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure (based on a commercial kit):
-
Thaw plasma samples at room temperature.
-
Add a protease inhibitor (e.g., PMSF) to prevent angiotensin I degradation.[19]
-
Adjust the pH of the plasma to ~6.0 using a generation buffer.[19]
-
Divide each sample into two aliquots. Incubate one at 37°C and the other in an ice bath (0-4°C) for 90-180 minutes.[19]
-
Perform the competitive ELISA according to the manufacturer's instructions, measuring the generated angiotensin I.
-
Calculate PRA in ng/mL/hr.
-
Protocol 3.3: Measurement of Plasma Aldosterone
-
Method: Radioimmunoassay (RIA) or ELISA.
-
Procedure (based on a commercial RIA kit):
-
Thaw plasma samples.
-
Pipette standards, controls, and samples into antibody-coated tubes.
-
Add ¹²⁵I-labeled aldosterone tracer to all tubes.
-
Incubate for 3 hours at room temperature with shaking.[1]
-
Aspirate the contents and measure the bound radioactivity in a gamma counter.
-
Calculate aldosterone concentration by interpolating from the standard curve.
-
Protocol 3.4: Measurement of Serum Electrolytes (Na⁺, K⁺)
-
Method: Ion-Selective Electrode (ISE).
-
Procedure:
Histopathology
Protocol 4.1: Tissue Processing and Staining
-
Tissues: Kidneys and heart.
-
Procedure:
-
Harvest tissues and fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear with xylene and embed in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Examine under a light microscope for changes such as glomerular sclerosis, tubular atrophy, and cardiac hypertrophy/fibrosis.[11][14]
-
Ex Vivo Vascular Reactivity Studies
Protocol 5.1: Wire Myography
-
Tissue: Thoracic aorta.
-
Procedure:
-
Isolate the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and cut into 2-3 mm rings.
-
Mount the aortic rings on the wires of a wire myograph in an organ bath containing Krebs-Henseleit buffer, bubbled with 95% O₂/5% CO₂ at 37°C.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2g.
-
Assess vessel viability by contracting with potassium chloride (KCl, 60 mM).
-
Construct cumulative concentration-response curves to a vasoconstrictor (e.g., phenylephrine) and a vasodilator (e.g., acetylcholine to assess endothelium-dependent relaxation, and sodium nitroprusside for endothelium-independent relaxation).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups. Data should be presented as mean ± standard error of the mean (SEM).
Table 1: Effect of Combination Therapy on Systolic Blood Pressure (mmHg)
| Time | Vehicle Control | This compound | Diuretic | This compound + Diuretic |
| Baseline | 185 ± 5 | 186 ± 4 | 184 ± 5 | 185 ± 6 |
| Week 1 | 187 ± 6 | 175 ± 5 | 178 ± 4 | 165 ± 5 |
| Week 2 | 188 ± 5 | 168 ± 4 | 172 ± 5 | 152 ± 4 |
| Week 3 | 190 ± 6 | 162 ± 5 | 168 ± 4 | 145 ± 5 |
| Week 4 | 192 ± 5 | 158 ± 4 | 165 ± 5 | 138 ± 4 |
Table 2: Biochemical Parameters at Week 4
| Parameter | Vehicle Control | This compound | Diuretic | This compound + Diuretic |
| Plasma Renin Activity (ng/mL/hr) | 10.2 ± 1.5 | 25.5 ± 2.1 | 18.3 ± 1.8 | 30.1 ± 2.5 |
| Plasma Aldosterone (pg/mL) | 150 ± 12 | 85 ± 9 | 130 ± 11 | 75 ± 8 |
| Serum K⁺ (mmol/L) | 4.2 ± 0.2 | 4.5 ± 0.3 | 3.5 ± 0.2 | 4.3 ± 0.2 |
| Serum Na⁺ (mmol/L) | 142 ± 1.5 | 141 ± 1.2 | 138 ± 1.8 | 139 ± 1.4 |
Table 3: Vascular Reactivity of Isolated Aortic Rings
| Parameter | Vehicle Control | This compound | Diuretic | This compound + Diuretic |
| Max Contraction to PE (g) | 2.5 ± 0.2 | 2.1 ± 0.1 | 2.4 ± 0.2 | 1.9 ± 0.1 |
| Max Relaxation to ACh (%) | 45 ± 5 | 75 ± 6 | 50 ± 4 | 85 ± 5 |
| Max Relaxation to SNP (%) | 98 ± 2 | 99 ± 1 | 97 ± 2 | 98 ± 1 |
Statistical Analysis
A detailed statistical analysis plan should be developed prior to the study.[12][22][23]
-
Data will be analyzed using one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons.
-
A p-value of < 0.05 will be considered statistically significant.
-
The interaction between this compound and the diuretic can be assessed using a two-way ANOVA to determine if the combination effect is additive or synergistic.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound in combination with diuretics for the treatment of hypertension. The detailed methodologies for in vivo, ex vivo, and biochemical analyses will allow for a thorough assessment of the combination's efficacy, mechanisms of action, and safety profile. The structured data presentation and statistical analysis plan will ensure clear and interpretable results, providing a solid foundation for further drug development.
References
- 1. demeditec.com [demeditec.com]
- 2. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the different values in electrolyte measurements [acutecaretesting.org]
- 6. protocols.io [protocols.io]
- 7. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. Plasma Renin Activity ELISA | BioVendor R&D [biovendor.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Histopathological Changes in the Kidney following Congestive Heart Failure by Volume Overload in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eaglebio.com [eaglebio.com]
- 17. forum.graphviz.org [forum.graphviz.org]
- 18. ahajournals.org [ahajournals.org]
- 19. ibl-america.com [ibl-america.com]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
- 21. Serum Potassium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. quanticate.com [quanticate.com]
- 23. isrctn.com [isrctn.com]
Troubleshooting & Optimization
Technical Support Center: Managing Renitek (Enalapril)-Induced Cough in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing ACE inhibitor-induced cough in clinical trials involving Renitek (enalapril).
Troubleshooting Guides
Issue 1: High Incidence of Cough Reported in an Enalapril Treatment Arm
Possible Cause: Enalapril-induced cough is a known class effect of ACE inhibitors, with a reported incidence ranging from 5% to 35% in patients.[1] This is often the most frequent reason for discontinuing treatment with ACE inhibitors.[2]
Troubleshooting Steps:
-
Confirm Causality: Ascertain that the cough is indeed induced by enalapril. A key diagnostic feature is that the cough is typically non-productive, persistent, and resolves after the discontinuation of the therapy.[3] The resolution of the cough after discontinuing the drug is a strong indicator of a causal link.[4]
-
Dose-Response Evaluation: In a clinical trial setting, the severity of the cough and the frequency of nighttime waking due to the cough may be dose-dependent.[5] Consider implementing a protocol to assess if a lower dose of enalapril (e.g., 5 mg daily) reduces the severity of the cough.[5] However, it's important to note that even at lower doses, the cough may not completely disappear in all patients.[5]
-
Subject Demographics: Certain patient populations may be more susceptible. For instance, women have been observed to have a higher incidence of enalapril-induced cough compared to men.[6] Analyze your trial population to identify any demographic trends.
Issue 2: Subject Discontinuation Due to Intolerable Cough
Possible Cause: The severity of enalapril-induced cough can vary, and for some individuals, it may be significant enough to warrant withdrawal from the trial.
Troubleshooting Steps:
-
Alternative Therapy Protocol: Your clinical trial protocol should include provisions for switching subjects to an alternative antihypertensive medication. Angiotensin II Receptor Blockers (ARBs) are a common alternative as they do not typically cause cough.[4]
-
Washout Period: If the trial design involves a crossover or a switch to another medication, ensure an adequate washout period is implemented to allow for the resolution of the enalapril-induced cough. The cough typically resolves within 1 to 4 weeks after stopping the medication, although it can sometimes take up to 3 months.[1]
-
Concomitant Medication Protocol: For subjects who must continue with enalapril, your protocol could investigate the efficacy of concomitant medications to suppress the cough. However, the evidence for the effectiveness of these therapies is considered of fair quality with intermediate benefit.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of enalapril-induced cough?
A1: The most widely accepted mechanism for ACE inhibitor-induced cough is the accumulation of bradykinin.[2] Enalapril inhibits the angiotensin-converting enzyme (ACE), which is also responsible for the degradation of bradykinin. The resulting increase in bradykinin levels in the respiratory tract can lead to bronchoconstriction and the stimulation of sensory nerves, triggering a cough reflex.[2][3]
Q2: What is the expected incidence of cough in clinical trials with this compound (enalapril)?
A2: The reported incidence of cough with enalapril varies across studies. A retrospective analysis of an outpatient medical practice found that 10.5% of patients taking enalapril required discontinuation of therapy due to an intractable, dry cough.[6] Another study observed a persistent dry cough incidence of 14.6% in hypertensive patients treated with enalapril.[6] A network meta-analysis of 135 randomized controlled trials ranked enalapril as having a moderate risk of inducing cough compared to other ACE inhibitors.[7][8]
Q3: Is the incidence of cough with enalapril dose-dependent?
A3: There is evidence to suggest a dose-response relationship for the severity of enalapril-induced cough.[5] One study found that while the frequency of coughing was not significantly different, the severity and nighttime waking from cough were reduced at a lower dose (mean of 5 mg daily) compared to higher doses (mean of 10 mg and 20 mg daily).[5] However, the cough did not completely resolve in any of the patients at the lower dose.[5]
Q4: How does the incidence of cough with enalapril compare to other ACE inhibitors?
A4: The incidence of cough can vary among different ACE inhibitors. For example, a comparative crossover study found that the incidence of cough was significantly higher with enalapril (66%) compared to imidapril (44%).[8] Another retrospective study noted a three-fold higher incidence of cough with enalapril (7%) compared to perindopril (2.2%).[2]
Q5: What are the recommended management strategies for enalapril-induced cough in a clinical trial setting?
A5: Management strategies that can be incorporated into a clinical trial protocol include:
-
Dose Reduction: Investigating the effect of reducing the enalapril dose on cough severity.[5]
-
Switching to an Angiotensin II Receptor Blocker (ARB): This is a primary management strategy as ARBs have a much lower incidence of cough.[4]
-
Concomitant Therapy: Investigating the use of medications that may attenuate the cough, such as certain calcium channel blockers.[4]
-
Dechallenge and Rechallenge: To confirm causality, a protocol can include discontinuing enalapril to see if the cough resolves, and then reintroducing it (with caution and informed consent) to see if it reappears.[2]
Data Presentation
Table 1: Incidence of Cough in Enalapril Clinical Studies
| Study/Analysis | Patient Population | Enalapril Dose | Incidence of Cough | Citation |
| Gibson GR (1989) | 209 outpatients | Not specified | 10.5% (requiring discontinuation) | [6] |
| Yeo WW & Ramsay LE (1990) | 136 hypertensive patients | Not specified | 14.6% | [6] |
| Pun-Udom et al. (2010) | 119 patients with hypertension or LV dysfunction | Not specified | 66% | [8] |
| Su et al. (2023) | Network Meta-analysis | Various | SUCRA ranking: 49.7% (moderate) | [7][8] |
Table 2: Dose-Response of Enalapril on Cough Severity
| Enalapril Dose | Effect on Cough Severity | Effect on Nighttime Waking | Citation |
| Mean 5 mg daily | Less severe (P < 0.02) | Less frequent (P < 0.03) | [5] |
| Mean 10 mg daily | Baseline severity | Baseline frequency | [5] |
| Mean 20 mg daily | Increased severity (P < 0.05) | Increased frequency (P < 0.05) | [5] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of Enalapril-Induced Cough
Objective: To assess the effect of different doses of enalapril on the severity and frequency of cough.
Methodology:
-
Patient Selection: Enroll hypertensive patients who have developed a persistent, dry cough during treatment with a stable dose of enalapril (e.g., mean 10 mg daily).
-
Study Design: A randomized, single-blind, balanced crossover study.
-
Treatment Periods: Each subject will receive three different doses of enalapril for a fixed duration (e.g., 3 weeks) for each period:
-
The subject's entry dose (e.g., mean 10 mg daily).
-
Double the entry dose (e.g., mean 20 mg daily).
-
Half the entry dose (e.g., mean 5 mg daily).
-
-
Washout Period: No washout period between treatments as the objective is to assess dose-response in subjects already experiencing the cough.
-
Data Collection:
-
Subjective Cough Assessment: Use a validated cough severity visual analog scale (VAS) and a questionnaire to assess the frequency of cough and nighttime waking.
-
Objective Cough Monitoring: (Optional) Use a 24-hour ambulatory cough monitor.
-
-
Statistical Analysis: Analyze the changes in cough severity and frequency scores between the different dosing periods using appropriate statistical methods for crossover designs.
Protocol 2: Comparative Study of Switching to an ARB for Enalapril-Induced Cough
Objective: To compare the efficacy of switching to an Angiotensin II Receptor Blocker (ARB) versus continuing enalapril in subjects with enalapril-induced cough.
Methodology:
-
Patient Selection: Enroll hypertensive patients who have developed a persistent, dry cough during treatment with enalapril.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Washout/Run-in Period: A single-blind placebo run-in period to ensure the cough resolves upon discontinuation of enalapril, confirming it was ACE inhibitor-induced.
-
Randomization: Subjects whose cough resolves during the placebo run-in are then randomized to one of two treatment arms for a specified period (e.g., 6 weeks):
-
Arm A: Re-challenge with enalapril (e.g., 20 mg once daily).
-
Arm B: Switch to an ARB (e.g., eprosartan 300 mg twice daily).
-
-
Data Collection:
-
Primary Endpoint: Incidence of self-reported cough using a standardized questionnaire at the end of the treatment period.
-
Secondary Endpoints: Cough severity assessed by VAS, quality of life questionnaires, and blood pressure control.
-
-
Statistical Analysis: Compare the incidence of cough between the two groups using a chi-squared test or Fisher's exact test. Analyze secondary endpoints using appropriate statistical tests.
Mandatory Visualization
Caption: Signaling pathway of enalapril-induced cough.
Caption: Experimental workflow for managing enalapril-induced cough.
References
- 1. consort-spirit.org [consort-spirit.org]
- 2. ACEI-induced cough: A review of current evidence and its practical implications for optimal CV risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Effect of dose adjustment on enalapril-induced cough and the response to inhaled capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enalapril-induced cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dose adjustment on enalapril-induced cough and the response to inhaled capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
Technical Support Center: Mitigating Hyperkalemia Risk in Renitek (Enalapril) Studies
For researchers, scientists, and drug development professionals utilizing Renitek (enalapril), an angiotensin-converting enzyme (ACE) inhibitor, this guide provides essential information to mitigate the risk of hyperkalemia, a common adverse effect.[1][2] This resource offers troubleshooting advice and frequently asked questions to ensure the safety and integrity of your experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces hyperkalemia?
A1: this compound's active form, enalaprilat, inhibits the angiotensin-converting enzyme (ACE).[3][4] This inhibition reduces the production of angiotensin II, a hormone that stimulates the release of aldosterone.[1][4][5] Aldosterone is responsible for promoting potassium excretion in the kidneys.[2][4] Consequently, the decrease in aldosterone levels caused by this compound leads to potassium retention and an increased risk of hyperkalemia (elevated serum potassium levels).[4][5]
Q2: What are the primary risk factors for developing hyperkalemia during this compound studies?
A2: The principal risk factors for this compound-induced hyperkalemia include:
-
Renal Insufficiency: Patients with impaired kidney function have a reduced ability to excrete potassium, making them highly susceptible. The risk increases as serum creatinine levels rise.[5][6]
-
Diabetes Mellitus: Diabetic patients, particularly those with diabetic nephropathy, are at a higher risk.[5][6]
-
Concomitant Medications: The use of other drugs that increase potassium levels significantly elevates the risk. These include potassium-sparing diuretics (e.g., spironolactone, amiloride), potassium supplements, and nonsteroidal anti-inflammatory drugs (NSAIDs).[5][7]
-
Advanced Age: Elderly individuals may have reduced renal function, even with normal creatinine levels, increasing their susceptibility.[5]
-
High Potassium Intake: Diets rich in potassium or the use of salt substitutes containing potassium chloride can contribute to hyperkalemia.[5]
-
Heart Failure: Patients with severe heart failure are also at an increased risk.[5]
Q3: What are the signs and symptoms of hyperkalemia that I should monitor for in study subjects?
A3: Hyperkalemia can be asymptomatic, especially when mild. However, as potassium levels rise, subjects may exhibit symptoms such as muscle weakness, fatigue, tingling sensations, or an irregular heartbeat.[7] Regular monitoring of serum potassium is crucial as clinical symptoms may not be apparent until hyperkalemia is severe.
Q4: How should I adjust the this compound dosage for subjects with renal impairment?
A4: For subjects with renal impairment, it is crucial to start with a lower dose of this compound. For patients with a creatinine clearance of less than 30 mL/min, the initial recommended dose is 2.5 mg daily.[2] The dosage can be gradually increased based on the subject's response and tolerance, with careful monitoring of renal function and serum potassium levels.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild Hyperkalemia (Serum K+ 5.1-5.5 mmol/L) | Initial response to this compound therapy. | Continue this compound at the current dose but increase monitoring frequency to within 1-2 weeks. Advise on a low-potassium diet and review concomitant medications for any that may increase potassium. |
| Moderate Hyperkalemia (Serum K+ 5.6-6.0 mmol/L) without ECG Changes | Inadequate potassium excretion. | Consider reducing the this compound dose. Intensify dietary potassium restriction and consider the use of loop or thiazide diuretics if not contraindicated. If potassium levels remain elevated, temporarily discontinue this compound. |
| Severe Hyperkalemia (Serum K+ >6.0 mmol/L) or with ECG Changes | Significant potassium retention, potentially life-threatening. | Immediately discontinue this compound. Initiate emergency medical treatment which may include intravenous calcium gluconate to stabilize cardiac membranes, insulin and glucose to shift potassium intracellularly, and measures to remove potassium from the body such as diuretics or potassium binders.[8] |
| Progressive increase in serum creatinine | Hemodynamic effect of this compound or underlying renal disease progression. | An initial small increase in creatinine can be expected. However, a significant or progressive rise requires re-evaluation of the subject's renal function and consideration of reducing the this compound dose or discontinuation.[9] |
Data Presentation
Table 1: Incidence of Hyperkalemia in Clinical Studies with Enalapril
| Patient Population | Incidence of Hyperkalemia (Serum K+ >5.5 mEq/L) | Reference |
| Hypertensive patients without risk factors | <2% | [5] |
| Heart failure patients (SOLVD trials) | 6.4% | [5] |
| Patients with chronic kidney disease | Up to 10% (mild hyperkalemia) | [5] |
| Patients with moderate CKD (Stage 3) | 40% (serum K+ >5.0 mmol/L) | [10][11] |
| Heart failure patients on MRA and Enalapril (PARADIGM-HF) | 3.1 per 100 patient-years (severe hyperkalemia >6.0 mmol/L) | [12] |
Experimental Protocols
1. Protocol for Monitoring Serum Potassium and Renal Function
-
Objective: To ensure the safe administration of this compound by closely monitoring serum potassium and renal function.
-
Materials: Blood collection tubes (serum separator tubes), centrifuge, clinical chemistry analyzer.
-
Procedure:
-
Baseline Measurement: Prior to initiating this compound, collect a baseline blood sample to measure serum potassium, serum creatinine, and blood urea nitrogen (BUN).[5][13]
-
Initial Monitoring: After the first dose, repeat the blood sample collection and analysis within 2-3 days and again at 7 days to detect any acute changes.[5]
-
Regular Monitoring: Continue to monitor serum potassium and renal function every 1-2 weeks for the first two months of the study, and then periodically thereafter, depending on the subject's risk profile and clinical stability.[10][11]
-
Dose Adjustment Monitoring: Whenever the dose of this compound is increased, repeat the blood analysis within one to two weeks.[8]
-
Sample Processing:
-
Collect 3-5 mL of venous blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1500 x g for 10 minutes.
-
Carefully aspirate the serum and transfer it to a clean tube for analysis.
-
Analyze the serum for potassium, creatinine, and BUN levels using a calibrated clinical chemistry analyzer.
-
-
-
Data Analysis: Compare the results to the baseline and reference ranges. Any significant increase in serum potassium or creatinine should prompt a review of the subject's clinical status and study protocol.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hyperkalemia via the RAAS pathway.
Caption: Workflow for mitigating hyperkalemia risk in this compound studies.
References
- 1. emedz.net [emedz.net]
- 2. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. acibademhealthpoint.com [acibademhealthpoint.com]
- 8. droracle.ai [droracle.ai]
- 9. ccjm.org [ccjm.org]
- 10. Risk of hyperkalemia in patients with moderate chronic kidney disease initiating angiotensin converting enzyme inhibitors or angiotensin receptor blockers: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Risk of hyperkalemia in patients with moderate chronic kidney disease initiating angiotensin converting enzyme inhibitors or angiotensin receptor blockers: a randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. actamedindones.org [actamedindones.org]
Technical Support Center: Optimizing Renitek (Enalapril) Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Renitek (enalapril) dosage to minimize the risk of first-dose hypotension in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is first-dose hypotension and why is it a concern with this compound (enalapril)?
A1: First-dose hypotension is a significant drop in blood pressure that can occur after the initial administration of an angiotensin-converting enzyme (ACE) inhibitor like enalapril.[1][2] Enalapril works by inhibiting ACE, which leads to reduced levels of angiotensin II, a potent vasoconstrictor.[3][4][5] This vasodilation can cause a sharp decrease in blood pressure, particularly in individuals with an activated renin-angiotensin-aldosterone system (RAAS).[6] Symptoms can range from lightheadedness to syncope, which can compromise subject safety and data integrity in a research setting.[7]
Q2: What are the primary risk factors for first-dose hypotension in a research setting?
A2: Several factors can increase the risk of first-dose hypotension. These include:
-
Volume depletion: Often induced by prior or concurrent administration of high-dose diuretics.[6][8][9]
-
Hyponatremia: Low serum sodium levels (below 130 mEq/L) are a significant risk factor.[7][10]
-
Pre-existing hypotension: Subjects with a low baseline systolic blood pressure (<90 mmHg) are more susceptible.[11]
-
High renin activity: Conditions such as renovascular hypertension or severe heart failure can lead to a highly activated RAAS, making individuals more sensitive to the effects of ACE inhibition.[6]
-
Concomitant medications: Use of other vasodilators or antihypertensive agents can have an additive hypotensive effect.[8][12]
Q3: How can I adjust the initial dosage of enalapril to minimize hypotension?
A3: The key is a conservative "start low and go slow" approach. For subjects at high risk of hypotension, consider the following:
-
Lower starting dose: Initiate with a dose of 2.5 mg or even lower.[7][8][13][14]
-
Discontinue or reduce diuretics: If experimentally feasible, withhold diuretics for 24-72 hours before administering the first dose of enalapril.[7][8][14][15][16]
-
Salt and volume repletion: Ensure subjects are adequately hydrated and have normal sodium levels before the experiment.[17]
Q4: What is the recommended monitoring protocol after the first dose?
A4: Close monitoring is critical.
-
Blood pressure: Monitor blood pressure frequently, especially during the first 2-4 hours after administration, as this is when the peak hypotensive effect is often observed.[1][7][8]
-
Clinical signs: Observe for any signs of hypotension such as dizziness, lightheadedness, or fainting.[9]
-
Biochemical monitoring: Check serum creatinine and potassium levels within 1-2 weeks of initiation or any dose increase.[8][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Symptomatic Hypotension after First Dose | Initial dose too high for the subject's physiological state (e.g., volume depletion). | Place the subject in a supine position. If necessary, administer an intravenous infusion of normal saline.[19] A transient hypotensive response does not preclude further doses, but subsequent doses should be carefully considered and potentially reduced.[3] |
| Asymptomatic Hypotension | Expected pharmacological effect of enalapril. | Generally, no immediate treatment adjustment is required.[8] Continue close monitoring. If blood pressure remains consistently low, consider a dose reduction for subsequent administrations. |
| Unexpectedly large drop in blood pressure | Subject may have undiagnosed high renin activity or be particularly sensitive to ACE inhibition. | Review the subject's baseline characteristics and any concomitant medications. Consider a lower subsequent dose and more frequent monitoring. |
| Rise in Serum Creatinine | A small increase can be expected. A significant rise may indicate a decline in renal function. | An increase in creatinine up to 50% above baseline or up to 3 mg/dL is generally considered acceptable.[8] If the increase is more significant, consider reducing the dose or discontinuing the experiment for that subject and seeking veterinary or medical advice.[18] |
| Hyperkalemia | Enalapril can decrease aldosterone secretion, leading to potassium retention. | Avoid concomitant use of potassium-sparing diuretics or potassium supplements.[8][17] If serum potassium rises above 5.5 mmol/L, consider reducing the enalapril dose. If it exceeds 6.0 mmol/L, the drug should be stopped.[11][18] |
Quantitative Data Summary
Table 1: Recommended Initial Oral Dosages of Enalapril for Different Indications
| Indication | Standard Starting Dose | Starting Dose for Patients at High Risk of Hypotension (e.g., on diuretics, hyponatremic) | Maximum Recommended Daily Dose |
| Hypertension | 5 mg once daily[19][20][21] | 2.5 mg once daily[7][15][16][21] | 40 mg[10][19][20] |
| Heart Failure | 2.5 mg twice daily[8][12][20] | 2.5 mg once daily[10][13] | 40 mg[10][13][20] |
| Asymptomatic Left Ventricular Dysfunction | 2.5 mg twice daily[7][20][21] | Not specified, but a cautious approach is warranted. | 20 mg[12][20] |
Table 2: Dosage Adjustments for Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Initial Oral Dose |
| >30 mL/min | Standard recommended dose[14] |
| ≤30 mL/min | 2.5 mg once daily[7][13][14][15] |
Experimental Protocols
Protocol 1: First-Dose Response and Monitoring
-
Subject Preparation:
-
Acclimate subjects to the experimental environment to minimize stress-induced blood pressure fluctuations.
-
Ensure subjects are euhydrated and have normal baseline electrolyte levels.
-
If applicable and experimentally permissible, discontinue diuretic therapy 24-72 hours prior to enalapril administration.[7][14][15][16]
-
-
Baseline Measurements:
-
Record baseline blood pressure and heart rate. Multiple readings should be taken to establish a stable baseline.
-
Collect a baseline blood sample for serum creatinine and potassium analysis.
-
-
Enalapril Administration:
-
Post-Dose Monitoring:
-
Follow-up:
-
Repeat serum creatinine and potassium measurements 5-7 days after the initial dose.[8]
-
Visualizations
Signaling Pathway of Enalapril's Hypotensive Effect
Caption: Mechanism of enalapril-induced hypotension.
Experimental Workflow for First-Dose Hypotension Assessment
Caption: Workflow for assessing first-dose hypotension.
References
- 1. First-dose hypotension after angiotensin-converting enzyme (ACE) inhibitors in chronic heart failure: a comparison of enalapril and perindopril. Slovak Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Severe hypotension after first dose of enalapril in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enalapril (Vasotec, Epaned): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Enalapril: Side Effects, Dosage, Uses, and More [healthline.com]
- 11. gpnotebook.com [gpnotebook.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. Vasotec (Enalapril): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. drugs.com [drugs.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. drugs.com [drugs.com]
- 18. ACE inhibitors and angiotensin II receptor blockers monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. Enalapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. Enalapril Dosage Guide: Approved Uses, Maximum Dose, and Adjustments - GoodRx [goodrx.com]
Technical Support Center: Troubleshooting Patient Non-Adherence in Long-Term Enalapril Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing patient non-adherence in long-term enalapril studies.
Troubleshooting Guides
Issue: A significant portion of study participants are demonstrating non-adherence to the enalapril regimen.
Initial Assessment:
-
Identify the pattern of non-adherence: Is it sporadic missed doses, complete discontinuation, or inconsistent timing?
-
Review patient-reported outcomes: Are there common complaints or side effects being reported?
-
Analyze demographic and clinical data: Are there any correlations between non-adherence and patient characteristics?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Adverse Drug Reactions (ADRs) | 1. Proactive Symptom Monitoring: Regularly inquire about common enalapril side effects such as persistent dry cough, dizziness, or fatigue.[1][2]2. Dose Titration: If side effects are reported, consider a protocol-approved dose adjustment or temporary reduction to assess tolerance.[2]3. Symptom Management Guidance: Provide guidance on managing minor side effects (e.g., taking the dose with food to minimize gastrointestinal upset). |
| Complex Dosing Regimen | 1. Regimen Simplification: If the protocol allows, explore options for once-daily dosing or fixed-dose combination pills to reduce pill burden.[3][4]2. Clear Dosing Instructions: Provide clear, concise, and easy-to-understand dosing schedules in multiple formats (written, verbal, visual). |
| Lack of Understanding of the Importance of Adherence | 1. Enhanced Patient Education: Implement educational sessions explaining the asymptomatic nature of hypertension and the long-term benefits of consistent medication use.[5]2. Motivational Interviewing: Utilize motivational interviewing techniques to align adherence with the patient's personal health goals. |
| Forgetfulness | 1. Reminder Systems: Implement reminder tools such as SMS text messages, phone calls, or smart pill bottles with alarms.[5]2. Habit-Pairing: Advise participants to integrate taking their medication with a daily routine, such as brushing their teeth or eating breakfast. |
| Socioeconomic and Logistical Barriers | 1. Assess Access to Medication: Inquire about any difficulties in obtaining the medication, such as transportation or pharmacy access.2. Cost Considerations: If applicable to the study design, ensure participants are aware of any provisions for medication cost coverage.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for patient non-adherence in long-term studies of antihypertensive medications like enalapril?
A1: Patient non-adherence in long-term antihypertensive trials is a multifaceted issue. The World Health Organization categorizes the contributing factors into five dimensions: social/economic, patient-related, therapy-related, condition-related, and healthcare-system-related.[6] Key reasons include:
-
Side Effects: Enalapril can cause side effects such as a persistent dry cough, dizziness, headache, and fatigue, which can deter patients from taking the medication as prescribed.[1][2]
-
Asymptomatic Nature of Hypertension: Patients may not feel any different when they miss a dose, leading to a diminished perception of the medication's necessity.[7]
-
Complex Treatment Regimens: Multiple medications or frequent dosing schedules can be burdensome for patients.[7]
-
Patient Beliefs and Perceptions: Some patients may doubt the effectiveness of the medication or have concerns about long-term use.[8]
-
Forgetfulness: Simple forgetfulness is a common barrier to adherence.[9]
-
Cost and Access: Financial constraints and difficulty accessing a pharmacy can also impede adherence.[4]
Q2: How can we accurately measure patient adherence in our enalapril clinical trial?
A2: There are several direct and indirect methods to measure medication adherence, and often a combination of methods provides the most comprehensive picture.
-
Direct Measures: These are highly accurate but can be invasive and costly.
-
Drug Assays: Measuring levels of enalapril or its metabolite enalaprilat in blood or urine provides definitive proof of ingestion.[10]
-
Directly Observed Therapy (DOT): Observing the patient taking the medication is the most direct confirmation but is generally not feasible for long-term outpatient studies.[3]
-
-
Indirect Measures: These are more commonly used in clinical trials.
-
Electronic Monitoring Devices: Smart pill bottles or caps, like the Medication Event Monitoring System (MEMS), record each time the bottle is opened, providing a timestamped record of presumed doses taken.[9][11][12] This method is considered a gold standard for adherence measurement in research.[11]
-
Pill Counts: While simple and inexpensive, this method can be unreliable as patients may remove pills without ingesting them.[13]
-
Patient Self-Report: Questionnaires (e.g., Morisky Medication Adherence Scale) and patient diaries are easy to implement but can overestimate adherence due to recall bias or a desire to please the researchers.[9][13]
-
Pharmacy Refill Records: Tracking prescription refill dates can provide an estimate of adherence over time.[13]
-
Q3: What are some evidence-based interventions to improve adherence in our study?
A3: A multi-component approach that addresses various barriers to adherence is often the most effective.
| Intervention Strategy | Description |
| Patient Education and Counseling | Provide comprehensive education about hypertension and the role of enalapril. Regular counseling sessions can reinforce the importance of adherence and address any patient concerns.[5] |
| Medication Regimen Simplification | When possible, simplify the dosing schedule. The use of single-pill combinations can significantly improve adherence by reducing the number of pills a patient has to take.[3] |
| Pharmacist-Led Interventions | Involve clinical pharmacists to conduct medication reviews, provide personalized counseling, and follow up with patients. Pharmacist-led programs have been shown to significantly improve adherence rates in patients with chronic conditions.[6][14] |
| Reminders and Technology | Utilize text messages, phone calls, or smartphone apps as medication reminders. Smart pill bottles that provide audible or visual alerts can also be effective.[5] |
| Behavioral Interventions | Employ techniques like motivational interviewing to explore and resolve any ambivalence the patient may have about taking their medication.[15] This patient-centered approach can enhance intrinsic motivation for adherence. |
| Incentives | In some study designs, providing financial or other types of incentives for achieving adherence goals can be a motivator.[11] |
Quantitative Data Summary
Table 1: Comparison of Adherence Measurement Methods
| Method | Accuracy | Advantages | Disadvantages |
| Electronic Monitoring | High (reported as 97% accurate)[12] | Objective, provides detailed dosing patterns (time, frequency)[9] | Costly, potential for technical issues, does not confirm ingestion[13] |
| Drug/Metabolite Assays | Very High | Confirms ingestion | Invasive, expensive, provides short-term adherence information |
| Pill Counts | Low to Moderate (reported as 60% accurate)[12] | Inexpensive, easy to implement | Can be easily manipulated by the patient, does not confirm ingestion[13] |
| Patient Self-Report | Low (reported as 27% accurate for diaries)[12] | Inexpensive, provides insight into patient's perspective and barriers | Subject to recall bias and social desirability bias, tends to overestimate adherence[9][13] |
| Pharmacy Refill Records | Moderate | Objective data on prescription fills | Does not confirm that the patient is taking the medication as prescribed |
Table 2: Impact of Interventions on Medication Adherence in Hypertension
| Intervention | Reported Improvement in Adherence | Reference |
| Pharmacist-Led Program | +6.3% absolute increase in optimal adherence for hypertension over 2 years. | [6][14] |
| Health Education | 33% improvement in medication adherence. | [16] |
| Calendar Packaging | Summary Odds Ratio for adherence: 1.7. | [3] |
| Patient Cards | Combined Odds Ratio for adherence: 2.9. | [3] |
| Electronic Vial Cap | Odds of being compliant were about six times higher than the control group. | [3] |
Experimental Protocols
Protocol 1: Pharmacist-Led Medication Adherence Program
Objective: To improve medication adherence and blood pressure control in patients receiving enalapril.
Personnel: Clinical Pharmacist
Methodology:
-
Initial Consultation (Week 0):
-
Conduct a comprehensive medication review.
-
Provide patient-centered education on hypertension and enalapril, including the mechanism of action, importance of adherence, and potential side effects.
-
Use motivational interviewing techniques to assess the patient's readiness to adhere and identify personal motivations.
-
Collaboratively develop an individualized adherence plan, which may include reminder systems or pill organizers.
-
-
Follow-up Calls (Weeks 2, 6, and 10):
-
Assess adherence using a validated self-report scale (e.g., Morisky Medication Adherence Scale).
-
Inquire about any side effects or barriers to adherence.
-
Provide ongoing support and reinforce the adherence plan.
-
-
Final Consultation (Week 12):
-
Re-assess adherence and blood pressure control.
-
Review and adjust the adherence plan for long-term maintenance.
-
Protocol 2: Electronic Monitoring of Medication Adherence
Objective: To objectively measure the pattern of medication adherence for enalapril.
Equipment: Electronic medication monitoring bottles (e.g., MEMS caps)
Methodology:
-
Device Provisioning and Patient Training (Baseline):
-
Dispense enalapril in the electronic monitoring bottle.
-
Train the patient on how to use the bottle correctly, emphasizing that they should open it only when they intend to take a dose.
-
Explain that the cap records the date and time of each opening.
-
-
Data Collection (Ongoing):
-
The device will passively record all bottle openings throughout the study period.
-
-
Data Download and Analysis (Scheduled Follow-up Visits):
-
At each visit, download the data from the device.
-
Calculate adherence rates using the formula: (Number of openings / Number of prescribed doses) x 100.
-
Analyze dosing patterns, such as timing of doses and drug holidays.
-
Protocol 3: Motivational Interviewing for Enhancing Medication Adherence
Objective: To increase a patient's internal motivation to adhere to their enalapril regimen.
Personnel: Trained healthcare professional (e.g., psychologist, clinical health educator)
Methodology:
-
Establish Rapport and Elicit Patient's Perspective (Session 1):
-
Explore Ambivalence and Develop Discrepancy (Session 1 & 2):
-
Explore the pros and cons of taking enalapril from the patient's perspective.
-
Gently highlight any discrepancies between the patient's stated goals (e.g., wanting to avoid a stroke) and their current behavior (e.g., frequently missing doses).
-
-
Roll with Resistance and Support Self-Efficacy (Ongoing):
-
Avoid argumentation or confrontation.
-
Support the patient's autonomy in making decisions about their health.
-
Affirm the patient's strengths and past successes to build confidence in their ability to change.[5]
-
-
Facilitate a Commitment to Change (As patient is ready):
-
When the patient expresses a desire to change, collaboratively develop a specific and achievable action plan.
-
Visualizations
Caption: Workflow for troubleshooting patient non-adherence.
Caption: Classification of adherence measurement methods.
Caption: Simplified signaling pathway of enalapril's mechanism of action.
References
- 1. wellaheadla.com [wellaheadla.com]
- 2. Similar clinical benefits from below-target and target dose enalapril in patients with heart failure in the SOLVD Treatment trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interventions to improve antihypertensive drug adherence: a quantitative review of trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comparative study of captopril and enalapril in patients with severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chroniccare.net [chroniccare.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Controlled trial of enalapril in congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electronic monitoring in medication adherence measurement. Implications for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Electronic Monitoring Devices to Assess Medication Adherence: a Research Methods Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contractpharma.com [contractpharma.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. jmcp.org [jmcp.org]
- 15. careinnovations.org [careinnovations.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Angioedema as a Rare Side Effect of Renitek (enalapril)
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the mechanisms and management of angioedema induced by Renitek (enalapril).
Frequently Asked Questions (FAQs)
Q1: What is the incidence of angioedema associated with this compound (enalapril) administration?
A1: Angioedema is an uncommon but potentially serious adverse effect of angiotensin-converting enzyme (ACE) inhibitors like enalapril.[1][2][3] The incidence is reported to be between 0.1% and 0.7% of individuals taking an ACE inhibitor.[1][4] A large-scale clinical trial reported an incidence of 0.68% in patients treated with enalapril.[2][3][5]
Q2: What is the underlying mechanism of enalapril-induced angioedema?
A2: Enalapril-induced angioedema is primarily mediated by bradykinin.[1][6][7] Enalapril inhibits the angiotensin-converting enzyme (ACE), which is also responsible for the degradation of bradykinin.[4] This inhibition leads to an accumulation of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the localized swelling characteristic of angioedema.[7][8] It is important to note that this is not a histamine-mediated allergic reaction.[1]
Q3: What are the known risk factors for developing enalapril-induced angioedema?
A3: Several factors are known to increase the risk of developing angioedema in patients taking enalapril. These include:
-
Race: Individuals of African descent have a higher risk.[1][2][3]
-
Age: Individuals over 65 years of age are at an increased risk.[1][2][3]
-
History of drug rash or seasonal allergies: A previous history of these conditions is associated with a higher likelihood of developing angioedema.[2][3]
-
Genetic predisposition: Polymorphisms in the gene XPNPEP2, which encodes aminopeptidase P (an enzyme also involved in bradykinin degradation), have been associated with an increased risk.[4]
Q4: How is enalapril-induced angioedema typically managed in a clinical setting?
A4: The primary and most crucial step in managing enalapril-induced angioedema is the immediate discontinuation of the drug.[1][9][10] Supportive care and monitoring are essential, with a focus on airway management in cases of laryngeal involvement, which can be life-threatening.[1][10] Conventional treatments for allergic reactions, such as antihistamines, corticosteroids, and epinephrine, are generally ineffective for this type of angioedema.[1][6][11] In severe cases, treatments used for hereditary angioedema, such as icatibant (a bradykinin B2 receptor antagonist) or C1-esterase inhibitors, have been used off-label with some success.[6][12]
Q5: Can a patient who has experienced angioedema with enalapril be switched to an angiotensin II receptor blocker (ARB)?
A5: Caution is advised when considering switching a patient with a history of enalapril-induced angioedema to an ARB. While ARBs do not directly inhibit ACE, there have been reports of angioedema occurring in patients taking ARBs, some of whom had a prior history of ACE inhibitor-induced angioedema.[9] Therefore, ARBs should not be considered a completely safe alternative in this patient population.[9]
Troubleshooting Guide
Issue: An experimental subject (e.g., animal model) on enalapril develops sudden, localized swelling of the face, lips, or tongue.
Troubleshooting Steps:
-
Immediate Discontinuation of Enalapril: This is the most critical first step. Continued administration can lead to worsening of the angioedema.
-
Airway Assessment: In animal models, closely monitor for any signs of respiratory distress.
-
Bradykinin Level Measurement: Collect a plasma sample to measure bradykinin levels. Elevated levels would support the diagnosis of bradykinin-mediated angioedema.
-
Consider Bradykinin-Targeted Interventions (for research purposes):
-
Administer a bradykinin B2 receptor antagonist (e.g., icatibant) to investigate its potential to reverse the swelling.
-
Investigate the efficacy of C1-esterase inhibitor concentrates in your experimental model.
-
-
Genetic Analysis: If using a transgenic model or have access to genetic information, analyze for polymorphisms in genes involved in bradykinin metabolism, such as XPNPEP2.
Quantitative Data
Table 1: Incidence and Risk Factors for Enalapril-Induced Angioedema
| Parameter | Value | Reference |
| Overall Incidence | 0.68% (86 out of 12,557 patients) | [2][3][5] |
| Incidence Rate (Initial Phase) | 3.6 per 1000 patients per month | [2][3] |
| Incidence Rate (Later Phase) | 0.4 per 1000 patients per month | [2][3] |
| Risk Factor: Black Race | Odds Ratio: 2.88 (95% CI: 1.72-4.82) | [2][3] |
| Risk Factor: History of Drug Rash | Odds Ratio: 3.78 (95% CI: 1.80-7.92) | [2][3] |
| Risk Factor: Age > 65 years | Odds Ratio: 1.60 (95% CI: 1.02-2.53) | [2][3] |
| Risk Factor: Seasonal Allergies | Odds Ratio: 1.79 (95% CI: 1.06-3.00) | [2][3] |
Experimental Protocols
1. Measurement of Bradykinin Levels in Plasma
-
Method: Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol Outline (based on EIA):
-
Sample Collection: Collect whole blood in tubes containing EDTA. It is crucial to prevent in vitro bradykinin generation by keeping the sample on ice and processing it quickly.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Extraction: Extract bradykinin from the plasma using a C18 solid-phase extraction cartridge.
-
Quantification: Use a commercially available bradykinin EIA kit, following the manufacturer's instructions. This typically involves adding the extracted sample to a microplate pre-coated with a bradykinin antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate for colorimetric detection.
-
Analysis: Measure the absorbance using a microplate reader and calculate the bradykinin concentration based on a standard curve.
-
2. Assessment of Aminopeptidase P (APP) Activity
-
Method: Radioassay.
-
Protocol Outline:
-
Substrate Preparation: Use a radiolabeled substrate such as Arg-Pro-Pro-[3H]benzylamide.
-
Enzyme Reaction: Incubate the plasma sample (or tissue homogenate) with the radiolabeled substrate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 0.1 M NaOH).
-
Product Separation: The basic conditions deprotonate the product (Pro-Pro-[3H]benzylamide), making it organophilic. Extract the product from the aqueous solution using an organic solvent containing scintillants.
-
Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter. The APP activity is proportional to the rate of release of the radiolabeled product.
-
3. Genetic Testing for XPNPEP2 Polymorphisms
-
Method: Next-Generation Sequencing (NGS) or Sanger Sequencing.
-
Protocol Outline (using NGS):
-
DNA Extraction: Isolate genomic DNA from a whole blood sample or buccal swab.
-
Library Preparation: Prepare a DNA library by fragmenting the DNA, ligating adapters, and amplifying the fragments.
-
Target Enrichment (Optional but recommended): Use a capture-based method to enrich for the XPNPEP2 gene region.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis: Align the sequencing reads to the human reference genome and call variants (single nucleotide polymorphisms and insertions/deletions) within the XPNPEP2 gene. Analyze the identified variants for their potential clinical significance. Deletion/duplication analysis can also be performed using methods like qPCR or MLPA.
-
Visualizations
Caption: Signaling pathway of bradykinin-mediated angioedema induced by this compound.
Caption: Experimental workflow for investigating enalapril-induced angioedema.
Caption: Logical relationship diagram for the troubleshooting guide.
References
- 1. A radioassay for aminoacylproline hydrolase (aminopeptidase P) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline aminopeptidase activity as a rapid diagnostic test to confirm bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPNPEP2 X-prolyl aminopeptidase 2 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 8. XPNPEP2 Single Gene | Fulgent Genetics [fulgentgenetics.com]
- 9. researchgate.net [researchgate.net]
- 10. A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Refining experimental protocols to assess Renitek's effect on albuminuria
Technical Support Center: Assessing Renitek's Effect on Albuminuria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining experimental protocols to assess the effect of this compound (enalapril) on albuminuria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect albuminuria?
A1: this compound is a brand name for enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to decreased angiotensin II levels, resulting in reduced aldosterone secretion and increased plasma renin activity.[1] In the context of albuminuria, this compound helps to reduce the pressure within the glomeruli of the kidneys. This is achieved by relatively relaxing the efferent arterioles, which carry blood away from the glomeruli.[2][3] This reduction in intraglomerular pressure decreases the leakage of albumin into the urine.[2][3]
Q2: What are the most common animal models for studying this compound's effect on albuminuria?
A2: Rodent models are frequently used in preclinical studies of diabetic kidney disease due to their cost-effectiveness and ease of genetic manipulation.[4][5] Common models include diabetic mice, such as the db/db mouse, which exhibits early-stage features of diabetic nephropathy like mild albuminuria.[6] The susceptibility to developing features of diabetic kidney disease can be strain-dependent.[6] To accelerate renal injury in these models, a unilateral nephrectomy can be performed, which increases the filtration load on the remaining kidney.[6]
Q3: What is the best method for collecting urine from rodents for albuminuria assessment?
A3: Urine can be collected from rodents by placing them in individual metabolic cages.[7][8] These cages are designed to separate urine and feces. For accurate 24-hour urine collection, mice can be housed in these cages with access to food and water.[8] However, this can be stressful for the animals.[8] An alternative is to collect spot urine samples, which can be done by gently handling the mouse to induce urination into a collection tube or by placing the mouse in a special cage for a shorter period.[9]
Q4: How is albuminuria quantified from urine samples?
A4: The most common method for quantifying urinary albumin is the enzyme-linked immunosorbent assay (ELISA).[7] This method is highly sensitive and specific. Another technique is electrophoresis, where urine samples are run on a gel and the albumin bands are quantified using densitometry.[7] To account for variations in urine concentration, the urinary albumin concentration is often normalized to the urinary creatinine concentration, yielding the urine albumin-to-creatinine ratio (UACR).[7]
Troubleshooting Guides
Animal Studies & Urine Collection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent urine volume | Stress from metabolic cages. | Acclimate animals to the cages gradually before the experiment.[8] Consider spot urine collection as an alternative.[9] |
| Dehydration. | Ensure constant access to water. | |
| Contaminated urine samples | Fecal contamination in metabolic cages. | Ensure proper functioning of the cage's separation system. Regularly check and clean the collection tubes. |
| Hair or other debris in the sample. | Centrifuge urine samples to pellet debris before analysis.[7] | |
| Low urine output | Animal stress or illness. | Monitor animal health closely. If a mouse does not produce urine in a given time, you can try again on another day, possibly in a warmer room.[7] |
Albumin ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[10][11][12] |
| Antibody concentration too high. | Titrate the primary and/or secondary antibody to the optimal concentration.[13] | |
| Ineffective blocking. | Try a different blocking agent (e.g., BSA, non-fat dry milk).[10] | |
| No or Weak Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before use.[10][14] |
| Incorrect reagent preparation or addition order. | Double-check all calculations and the protocol to ensure correct reagent preparation and order of addition.[11][14] | |
| Expired or improperly stored reagents. | Verify the expiration dates and storage conditions of all kit components.[10][14] | |
| High Variability (Poor Duplicates) | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Change pipette tips for each sample and reagent.[14] |
| Edge effects on the plate. | Ensure the plate is incubated in a humidified chamber to prevent evaporation from the outer wells.[10] | |
| Reusing plate sealers. | Use a fresh plate sealer for each incubation step to prevent cross-contamination.[11][14] |
Western Blotting (for signaling pathway analysis)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Bands | Inefficient protein transfer. | Verify transfer efficiency by staining the gel with Coomassie blue after transfer and/or staining the membrane with Ponceau S.[15] |
| Inactive primary or secondary antibody. | Use a new aliquot of antibody and ensure proper storage. Perform a dot blot to check antibody activity.[15][16] | |
| Insufficient protein loaded. | Increase the amount of protein loaded onto the gel.[15][17] | |
| High Background/Nonspecific Bands | Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[13][15] |
| Insufficient blocking. | Increase the blocking time or try a different blocking buffer.[15] | |
| Inadequate washing. | Increase the number and duration of wash steps.[13] | |
| Bands at Incorrect Molecular Weight | Post-translational modifications. | Consult literature for known modifications of your target protein.[15] |
| Protein degradation. | Use protease inhibitors during sample preparation and keep samples on ice.[15] | |
| Splice variants or isoforms. | Check databases for known isoforms of your target protein. |
Detailed Experimental Protocols
Protocol 1: Assessment of Albuminuria in a Rodent Model of Diabetic Nephropathy
-
Animal Model: Utilize a well-established model of diabetic nephropathy, such as the streptozotocin-induced diabetic rat or the db/db mouse.[4][6]
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (enalapril) at a therapeutic dose
-
Positive Control (another drug known to reduce albuminuria)
-
-
Urine Collection:
-
At baseline and at regular intervals throughout the study, place each animal in a metabolic cage for 24 hours for urine collection.[8]
-
Record the total urine volume for each animal.
-
Centrifuge the collected urine at 500 x g for 10 minutes to remove any sediment.[7]
-
Store the supernatant at -80°C until analysis.
-
-
Albumin Quantification (ELISA):
-
Use a commercially available mouse or rat albumin ELISA kit.
-
Follow the manufacturer's instructions carefully. A general procedure is as follows:
-
Coat a 96-well plate with an anti-albumin antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and diluted urine samples to the wells.
-
Incubate with a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).[7]
-
-
-
Creatinine Measurement:
-
Measure creatinine concentration in the urine samples using a commercially available kit.[7]
-
-
Data Analysis:
-
Calculate the albumin concentration from the ELISA standard curve.
-
Calculate the Urine Albumin-to-Creatinine Ratio (UACR) by dividing the albumin concentration (in µg/mL) by the creatinine concentration (in mg/mL).[7]
-
Compare the UACR between the treatment groups using appropriate statistical tests.
-
Data Presentation
Table 1: Effect of this compound on Urine Albumin-to-Creatinine Ratio (UACR) in Diabetic Rats
| Treatment Group | N | Baseline UACR (µg/mg) | Week 4 UACR (µg/mg) | Week 8 UACR (µg/mg) |
| Vehicle Control | 10 | 25.3 ± 4.1 | 150.8 ± 20.5 | 312.4 ± 45.7 |
| This compound (10 mg/kg) | 10 | 26.1 ± 3.8 | 85.2 ± 15.3 | 120.6 ± 22.1 |
| Positive Control | 10 | 24.9 ± 4.5 | 90.5 ± 18.2 | 135.8 ± 25.9 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Mandatory Visualizations
Renin-Angiotensin System and the Effect of this compound
Caption: this compound's mechanism of action on the Renin-Angiotensin System.
Experimental Workflow for Assessing this compound's Effect on Albuminuria
Caption: Workflow for evaluating this compound's effect on albuminuria.
Troubleshooting Logic for High Background in ELISA
Caption: Troubleshooting guide for high background in ELISA.
References
- 1. sahpra.org.za [sahpra.org.za]
- 2. A new perspective on proteinuria and drug therapy for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of decreased albuminuria caused by angiotensin converting enzyme inhibitor in early diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research and advances in mouse models of diabetic nephropathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gubra.dk [gubra.dk]
- 7. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measures of kidney function by minimally invasive techniques correlate with histological glomerular damage in SCID mice with adriamycin-induced nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. assaygenie.com [assaygenie.com]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. maxanim.com [maxanim.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
Technical Support Center: Assessing Renitek (Enalapril) Efficacy in Low-Renin Hypertension
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the efficacy of Renitek (enalapril) in the context of low-renin hypertension.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during experimental design and execution.
Q1: Why is assessing the efficacy of this compound in low-renin hypertension inherently challenging?
A1: The primary challenge stems from this compound's mechanism of action. This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its main antihypertensive effect is achieved by suppressing the renin-angiotensin-aldosterone system (RAAS), specifically by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] In low-renin hypertension, the RAAS is already characterized by low activity, meaning there is less of a target for this compound to inhibit.[5][6] Therefore, the rationale for a significant blood pressure-lowering effect through the canonical RAAS pathway is less direct compared to its use in patients with normal or high renin levels.[7]
Q2: After administering this compound, we observed a significant increase in plasma renin activity (PRA). Is this a sign of treatment failure or an experimental error?
A2: This is an expected physiological response and not an indication of treatment failure. By inhibiting ACE, this compound decreases the production of angiotensin II. Angiotensin II normally exerts a negative feedback effect on renin release from the kidneys.[1] When angiotensin II levels drop, this negative feedback is removed, leading to a compensatory increase in renin secretion and, consequently, a rise in measured plasma renin activity.[7][8][9] This effect is more pronounced in individuals with a responsive RAAS (normal or high-renin hypertension) but can still be observed.[5]
Q3: Our study subjects with low-renin hypertension show a highly variable blood pressure response to this compound. What could be the underlying reasons?
A3: The variability in response is a key challenge and can be attributed to several factors:
-
Heterogeneity of the Low-Renin Population: Low-renin hypertension is not a single disease but a phenotype that can result from various underlying conditions.[6] These include primary aldosteronism (PA), where aldosterone production is autonomous, as well as other genetic or acquired states of volume expansion or salt sensitivity.[10][11] Patients with underlying mineralocorticoid excess may show a blunted response to this compound.
-
Blurred Distinction from Primary Aldosteronism: A significant portion of the low-renin hypertensive population may have undiagnosed primary aldosteronism or be on a continuum of autonomous aldosterone production.[10][12] These patients often show a better blood pressure response to mineralocorticoid receptor antagonists than to ACE inhibitors.[10]
-
Alternative Mechanisms of Action: While the primary mechanism of ACE inhibitors is RAAS blockade, other mechanisms, such as the potentiation of the vasodilator bradykinin, may contribute to their antihypertensive effect.[7] The contribution of these alternative pathways may vary among individuals, leading to different blood pressure responses.
Q4: How can we effectively screen and stratify patients to distinguish between low-renin essential hypertension and primary aldosteronism in our clinical trial?
A4: This is a critical step for ensuring data integrity. A multi-step approach is recommended:
-
Initial Screening: Measure baseline plasma aldosterone concentration (PAC) and plasma renin activity (PRA) to calculate the aldosterone-to-renin ratio (ARR). An elevated ARR is a key indicator for primary aldosteronism.[13]
-
Confirmatory Testing: For subjects with a high ARR, a confirmatory test like the Captopril Challenge Test (CCT) should be performed. In primary aldosteronism, aldosterone production is autonomous and will not suppress significantly after ACE inhibition with captopril, while renin will remain low.[10][14] In low-renin essential hypertension, there is typically some responsiveness to RAAS modulation.
-
Patient Stratification: Based on the results of the CCT and other clinical indicators, you can stratify your patient population into those with confirmed primary aldosteronism (who may need to be excluded or analyzed as a separate cohort) and those with low-renin essential hypertension.
Data Presentation
The following tables summarize expected quantitative changes in key parameters when assessing this compound's efficacy.
Table 1: Expected Blood Pressure and Biomarker Response to this compound by Renin Status
| Parameter | Low-Renin Hypertension | Normal/High-Renin Hypertension | Rationale/Citation |
| Systolic/Diastolic BP Reduction | Modest and variable response. | More pronounced and consistent reduction. | Efficacy is more directly tied to the level of RAAS activity.[5][7] |
| Plasma Renin Activity (PRA) | No significant change or slight increase. | Significant increase. | Removal of angiotensin II negative feedback is more impactful on an active system.[7][8][9] |
| Plasma Aldosterone Concentration | Significant decrease. | Significant decrease. | Aldosterone secretion is stimulated by angiotensin II, which is reduced by this compound.[7][8] |
| Plasma Angiotensin II Concentration | Decrease from a low baseline. | Significant decrease from a higher baseline. | Direct consequence of ACE inhibition.[9][15] |
Table 2: Interpreting the Captopril Challenge Test (CCT) for Patient Stratification
| Parameter | Interpretation Suggesting Low-Renin Essential HTN | Interpretation Suggesting Primary Aldosteronism (PA) | Citation |
| Post-Captopril PRA | Rises from baseline. | Remains suppressed (<1 ng/mL/hour). | In PA, renin is suppressed by autonomous aldosterone and volume expansion.[10] |
| Post-Captopril Aldosterone | Suppresses significantly (>30% from baseline). | Fails to suppress adequately (<30% from baseline). | Aldosterone production in PA is independent of angiotensin II.[13][14] |
| Post-Captopril ARR | Decreases. | Remains elevated (>30-50 ng/dL per ng/mL/h). | The ratio remains high due to suppressed renin and non-suppressed aldosterone.[10][16] |
Experimental Protocols
Protocol 1: Captopril Challenge Test (CCT) for Differentiating Low-Renin Hypertension from Primary Aldosteronism
Objective: To assess the autonomy of aldosterone secretion after ACE inhibition.
Patient Preparation:
-
Medication Washout: For at least four weeks prior to the test, discontinue medications that significantly affect the RAAS, such as mineralocorticoid receptor antagonists (e.g., spironolactone), and for at least two weeks for diuretics, beta-blockers, and other ACE inhibitors or ARBs.[13] Alpha-blockers like doxazosin may be used for blood pressure control if necessary.[17]
-
Potassium Correction: Ensure serum potassium is within the normal range, as hypokalemia can suppress aldosterone secretion.
-
Diet: Maintain a normal sodium intake in the days leading up to the test.
-
Posture: The patient should be seated and ambulatory for at least one hour before the initial blood draw.[13]
Procedure:
-
Baseline (Time 0): Draw a blood sample for baseline measurement of Plasma Renin Activity (PRA) and Plasma Aldosterone Concentration (PAC). Record the patient's blood pressure.
-
Drug Administration: Administer 25-50 mg of captopril orally.[13]
-
Post-Captopril (Time 120 minutes): Two hours after captopril administration, draw a second blood sample for PRA and PAC measurement. Record blood pressure.[13]
Interpretation:
-
A diagnosis of Primary Aldosteronism is suggested if, after two hours, plasma aldosterone fails to suppress by more than 30% from baseline, and plasma renin activity remains suppressed.[13]
-
A response consistent with Low-Renin Essential Hypertension would show a more significant suppression of aldosterone and a potential rise in PRA.
Protocol 2: Measurement of Plasma Renin Activity (PRA) by LC-MS/MS
Objective: To quantify the rate of angiotensin I generation in a plasma sample.
Sample Handling (Critical Step):
-
Blood Collection: Draw blood into a pre-chilled EDTA tube.
-
Centrifugation: Centrifuge the sample at room temperature (not refrigerated) as soon as possible to separate the plasma. This is critical to prevent cryoactivation of prorenin, which can lead to falsely elevated renin levels.[1][18]
-
Plasma Separation and Storage: Immediately transfer the plasma to a polypropylene tube and freeze at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Methodology (Based on LC-MS/MS):
-
Angiotensin I Generation:
-
Thaw plasma samples at room temperature.
-
Incubate a plasma aliquot at 37°C for a defined period (e.g., 90 minutes) in a buffer that facilitates the enzymatic activity of renin to generate angiotensin I from endogenous angiotensinogen.[19]
-
A parallel aliquot should be kept at 0-4°C to serve as a baseline (non-generation) control.
-
-
Sample Purification:
-
Stop the enzymatic reaction by placing the incubated sample on ice.
-
Use solid-phase extraction (SPE) to purify and concentrate the generated angiotensin I from the plasma matrix.[19]
-
-
Quantification by LC-MS/MS:
-
Inject the extracted sample into a liquid chromatography-tandem mass spectrometry system.
-
Separate angiotensin I from other components using a suitable chromatography column.
-
Quantify the amount of angiotensin I by mass spectrometry, using a stable isotope-labeled internal standard for accuracy.[19]
-
-
Calculation of PRA:
-
Calculate the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour). This value represents the Plasma Renin Activity.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. trialresultscenter.org [trialresultscenter.org]
- 3. Postural test to differentiate primary aldosteronism from low-renin hypertension: a retrospective single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood pressure response to angiotensin converting enzyme inhibitor in essential hypertension: its relation to the renin status and natriuresis during acute sodium loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-renin hypertension: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 7. [The acute effects of the new angiotensin I-converting enzyme inhibitor, enalapril maleate, on blood pressure, plasma renin, aldosterone and kinins in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril in treatment of hypertension with renal artery stenosis. Changes in blood pressure, renin, angiotensin I and II, renal function, and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of blood pressure and angiotensin responses to the renin inhibitor Ro 42-5892 and the angiotensin converting enzyme inhibitor enalapril in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Captopril challenge test: an underutilized test in the diagnosis of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. [PDF] Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement. | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Clinical Trials with Renitek (Enalapril)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the statistical power and robustness of clinical trials involving Renitek (enalapril).
Section 1: Fundamentals of this compound (Enalapril) and its Mechanism of Action
This section covers the core pharmacology of this compound to provide a foundational understanding for trial design.
FAQ: What is the primary mechanism of action for this compound (enalapril)?
This compound is a brand name for enalapril, which is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Enalapril itself is pharmacologically inactive and requires biotransformation in the liver to its active metabolite, enalaprilat.[2][3][4]
The primary mechanism of action of enalaprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE).[4][5] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[6][7]
Specifically, ACE is responsible for converting the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[8][9] By inhibiting ACE, enalaprilat decreases the production of angiotensin II.[5] This leads to several physiological effects:
-
Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax and widen, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.[4]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[4][6] By lowering angiotensin II levels, enalaprilat reduces aldosterone secretion, leading to decreased blood volume and further reduction in blood pressure.[3]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[3][4] Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect of this compound.[4]
Section 2: Core Concepts in Statistical Power
A fundamental understanding of statistical power is essential for designing effective clinical trials.
FAQ: What is statistical power and why is it critical in clinical trials?
Statistical power is the probability that a clinical trial will detect a true effect of an intervention if one exists.[10] In simpler terms, it's the ability of a study to avoid a Type II error (a false negative), which occurs when a study fails to reject the null hypothesis when it is actually false.[11]
High statistical power is critical for several reasons:
-
Ethical Considerations: Exposing participants to a potentially effective treatment in an underpowered study that is unlikely to yield conclusive results is ethically questionable.
-
Resource Allocation: Underpowered trials represent a waste of financial and human resources, as they are unlikely to contribute meaningful knowledge.[12]
FAQ: What are the key factors influencing the statistical power of a trial?
The statistical power of a clinical trial is determined by four primary factors:
-
Effect Size: This is the magnitude of the difference between the treatment and control groups.[11] A larger effect size is easier to detect and requires less power.[12]
-
Sample Size (N): A larger sample size generally leads to higher statistical power. Increasing the number of participants reduces the impact of random variation and provides a more precise estimate of the treatment effect.[12]
-
Significance Level (Alpha, α): This is the probability of making a Type I error (a false positive), typically set at 0.05.[11] A higher alpha level (e.g., 0.10) increases power but also increases the risk of a false-positive finding.[12]
-
Variability of the Data (Standard Deviation): Higher variability in the outcome measure (e.g., blood pressure) makes it more difficult to detect a true treatment effect, thus reducing power. Reducing measurement error and controlling for sources of variability can increase power.[10][12]
Section 3: Troubleshooting Guide: Maximizing Statistical Power in this compound Trials
This section provides practical advice for addressing common challenges that can compromise the statistical power of your this compound clinical trial.
Issue 1: Suboptimal Study Design
A robust study design is the primary determinant of a trial's statistical power.
FAQ: How can I optimize the study design to increase the chances of detecting a true effect of this compound?
Optimizing your study design involves several key strategies:
-
Use a Control Group: A randomized controlled trial (RCT) with a placebo or active comparator group is the gold standard for minimizing bias and isolating the effect of this compound.[13]
-
Implement Blinding: Double-blinding, where neither the participants nor the investigators know the treatment allocation, reduces observer and participant bias.[13][14]
-
Define Clear Endpoints: The primary endpoint should be a clinically relevant and precisely measurable outcome, such as the change in mean sitting diastolic or systolic blood pressure from baseline.[13]
-
Consider a Washout Period: If participants were previously on other antihypertensive medications, a washout period of 2-4 weeks is crucial to eliminate confounding effects.[13]
-
Enrich the Study Population: Select patients who are more likely to respond to the treatment or have a higher risk of the outcome. This can increase the observed effect size.[15] For example, enrolling patients with a specific range of baseline hypertension can improve the power to detect a change.[13]
Table 1: Comparison of Clinical Trial Designs for Antihypertensive Studies
| Study Design | Description | Advantages | Disadvantages |
| Parallel Group | Each group receives a different treatment concurrently. | Simple, widely used, suitable for most conditions. | Requires larger sample sizes. |
| Crossover | Each participant receives all treatments in a sequential order. | Reduces inter-patient variability, requires smaller sample sizes. | Potential for carryover effects, longer trial duration. |
| Factorial | Two or more treatments are evaluated simultaneously. | Efficient for studying multiple interventions and their interactions. | Complex design and analysis. |
| Adaptive Design | Allows for modifications to the trial protocol based on interim data. | More flexible, can be more efficient and ethical. | Complex statistical methods, potential for operational bias. |
Experimental Protocols: Generalized Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of this compound
This protocol outlines a common methodology for assessing the antihypertensive efficacy of this compound.[13]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[13][14]
-
Patient Population: Adults diagnosed with essential hypertension, with a baseline diastolic blood pressure between 95-115 mmHg.[13]
-
Exclusion Criteria: Patients with secondary hypertension, a history of angioedema, severe renal impairment, or pregnant women.[14]
-
Washout Period: A 2-4 week washout period for patients on prior antihypertensive medications.[13]
-
Randomization: Eligible patients are randomly assigned to receive either this compound (e.g., 10 mg once daily) or a matching placebo.[13]
-
Treatment Period: The treatment duration is typically 8-12 weeks.
-
Data Collection: Blood pressure is measured at baseline and at regular intervals throughout the study using standardized procedures. Adverse events are also recorded.
-
Primary Endpoint: The change in mean sitting diastolic blood pressure from baseline to the end of the treatment period.[13]
-
Statistical Analysis: An independent t-test or Analysis of Covariance (ANCOVA) is used to compare the change in blood pressure between the this compound and placebo groups.
Issue 2: High Variability in Patient Response
High variability in patient outcomes can mask a true treatment effect, thereby reducing statistical power.
FAQ: How can I manage high inter-individual variability in blood pressure response to this compound?
Managing variability is crucial for increasing the signal-to-noise ratio in your data.
-
Standardize Measurement Procedures: Implement a strict protocol for blood pressure measurement (e.g., time of day, patient posture, device calibration) to reduce measurement error.
-
Use Covariates in Analysis: In your statistical analysis, adjusting for baseline characteristics (e.g., age, sex, baseline blood pressure, comorbidities) can help explain some of the variability and increase power.
-
Stratified Randomization: This technique ensures that important prognostic factors are evenly distributed between the treatment and control groups, which can reduce variability between groups.[10]
-
Homogenous Patient Population: Tighter inclusion and exclusion criteria can create a more uniform study population, though this may limit the generalizability of the findings.[14]
Table 2: Factors Contributing to Variability in Response to ACE Inhibitors
| Factor | Description | Mitigation Strategy |
| Genetic Polymorphisms | Variations in genes related to the RAAS can influence drug response. | Consider exploratory genetic substudies. |
| Dietary Salt Intake | High salt intake can blunt the antihypertensive effect of ACE inhibitors. | Provide dietary counseling or standardize salt intake. |
| Comorbidities | Conditions like chronic kidney disease can alter drug metabolism and response.[16] | Use stratified randomization based on key comorbidities. |
| Adherence to Medication | Poor adherence is a major source of variability. | Use pill counts, patient diaries, or electronic monitoring.[17] |
| Concomitant Medications | Other drugs (e.g., NSAIDs) can interfere with the effect of this compound. | Record and control for concomitant medication use. |
Issue 3: Patient Dropout and Non-adherence
The loss of participants during a trial can significantly reduce sample size and, consequently, statistical power.
FAQ: What are common adverse effects of this compound that lead to patient dropout, and how can we mitigate this to preserve statistical power?
The most common adverse effects associated with ACE inhibitors like this compound are dry cough, hypotension, dizziness, and hyperkalemia.[18] These side effects can lead to patient discontinuation, which reduces the effective sample size and introduces potential bias.
Mitigation Strategies:
-
Patient Education: Thoroughly inform patients about potential side effects and the importance of adherence before starting the trial.
-
Dose Titration: Start with a lower dose of this compound and gradually titrate up to the target dose.[17][19] This can improve tolerability.
-
Proactive Monitoring: Regularly monitor patients for adverse events and manage them promptly. For example, monitor serum potassium levels to detect hyperkalemia early.
-
Statistical Plan for Missing Data: Pre-specify in the statistical analysis plan how missing data due to dropouts will be handled (e.g., using imputation methods).
Table 3: Incidence of Common Adverse Events with ACE Inhibitors vs. Placebo (Meta-Analysis Data)
| Adverse Event | Risk Ratio (ACE Inhibitor vs. Placebo) | 95% Confidence Interval |
| Dry Cough | 2.66 | 2.20 to 3.20 |
| Hypotension | 1.98 | 1.66 to 2.35 |
| Dizziness | 1.46 | 1.26 to 1.70 |
| Hyperkalemia | 1.24 | 1.01 to 1.52 |
| Source: Data from a systematic review and meta-analysis of 378 randomized controlled trials.[18] |
References
- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 5. Enalapril - Wikipedia [en.wikipedia.org]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 10. Seven ways to improve statistical power in your experiment without increasing n [blogs.worldbank.org]
- 11. How do you increase statistical power? [scribbr.com]
- 12. effectsizefaq.com [effectsizefaq.com]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical Trial Technologies for Improving Equity and Inclusion in Cardiovascular Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Risk of Initiating ACE Inhibitors/ARBs in Advanced CKD - American College of Cardiology [acc.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials [mdpi.com]
- 19. Early Effects of Starting Doses of Enalapril in Patients with Chronic Heart Failure in the SOLVD Treatment Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Confounding Variables in Observational Studies of Renitek
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing confounding variables in observational studies of Renitek (enalapril).
Frequently Asked Questions (FAQs)
Q1: What is confounding by indication in the context of this compound studies?
A1: Confounding by indication is a critical type of bias that occurs when the clinical reason for prescribing this compound is also associated with the outcome being studied.[1][2][3] For example, physicians may prescribe this compound to patients with higher baseline cardiovascular risk, such as those with pre-existing heart failure or diabetic nephropathy.[4][5] In an observational study, if these high-risk patients experience more adverse events, it might be incorrectly attributed to this compound, rather than their underlying health status. This can lead to a distorted estimation of the drug's true effect.[1][2]
Q2: What are the most common confounding variables to consider in observational studies of this compound?
A2: Researchers should account for a range of potential confounders. These can be broadly categorized as:
-
Patient Demographics and Baseline Characteristics: Age, sex, race, and baseline blood pressure are fundamental confounders.[6]
-
Comorbidities: Pre-existing conditions are major confounders. Key comorbidities for this compound studies include:
-
Concurrent Medications: The use of other medications can influence outcomes. Important co-medications to consider are:
-
Lifestyle Factors: Smoking, alcohol consumption, diet, and physical activity can confound the relationship between this compound and various health outcomes.
-
Healthcare Utilization: The frequency of physician visits and hospitalizations can be a marker for underlying health status.
Q3: How can I control for confounding variables in my this compound observational study?
A3: Several methods can be employed to mitigate the impact of confounding variables, both in the study design and analysis phases.[1][12]
-
Design Phase:
-
Restriction: Limiting the study population to individuals with specific characteristics (e.g., only new users of antihypertensive drugs) can reduce confounding.
-
Matching: For each patient on this compound, one or more patients with similar baseline characteristics in a control group can be selected.
-
-
Analysis Phase:
-
Stratification: Analyzing the effect of this compound in different subgroups (strata) based on a confounding variable (e.g., patients with and without diabetes).
-
Multivariable Regression: Including potential confounders as covariates in a statistical model to adjust for their effects.
-
Propensity Score Methods: These are advanced statistical techniques used to balance covariates between treatment and control groups.[4][13] Common methods include propensity score matching (PSM), stratification on the propensity score, and inverse probability of treatment weighting (IPTW).[14]
-
Instrumental Variable (IV) Analysis: This method can be used to control for both measured and unmeasured confounding by using a variable (the "instrument") that is related to treatment choice but not directly to the outcome.[15][16][17]
-
Troubleshooting Guides
Problem: I've run a multivariable regression, but I'm still concerned about residual confounding.
Solution:
-
Assess Covariate Balance: After your initial analysis, check the balance of baseline characteristics between the this compound and control groups. Standardized mean differences are a good metric for this.
-
Consider Propensity Score Methods: If significant imbalances remain, propensity score methods can be a more robust way to account for confounding.[13] They are particularly useful when you have many potential confounders.
Problem: My propensity score matching is excluding a large portion of my sample.
Solution:
-
Examine Propensity Score Overlap: Visualize the distribution of propensity scores in both the this compound and control groups. Poor overlap may indicate that the groups are very different, making matching difficult.
-
Consider Alternative Propensity Score Methods: Instead of matching, which can discard unmatched individuals, consider using inverse probability of treatment weighting (IPTW). IPTW uses the propensity score to weight individuals in the analysis, allowing you to retain the full sample.
-
Re-evaluate Your Model: The model used to generate the propensity scores may need to be refined. Ensure you have included all relevant confounders.
Data Presentation
Table 1: Common Confounding Variables in this compound Observational Studies and Methods for Adjustment
| Confounding Variable Category | Specific Examples | Recommended Adjustment Methods |
| Demographics | Age, Sex, Race/Ethnicity | Stratification, Multivariable Regression, Propensity Score Matching |
| Comorbidities | Diabetes, Chronic Kidney Disease, Heart Failure, Coronary Artery Disease | Multivariable Regression, Propensity Score Matching, Restriction |
| Concurrent Medications | Diuretics, Beta-blockers, Calcium Channel Blockers, Statins, NSAIDs | Multivariable Regression, Propensity Score Matching |
| Disease Severity | Baseline Blood Pressure, Ejection Fraction, Stage of Kidney Disease | Stratification, Multivariable Regression |
| Lifestyle Factors | Smoking Status, Alcohol Use, Body Mass Index (BMI) | Multivariable Regression, Propensity Score Matching |
| Unmeasured Confounders | Genetic predisposition, physician prescribing habits | Instrumental Variable Analysis, Sensitivity Analysis |
Experimental Protocols
Propensity Score Matching (PSM) Protocol
-
Identify Confounders: Based on literature review and clinical expertise, create a comprehensive list of potential confounding variables.
-
Develop the Propensity Score Model:
-
Fit a logistic regression model where the dependent variable is treatment assignment (this compound vs. control).
-
The independent variables in the model are the identified confounders.
-
The predicted probability from this model for each individual is their propensity score.
-
-
Matching Algorithm:
-
Choose a matching algorithm (e.g., nearest neighbor matching, caliper matching).
-
For each individual in the this compound group, find one or more individuals in the control group with a similar propensity score.
-
-
Assess Balance:
-
After matching, assess the balance of the confounding variables between the new this compound and control groups.
-
Use standardized mean differences to quantify the balance; a value of less than 0.1 is generally considered good balance.[14]
-
-
Outcome Analysis:
-
Perform the outcome analysis on the matched cohort.
-
Mandatory Visualization
Caption: Confounding by indication in this compound studies.
Caption: A typical workflow for propensity score matching.
Caption: The core assumptions of instrumental variable analysis.
References
- 1. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confounding by indication | Catalog of Bias [catalogofbias.org]
- 3. Confounding and indication for treatment in evaluation of drug treatment for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A propensity score‐matching analysis of angiotensin‐converting enzyme inhibitor and angiotensin receptor blocker exposure on in‐hospital mortality in patients with acute respiratory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contribution of observational studies to the knowledge of drug effectiveness in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating sources of bias in observational studies of angiotensin-converting enzyme inhibitor/angiotensin II receptor blocker use during COVID-19: beyond confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using medication history to measure confounding by indication in assessing calcium channel blockers and other antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin-Receptor Blockers in Heart Failure With Chronic Kidney Disease - Propensity Score Matching Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-like Peptide-1 Receptor Agonists and Survival in Advanced Chronic Kidney Disease and Type 2 Diabetes | MDPI [mdpi.com]
- 12. Evaluating sources of bias in observational studies of angiotensin-converting enzyme inhibitor/angiotensin II receptor blocker use during COVID-19: beyond confounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A propensity score-matching analysis of angiotensin-converting enzyme inhibitor and angiotensin receptor blocker exposure on in-hospital mortality in patients with acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmj.com [bmj.com]
- 16. Incremental effects of antihypertensive drugs: instrumental variable analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of Instrumental Variable in Prescription Drug Research with Observational Data: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enalapril Therapy in Comorbid Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril, particularly in the context of comorbid conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary FDA-approved indications for enalapril?
Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of:
Q2: What is the mechanism of action of enalapril?
Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone. By inhibiting ACE, enalapril leads to decreased levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and afterload on the heart.[5]
Q3: How should enalapril therapy be initiated in a patient with hypertension and concurrent diuretic use?
To minimize the risk of symptomatic hypotension, it is advisable to discontinue diuretic therapy for 2 to 3 days before starting enalapril. If discontinuing the diuretic is not feasible, a lower initial dose of 2.5 mg of enalapril should be administered under medical supervision.[1][3][6]
Troubleshooting Guide
Issue 1: A patient with heart failure and renal impairment develops hypotension after initiating enalapril.
-
Possible Cause: Patients with heart failure, especially those with hyponatremia or renal impairment, are at a higher risk of first-dose hypotension.[1][6]
-
Troubleshooting Steps:
-
Ensure the patient is not volume-depleted.
-
If the patient is on diuretics, consider reducing the dose or temporarily discontinuing it before enalapril administration.[1][6][7]
-
Initiate enalapril at a low dose of 2.5 mg daily under close medical supervision.[1][6]
-
Monitor blood pressure closely for at least two hours after the initial dose and until it has stabilized.[8]
-
Issue 2: A patient develops a persistent, non-productive cough after starting enalapril.
-
Possible Cause: A dry cough is a well-known side effect of all ACE inhibitors, including enalapril.[1][9]
-
Troubleshooting Steps:
-
Rule out other potential causes of the cough.
-
If the cough is persistent and bothersome, consider switching to an angiotensin II receptor blocker (ARB), as they have a lower incidence of this side effect.[1]
-
Issue 3: A patient with chronic kidney disease (CKD) shows a significant increase in serum creatinine after starting enalapril.
-
Possible Cause: A modest increase in serum creatinine can be expected after initiating an ACE inhibitor due to hemodynamic changes in the kidney. However, a significant increase may indicate an underlying issue such as renal artery stenosis or volume depletion.[10]
-
Troubleshooting Steps:
-
A transient increase in serum creatinine of less than 30% from baseline is generally considered acceptable and may even be associated with long-term preservation of renal function.[10]
-
If the increase is greater than 30%, re-evaluate the patient for volume depletion, concomitant use of nephrotoxic drugs (e.g., NSAIDs), or bilateral renal artery stenosis.[11]
-
Consider reducing the dose of enalapril or any concurrent diuretics.
-
If the renal function continues to deteriorate, enalapril should be discontinued, and further investigation is warranted.[12]
-
Issue 4: A patient with diabetes mellitus develops hyperkalemia after starting enalapril.
-
Possible Cause: Enalapril can increase serum potassium levels by reducing aldosterone secretion. The risk of hyperkalemia is higher in patients with renal insufficiency, diabetes mellitus, and those taking potassium-sparing diuretics, potassium supplements, or potassium-containing salt substitutes.[1][13]
-
Troubleshooting Steps:
-
Review the patient's concomitant medications and discontinue any potassium supplements or potassium-sparing diuretics if possible.[1]
-
Monitor serum potassium levels closely, especially during the initiation of therapy and after any dose adjustments.[14]
-
Advise the patient to avoid potassium-containing salt substitutes.
-
If hyperkalemia persists, a reduction in the enalapril dose or discontinuation of the drug may be necessary.
-
Data Presentation
Table 1: Enalapril Dosing Recommendations in Adult Patients
| Indication | Initial Dose | Usual Dosage Range | Maximum Dose |
| Hypertension | 5 mg once daily | 10 to 40 mg per day (single or divided doses) | 40 mg per day |
| Heart Failure | 2.5 mg once or twice daily | 5 to 20 mg twice daily | 40 mg per day |
| Asymptomatic Left Ventricular Dysfunction | 2.5 mg twice daily | 10 mg twice daily (target dose) | 20 mg per day |
Data sourced from multiple references.[1][3][6][8][11]
Table 2: Enalapril Dosing Adjustments in Comorbid Conditions
| Comorbid Condition | Creatinine Clearance (CrCl) or Serum Creatinine (SCr) | Recommended Initial Dose |
| Renal Impairment (Hypertension) | CrCl < 30 mL/min or SCr > 3 mg/dL | 2.5 mg once daily |
| Heart Failure with Renal Impairment or Hyponatremia | SCr > 1.6 mg/dL or Serum Sodium < 130 mEq/L | 2.5 mg once daily |
| Dialysis Patients | - | 2.5 mg on dialysis days |
Data sourced from multiple references.[1][6][8][11]
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Efficacy of Enalapril in a Hypertensive Animal Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method for several days to obtain stable readings.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, enalapril low dose, enalapril high dose).
-
Drug Administration: Administer enalapril or vehicle orally via gavage once daily for a predetermined period (e.g., 4 weeks).
-
Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) after drug administration.
-
Data Analysis: Analyze the change in SBP and HR from baseline in each group. Compare the effects of different doses of enalapril with the vehicle control using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Monitoring Renal Function in Patients on Enalapril Therapy
-
Baseline Assessment: Before initiating enalapril, obtain baseline measurements of serum creatinine, blood urea nitrogen (BUN), and serum electrolytes (especially potassium). Calculate the estimated glomerular filtration rate (eGFR).
-
Initiation of Therapy: Start enalapril at the recommended dose based on the patient's clinical condition and comorbidities.
-
Follow-up Monitoring:
-
Re-measure serum creatinine, BUN, and electrolytes 1-2 weeks after starting enalapril and after each dose titration.[14]
-
Once the dose is stable, monitor renal function and electrolytes periodically (e.g., every 3-6 months), or more frequently in patients with underlying CKD or other risk factors.[14]
-
-
Intervention Thresholds:
-
An increase in serum creatinine up to 30% from baseline is generally acceptable.[10]
-
If serum creatinine increases by more than 30%, investigate for potential causes (e.g., volume depletion, NSAID use).
-
If serum potassium rises above 5.5 mEq/L, review concomitant medications and consider reducing the enalapril dose.
-
Mandatory Visualization
Caption: Mechanism of action of enalapril in the Renin-Angiotensin-Aldosterone System.
Caption: Workflow for assessing enalapril's antihypertensive efficacy in an animal model.
References
- 1. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A multicenter trial of enalapril in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril Dosage Guide: Approved Uses, Maximum Dose, and Adjustments - GoodRx [goodrx.com]
- 4. Controlled trial of enalapril in congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. globalrph.com [globalrph.com]
- 9. drugs.com [drugs.com]
- 10. Pharmacologic Management of Hypertension in Patients with Diabetes | AAFP [aafp.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Renal toxicity of enalapril in very elderly patients with progressive, severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. droracle.ai [droracle.ai]
Validation & Comparative
Renitek (Enalapril) vs. Angiotensin II Receptor Blockers: A Comparative Efficacy Analysis for Researchers
For drug development professionals, researchers, and scientists, a thorough understanding of the comparative efficacy of established antihypertensive agents is crucial for informing future research and development. This guide provides an in-depth, data-driven comparison of Renitek (enalapril), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and the class of angiotensin II receptor blockers (ARBs). By examining their distinct mechanisms of action, summarizing key head-to-head clinical trial data, and outlining the methodologies of pivotal experiments, this document serves as a comprehensive resource for evaluating these two cornerstones of cardiovascular therapy.
Executive Summary
Enalapril and ARBs both target the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function. While both classes have demonstrated comparable efficacy in lowering blood pressure and managing conditions such as heart failure and chronic kidney disease, their distinct mechanisms of action lead to different side-effect profiles. Large-scale clinical trials have consistently shown that ARBs are associated with a significantly lower incidence of cough, a well-known side effect of ACE inhibitors.[1] However, the extensive body of evidence for enalapril, particularly from landmark trials in heart failure, underscores its enduring importance in cardiovascular medicine. This guide will dissect these nuances through a detailed examination of clinical trial data and experimental methodologies.
Mechanism of Action: A Tale of Two Blockades
The therapeutic effects of both enalapril and ARBs are rooted in their interference with the RAAS. However, they act at different points in the pathway.
Enalapril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure. ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation. The accumulation of bradykinin is thought to contribute to both the therapeutic effects and the characteristic dry cough associated with ACE inhibitors.
Angiotensin II Receptor Blockers (ARBs) , on the other hand, selectively block the angiotensin II type 1 (AT1) receptor. This direct antagonism prevents angiotensin II from exerting its vasoconstrictive and aldosterone-stimulating effects. Unlike ACE inhibitors, ARBs do not affect bradykinin levels, which accounts for their lower incidence of cough and angioedema.[1]
Head-to-Head Clinical Trial Data
Numerous clinical trials have directly compared the efficacy and safety of enalapril and various ARBs across different cardiovascular conditions.
Hypertension
In the management of essential hypertension, enalapril and ARBs have generally demonstrated comparable efficacy in blood pressure reduction.
| Trial/Study | Enalapril Regimen | ARB Regimen | Mean Blood Pressure Reduction (Systolic/Diastolic) - Enalapril | Mean Blood Pressure Reduction (Systolic/Diastolic) - ARB | Key Finding |
| Gradman et al. (1995)[2] | 20 mg/day | Losartan 50 mg/day | 14.7 / 11.2 mmHg | 13.0 / 10.1 mmHg | Both drugs were similarly effective in reducing diastolic blood pressure.[2] |
| Fagard et al. (2001)[3] | 20 mg/day | Losartan 50 mg/day | Daytime: 15 / 10 mmHg | Daytime: 10 / 6 mmHg | Enalapril showed a more pronounced effect on daytime ambulatory blood pressure.[3] |
| Schaefer et al. (2011)[4] | 10-40 mg/day (weight-stratified) | Valsartan 80-320 mg/day (weight-stratified) | 14.1 / 8.5 mmHg | 15.4 / 9.4 mmHg | Valsartan was non-inferior to enalapril in reducing mean sitting systolic blood pressure in children.[4] |
| Fogari et al. (2002)[5] | 20 mg/day | Telmisartan 80 mg/day | 26.7 / 9.7 mmHg | 26.4 / 14.0 mmHg | Telmisartan produced a greater reduction in diastolic blood pressure.[5] |
Heart Failure
In the context of heart failure with reduced ejection fraction (HFrEF), enalapril has a wealth of evidence from landmark trials demonstrating mortality benefit. Head-to-head trials with ARBs have shown comparable, but not superior, outcomes.
| Trial | Patient Population | Enalapril/ACEi Arm | ARB Arm | Primary Outcome | Hazard Ratio (HR) / Risk Ratio (RR) [95% CI] | Key Finding |
| RESOLVD Pilot Study (1999)[6][7] | NYHA class II-IV, EF ≤40% | Enalapril 20 mg/day | Candesartan 4, 8, or 16 mg/day | Mortality | - | Mortality was 3.7% in the enalapril group, 6.1% in the candesartan group, and 8.7% in the combination group (p=0.15).[6] |
| RESOLVD Pilot Study (1999)[6][7] | NYHA class II-IV, EF ≤40% | Enalapril 20 mg/day | Candesartan 4, 8, or 16 mg/day | CHF Hospitalization | - | CHF hospitalizations were 3.7% with enalapril alone, 10.7% with candesartan alone, and 7.2% with the combination (p=0.048).[6] |
Chronic Kidney Disease
Both ACE inhibitors and ARBs are recommended for patients with chronic kidney disease (CKD), particularly those with proteinuria, to slow disease progression. Comparative studies have shown similar effects on renal outcomes.
| Trial/Study | Enalapril Regimen | ARB Regimen | Key Renal Outcome | Result | Key Finding |
| Bakris et al. (2000) | Enalapril 20 mg/day | Telmisartan 80 mg/day | Change in GFR over 5 years | -15 ml/min/1.73m² (Enalapril) vs. -17.5 ml/min/1.73m² (Telmisartan) | Both drugs similarly reduced the decline in GFR in patients with type 2 diabetes and nephropathy.[8] |
| Hannedouche et al. (1994)[9] | Enalapril | Conventional antihypertensive therapy | Decline in GFR | -0.20 mL/min/1.73 m²/month (Enalapril) vs. -0.31 mL/min/1.73 m²/month (Control) | Enalapril slowed the progression of moderate to severe chronic nephropathy.[9] |
| Jover et al. (2001)[10] | Enalapril 10 mg/kg/day | Irbesartan 30 mg/kg/day | GFR normalization in L-NAME induced hypertension model | GFR was normalized by irbesartan but not enalapril. | In this experimental model, irbesartan was more effective at normalizing GFR.[10] |
Adverse Event Profile
The most significant difference between enalapril and ARBs lies in their side-effect profiles, primarily related to bradykinin-mediated effects.
| Adverse Event | Enalapril/ACEi Arm Adverse Event Rate (%) | ARB Arm Adverse Event Rate (%) | Relative Risk (RR) / Odds Ratio (OR) [95% CI] | Key Finding |
| Cough | 8.0% (Enalapril)[11] | 3.0% (Losartan)[11] | - | Enalapril is associated with a significantly higher incidence of cough.[11] |
| Angioedema | 0.68% (Enalapril)[12] | Lower than ACEi | - | Angioedema is a rare but serious side effect, more common with ACE inhibitors.[12] |
| Headache | 20% (Enalapril regimen)[13] | 22% (Losartan regimen)[13] | - | Incidence of headache was similar between the two treatment groups in patients with severe hypertension.[13] |
| Dizziness | Not specified | Not specified | - | Dizziness is a potential side effect for both classes of drugs. |
| Hyperkalemia | Increased risk | Increased risk | - | Both drug classes can cause hyperkalemia, especially in patients with renal impairment or those taking potassium-sparing diuretics. |
Experimental Protocols
The design and execution of clinical trials comparing enalapril and ARBs are crucial for generating robust and reliable data. Below is a generalized experimental protocol that reflects the methodologies of key head-to-head trials.
Key Methodological Considerations:
-
Patient Population:
-
Inclusion Criteria: Typically include adults with a diagnosis of essential hypertension (with specific blood pressure ranges, e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 115 mmHg), heart failure with reduced ejection fraction (e.g., LVEF ≤ 40%), or chronic kidney disease with proteinuria.[14][6]
-
Exclusion Criteria: Often include secondary hypertension, severe renal impairment, a history of angioedema, pregnancy or lactation, and known hypersensitivity to either drug class.[15]
-
-
Study Design: Most definitive comparisons come from randomized, double-blind, active-controlled trials. A placebo run-in period is often used to establish baseline blood pressure and ensure patient compliance.[14][11]
-
Intervention and Dosage:
-
Enalapril: Dosing is typically initiated at a low dose (e.g., 5 mg/day) and titrated up to a target or maximally tolerated dose (e.g., 20-40 mg/day), depending on the indication and patient response.[13]
-
ARBs: Similarly, ARBs are initiated at a starting dose (e.g., losartan 50 mg/day, valsartan 80 mg/day) and may be titrated upwards.[14][4]
-
-
Outcome Measures:
-
Primary Efficacy Endpoints: For hypertension trials, this is typically the change from baseline in seated trough diastolic or systolic blood pressure.[14] For heart failure and CKD trials, primary endpoints often include all-cause mortality, cardiovascular mortality, hospitalization for heart failure, or a composite of renal outcomes (e.g., doubling of serum creatinine, end-stage renal disease).[6][8]
-
Safety and Tolerability Endpoints: These include the incidence of adverse events, with a particular focus on cough, angioedema, hypotension, and hyperkalemia. The rate of discontinuation due to adverse events is also a key measure.[14]
-
-
Statistical Analysis:
-
Non-inferiority or Superiority: Trials are often designed to test whether an ARB is non-inferior to enalapril in terms of efficacy. Superiority trials aim to demonstrate that one agent is more effective than the other.
-
Intention-to-Treat Analysis: Data from all randomized patients are typically analyzed according to their assigned treatment group, regardless of whether they completed the study.
-
Logical Relationships and Clinical Choice
The decision to use this compound versus an ARB is often guided by a balance of efficacy, tolerability, and patient-specific factors.
Conclusion
Both this compound (enalapril) and angiotensin II receptor blockers are highly effective agents for the management of hypertension, heart failure, and chronic kidney disease. Their primary point of differentiation lies not in their overall efficacy, which is largely comparable, but in their adverse event profiles. The higher incidence of cough associated with enalapril makes ARBs a preferred alternative for patients who experience this side effect. For drug development professionals, the challenge remains to develop novel antihypertensive agents that can match the efficacy of these established classes while offering an even more favorable safety and tolerability profile. Future research may also focus on identifying patient subgroups who may derive a greater benefit from one class over the other based on genetic or biomarker profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. acpjournals.org [acpjournals.org]
- 3. A randomised, placebo-controlled, double-blind, crossover study of losartan and enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of valsartan compared to enalapril in hypertensive children: a 12-week, randomized, double-blind, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy and tolerability of telmisartan and enalapril in patients of mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of candesartan, enalapril, and their combination in congestive heart failure: randomized evaluation of strategies for left ventricular dysfunction (RESOLVD) pilot study. The RESOLVD Pilot Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin-receptor Blocker Therapy - Chronic Kidney Disease and Diabetes | ECR Journal [ecrjournal.com]
- 9. Effect of enalapril on the progression of chronic renal failure. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of irbesartan and enalapril on changes of renal function associated with the established phase of l-NAME hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparative effects of combination drug therapy regimens commencing with either losartan potassium, an angiotensin II receptor antagonist, or enalapril maleate for the treatment of severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rxpharmacist.com [rxpharmacist.com]
- 14. Efficacy and tolerability of losartan versus enalapril alone or in combination with hydrochlorothiazide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of hypertension with an angiotensin II-receptor antagonist compared with an angiotensin-converting enzyme inhibitor: a review of clinical studies of telmisartan and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Renitek (Enalapril) vs. Lisinopril in Heart Failure Management
In the landscape of therapeutic options for heart failure, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone of treatment. Among these, enalapril (marketed as Renitek) and lisinopril are frequently prescribed. This guide provides a detailed comparison of their clinical performance in patients with heart failure, drawing upon data from head-to-head clinical trials and large-scale observational studies. The following sections present quantitative data, experimental protocols, and visual representations of key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety Profile
Clinical evidence suggests that lisinopril is at least as effective and well-tolerated as enalapril in the management of heart failure.[1] Several studies have found no statistically significant differences in major clinical endpoints such as all-cause mortality and hospitalization rates when these drugs are administered at equivalent doses.[2][3][4]
A randomized, double-blind, parallel-group study involving 278 patients with mild-to-moderate heart failure (New York Heart Association [NYHA] classes II and III) directly compared lisinopril (5-20 mg once daily) with enalapril (5-20 mg once daily) over a 12-week period.[1] Both drugs significantly increased exercise duration compared to baseline. While there was a trend toward a greater increase in exercise duration with lisinopril at 12 weeks, this difference did not reach statistical significance (p = 0.0748).[1] Furthermore, both treatments were equally effective in improving NYHA functional class and heart failure symptoms.[1]
From a safety perspective, both medications demonstrated comparable tolerability. The most frequently reported adverse events for both drugs included cough, dizziness, hypotension, vertigo, and myocardial infarction.[1] A large propensity score-matched cohort study also found similar mortality rates between patients prescribed enalapril and those prescribed lisinopril.[3][4]
Table 1: Comparison of Clinical Outcomes from a 12-Week Head-to-Head Trial
| Outcome Measure | Lisinopril (5-20 mg/day) | Enalapril (5-20 mg/day) | Statistical Significance |
| Change in Exercise Duration | Trend towards greater increase | Significant increase from baseline | p = 0.0748 (between groups) |
| Improvement in NYHA Grading | Effective | Effective | No significant difference |
| Effect on Mean Heart Rate | No significant effect | No significant effect | No significant difference |
| Effect on Mean Blood Pressure | No significant effect | No significant effect | No significant difference |
Source: Adapted from a randomized, double-blind, parallel-group study of 278 patients.[1]
Table 2: Comparative Adverse Events
| Adverse Event | Lisinopril | Enalapril |
| Cough | Commonly reported | Commonly reported |
| Dizziness | Commonly reported | Commonly reported |
| Hypotension | Commonly reported | Commonly reported |
| Vertigo | Commonly reported | Commonly reported |
| Myocardial Infarction | Commonly reported | Commonly reported |
Source: Both treatments were equally well tolerated in a head-to-head comparison.[1]
Hemodynamic Effects
The hemodynamic benefits of ACE inhibitors are central to their efficacy in heart failure. Studies on lisinopril have demonstrated persistent and significant reductions in systemic arterial pressure, pulmonary artery wedge pressure, mean pulmonary arterial pressure, and systemic vascular resistance after 12 weeks of therapy.[5] While increases in cardiac index and stroke volume index were observed, they were not always statistically significant in the long term.[5] Re-administration of lisinopril after a period of maintenance therapy elicited a further acute beneficial hemodynamic response.[5]
Experimental Protocols
Representative Head-to-Head Clinical Trial Protocol
A key study comparing lisinopril and enalapril in mild-to-moderate heart failure followed a robust methodology.[1]
-
Study Design: A 12-week, randomized, double-blind, parallel-group, multicenter study.[1]
-
Patient Population: 278 adult patients with mild-to-moderate heart failure (NYHA class II and III).[1]
-
Inclusion/Exclusion Criteria: Patients with a confirmed diagnosis of heart failure were included. Specific exclusion criteria were not detailed in the provided summary but would typically involve contraindications to ACE inhibitors.
-
Treatment Arms:
-
Primary and Secondary Endpoints:
-
Assessments: Efficacy and safety were evaluated at 6 and 12 weeks of treatment.[1]
Visualizing the Mechanism and Clinical Trial Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the signaling pathway of ACE inhibitors and a typical workflow for a heart failure clinical trial.
Caption: Mechanism of action for ACE inhibitors in the RAAS pathway.
Caption: Workflow of a head-to-head clinical trial for heart failure.
References
- 1. Comparison of treatment with lisinopril versus enalapril for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is there any data favoring lisinopril over enalapril? [inpharmd.com]
- 3. Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study | Semantic Scholar [semanticscholar.org]
- 5. Hemodynamic effects of lisinopril after long-term administration in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the bioequivalence of generic enalapril and brand-name Renitek
This guide provides a detailed comparison of the bioequivalence between generic formulations of enalapril maleate and the brand-name product, Renitek®. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It functions as a prodrug, which is hydrolyzed in the body to its active metabolite, enalaprilat. Bioequivalence studies are essential to ensure that generic versions of a drug deliver the same amount of active ingredient to the bloodstream over the same period as the brand-name counterpart, thus ensuring comparable therapeutic efficacy and safety.
Quantitative Analysis of Pharmacokinetic Parameters
Bioequivalence is determined by comparing key pharmacokinetic (PK) parameters after administration of the test (generic) and reference (brand-name) products to healthy volunteers. The most critical parameters are the area under the plasma concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax), which indicates the rate of drug absorption. For enalapril, these parameters are measured for both the parent drug, enalapril, and its active metabolite, enalaprilat.
Multiple studies have concluded that generic enalapril formulations are bioequivalent to this compound®.[1][2][3] This is established when the 90% confidence intervals (CI) for the ratio of the geometric means (test/reference) for AUC and Cmax fall within the standard acceptance range of 80% to 125%.[4]
The following table summarizes the results from representative bioequivalence studies.
| Study Reference | Analyte | PK Parameter | Test Formulation (Mean ± SD) | Reference (this compound®) (Mean ± SD) | 90% Confidence Interval (Test/Reference Ratio) |
| Najib N, et al. (2003)[1] | Enalapril | Cmax (ng/mL) | 123.99 ± 46.94 | 121.28 ± 44.50 | 97.11% - 114.31% |
| AUC0-t (ng·h/mL) | 229.47 ± 70.19 | 218.87 ± 61.26 | 99.43% - 110.25% | ||
| AUC0-∞ (ng·h/mL) | 239.38 ± 71.30 | 230.63 ± 62.48 | 98.63% - 108.95% | ||
| Enalaprilat | Cmax (ng/mL) | 54.41 ± 13.91 | 53.87 ± 15.02 | 94.63% - 107.59% | |
| AUC0-t (ng·h/mL) | 496.01 ± 103.54 | 489.17 ± 104.93 | 98.43% - 104.25% | ||
| AUC0-∞ (ng·h/mL) | 572.63 ± 110.82 | 569.87 ± 117.29 | 97.97% - 103.65% | ||
| S.A. Romero et al. (2004)[5] | Enalapril | Cmax (ng/mL) | 118.58 ± 52.38 | 134.63 ± 56.28 | 82.26% - 101.58% |
| AUC0-∞ (ng·h/mL) | 287.15 ± 87.20 | 300.70 ± 82.35 | 87.42% - 101.49% | ||
| Enalaprilat | Cmax (ng/mL) | 70.02 ± 31.90 | 73.60 ± 30.31 | 83.56% - 103.46% | |
| AUC0-∞ (ng·h/mL) | 682.02 ± 224.70 | 708.41 ± 213.60 | 89.20% - 103.91% | ||
| Niopas I, et al. (2003)[2] | Enalaprilat | Cmax (ng/mL) | 62.4 ± 20.3 | 59.9 ± 20.2 | 91.0% - 123.4% |
| AUC0-t (ng·h/mL) | 522.0 ± 147.2 | 510.6 ± 141.5 | 88.7% - 118.9% | ||
| AUC0-∞ (ng·h/mL) | 586.8 ± 161.4 | 579.9 ± 155.6 | 88.0% - 117.6% |
Experimental Protocols
The validation of bioequivalence relies on standardized and rigorous experimental designs. The protocols described in the cited studies generally adhere to the following structure.
Study Design
Bioequivalence studies for enalapril are typically conducted as single-dose, randomized, two-period, two-sequence, open-label, crossover trials.[2][3][4]
-
Single-Dose: Volunteers receive a single dose of the test or reference drug.[6]
-
Randomized Crossover: Each subject receives both the test and reference formulations on separate occasions, with the order of administration being random. This design allows each subject to act as their own control, reducing variability.
-
Washout Period: The two treatment periods are separated by a washout period of at least one week to ensure the complete elimination of the drug from the body before the next administration.[5]
Study Population
The studies are conducted in a cohort of healthy adult volunteers, typically between 18 and 45 years of age.[5] The number of subjects usually ranges from 14 to 24 or more to provide sufficient statistical power.[1][4] All participants undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.
Drug Administration and Sample Collection
-
Fasting Conditions: Volunteers typically fast overnight for at least 10 hours before receiving the drug and for several hours post-dose to avoid any food-drug interactions.[5][7]
-
Dosing: A single oral dose of enalapril (e.g., 20 mg) is administered with a standardized volume of water.[3][7]
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at predetermined time points. Sampling typically starts before dosing (0 hours) and continues for up to 36 or 48 hours post-dose.[2] A sufficient number of samples are taken to accurately define the plasma concentration-time profile, particularly around the expected Tmax for both enalapril and enalaprilat.[6]
Bioanalytical Method
The concentrations of enalapril and its active metabolite, enalaprilat, in plasma samples are determined using a validated, sensitive, and specific bioanalytical method. The most common technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high selectivity and sensitivity, with a typical lower limit of quantification (LLOQ) around 0.50 ng/mL or 1 ng/mL for both analytes.[5][7] The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: From the plasma concentration-time data for each subject, the following PK parameters are calculated using non-compartmental methods: Cmax, Tmax (time to reach Cmax), AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity).[6]
-
Statistical Analysis: The primary parameters for bioequivalence assessment, AUC and Cmax, are log-transformed before statistical analysis. An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, and sequence.[1] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated. For the two products to be considered bioequivalent, these confidence intervals must lie within the 80% to 125% range.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow of a crossover bioequivalence study for enalapril.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence study of two brands of enalapril tablets after single oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence study of two formulations of enalapril, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of enalapril tablets in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bioequivalence study of two formulations of enalapril, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ammanu.edu.jo [ammanu.edu.jo]
A Comparative Analysis of Renitek's Side Effect Profile with Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Renitek (enalapril) with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors. The information is compiled from meta-analyses of randomized controlled trials and comparative studies to support evidence-based decision-making in research and drug development.
Executive Summary
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. While their therapeutic benefits are well-established, their use is often associated with a distinct class of side effects. The most frequently reported adverse effects across the class include a persistent dry cough, angioedema, hypotension, and hyperkalemia.[1][2] The incidence of these side effects can vary among different ACE inhibitors. This guide focuses on a comparative analysis of this compound (enalapril) against other commonly prescribed ACE inhibitors such as lisinopril, ramipril, and captopril.
Comparative Side Effect Profile of ACE Inhibitors
The following table summarizes the incidence of key side effects associated with enalapril and other ACE inhibitors based on data from clinical trials and meta-analyses. It is important to note that incidence rates can vary depending on the patient population and study design.
| Side Effect | Enalapril | Lisinopril | Ramipril | Captopril | Placebo |
| Dry Cough | 3.9% - 66%[3][4] | 28.8%[5] | Up to 76.4% (SUCRA ranking)[3] | 13.7% (SUCRA ranking)[3] | ~8.5%[6] |
| Angioedema | Rare[7] | Rare[8] | Rare[8] | Rare[8] | Rare[9] |
| Hypotension | 7% - 11%[10] | Common[8] | Common[8] | Common[8] | Lower than ACEi[1][2] |
| Hyperkalemia | 2% - 6%[10] | Common[8] | Common[8] | Common[8] | Lower than ACEi[1][2] |
| Dizziness | 12% - 19%[10] | 12.0%[5] | Common | Common | Lower than ACEi[1][2] |
SUCRA (Surface Under the Cumulative Ranking) scores from a network meta-analysis indicate the ranking of drugs for a specific outcome, with a higher score indicating a higher likelihood of causing the side effect.[3]
A network meta-analysis of 135 randomized controlled trials ranked various ACE inhibitors for their potential to induce cough.[3] While all ACE inhibitors increase the risk of cough compared to placebo, the incidence varies.[3] In this analysis, enalapril had a moderate ranking for cough inducement.[3] Another comparative study found the incidence of cough to be significantly less with imidapril compared to enalapril (44% vs 66%).[4]
Signaling Pathways and Mechanisms of Side Effects
The characteristic side effects of ACE inhibitors, particularly cough and angioedema, are linked to their mechanism of action, which involves the inhibition of the angiotensin-converting enzyme. This enzyme is also responsible for the degradation of bradykinin, a potent vasodilator and inflammatory mediator.[6][11]
Bradykinin Pathway in ACE Inhibitor-Induced Cough and Angioedema
The accumulation of bradykinin in the respiratory tract is believed to sensitize airway sensory nerves, leading to a persistent dry cough.[11] In susceptible individuals, this accumulation can also increase vascular permeability, resulting in angioedema, a rare but potentially life-threatening side effect.[10]
Caption: Mechanism of ACE inhibitor-induced side effects.
Experimental Protocols for Assessing Side Effects
The monitoring and assessment of adverse events in clinical trials are critical for ensuring participant safety and for the accurate characterization of a drug's side effect profile.[12]
Assessment of ACE Inhibitor-Induced Cough
-
Patient-Reported Outcomes: Standardized questionnaires, such as the Leicester Cough Questionnaire (LCQ) or a simple Visual Analog Scale (VAS) for cough severity, are often used to quantify the subjective experience of cough.
-
Clinical Assessment: Investigators conduct structured interviews with participants at regular intervals to document the onset, frequency, nature (dry or productive), and severity of any cough.[4]
-
Differential Diagnosis: It is crucial to rule out other potential causes of cough, such as respiratory tract infections or other underlying pulmonary conditions.[13]
-
Dechallenge and Rechallenge: In some study designs, the suspected ACE inhibitor is temporarily discontinued (dechallenge) to observe if the cough resolves. If it does, the drug may be cautiously reintroduced (rechallenge) to confirm causality.[11]
Monitoring for Angioedema, Hypotension, and Hyperkalemia
-
Angioedema: Patients are educated to recognize and immediately report any swelling of the face, lips, tongue, or throat.[14] Investigators perform physical examinations at each study visit to check for signs of angioedema.[15]
-
Hypotension: Blood pressure is measured at each study visit in both sitting and standing positions to detect postural hypotension.[16] Patients are also queried about symptoms such as dizziness or lightheadedness.[14]
-
Hyperkalemia: Serum potassium levels are monitored through regular blood tests, especially at the initiation of therapy, after dose adjustments, and in patients with risk factors such as renal impairment or concurrent use of potassium-sparing diuretics.[10][13]
Clinical Trial Workflow for Adverse Event Monitoring
The systematic monitoring and reporting of adverse events are fundamental to the integrity of clinical trials and are mandated by regulatory authorities.[17]
Caption: Workflow for adverse event monitoring in clinical trials.
Conclusion
This compound (enalapril) shares a side effect profile common to the ACE inhibitor class, with cough, hypotension, and hyperkalemia being the most notable. While efficacy in managing hypertension and heart failure is comparable among many ACE inhibitors, there are variations in the incidence of side effects, particularly cough.[18][19] The choice of a specific ACE inhibitor in a clinical or research setting should be guided by a thorough understanding of these differences, alongside patient-specific factors. The rigorous monitoring and reporting of adverse events in clinical trials are essential for further refining our understanding of the comparative safety profiles of these important therapeutic agents.
References
- 1. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Ran… [ouci.dntb.gov.ua]
- 3. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. drugs.com [drugs.com]
- 6. Angiotensin-Converting Enzyme Inhibitors Induce Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enalapril: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. droracle.ai [droracle.ai]
- 9. cardioaragon.com [cardioaragon.com]
- 10. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ACEI-induced cough: A review of current evidence and its practical implications for optimal CV risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enalapril (Vasotec): Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]
- 15. Side Effects of Vasotec (enalapril): Interactions & Warnings [medicinenet.com]
- 16. Enalapril Side Effects: Common, Severe, Long Term [drugs.com]
- 17. drkresearch.com [drkresearch.com]
- 18. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
Validating Biomarkers for Predicting Therapeutic Response to Renitek: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent biomarkers for predicting the therapeutic response to Renitek (enalapril), an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. The objective is to equip researchers and drug development professionals with the necessary data and methodologies to effectively validate these biomarkers in a clinical or research setting.
Introduction to this compound (Enalapril)
This compound is a pro-drug that is hydrolyzed in the body to its active form, enalaprilat.[1] Enalaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking ACE, enalaprilat decreases the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[3][4] This inhibition also leads to decreased aldosterone secretion, which can result in a small increase in serum potassium.[1]
Biomarker Comparison for Predicting Therapeutic Response
The therapeutic response to this compound can vary significantly among individuals. Identifying reliable biomarkers to predict this response is crucial for personalizing treatment and optimizing clinical outcomes. This guide focuses on two of the most studied biomarkers: the ACE gene insertion/deletion (I/D) polymorphism and plasma renin activity (PRA).
Quantitative Data Summary
The following table summarizes the predictive performance of the ACE I/D polymorphism and plasma renin activity in relation to the blood pressure-lowering effect of enalapril.
| Biomarker | Patient Stratification | Mean Arterial Pressure (MAP) Reduction (mmHg) with Enalapril | Key Findings |
| ACE I/D Polymorphism | DD Genotype | 16.4 ± 7.8 | Individuals with the DD genotype, which is associated with higher ACE levels, showed a more significant reduction in blood pressure in response to enalapril in some studies.[3] |
| ID Genotype | 8.4 ± 3.7 | Heterozygous individuals exhibited an intermediate response.[3] | |
| II Genotype | 1.5 ± 4.3 | The II genotype, linked to lower ACE levels, was associated with the least pronounced blood pressure reduction in the same studies.[3] However, it is important to note that the predictive value of the ACE I/D polymorphism is a subject of debate, with some studies showing conflicting results or no significant association. | |
| Plasma Renin Activity (PRA) | High Renin | Greater Reduction (Specific mmHg data for enalapril is limited) | Patients with higher baseline plasma renin activity generally exhibit a more robust blood pressure-lowering response to ACE inhibitors like enalapril. This is because the primary mechanism of action of these drugs is to block the RAAS, which is more active in high-renin states. |
| Low Renin | Lesser Reduction (Specific mmHg data for enalapril is limited) | In low-renin hypertension, where blood pressure elevation is often driven by volume expansion rather than RAAS activation, the antihypertensive effect of enalapril may be less pronounced. |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
The diagram below illustrates the RAAS pathway and the point of intervention for this compound (enalapril).
General Workflow for Biomarker Validation
The following diagram outlines a typical workflow for validating a predictive biomarker for therapeutic response.
Experimental Protocols
ACE Insertion/Deletion (I/D) Genotyping
Objective: To determine the ACE I/D genotype (DD, ID, or II) from a patient's genomic DNA.
Methodology: Polymerase Chain Reaction (PCR)
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification:
-
Primers:
-
Forward: 5'-CTG GAG ACC ACT CCC ATC CTT TCT-3'
-
Reverse: 5'-GAT GTG GCC ATC ACA TTC GTC AGA T-3'
-
-
Reaction Mix: A PCR master mix containing DNA polymerase, dNTPs, MgCl2, and the forward and reverse primers is prepared.
-
Thermal Cycling:
-
Initial Denaturation: 94°C for 5 minutes.
-
35 Cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
-
Gel Electrophoresis:
-
The PCR products are separated on a 2% agarose gel stained with a DNA-binding dye.
-
Genotype Interpretation:
-
II Genotype: A single band at 490 bp.
-
DD Genotype: A single band at 190 bp.
-
ID Genotype: Two bands at 490 bp and 190 bp.
-
-
To avoid mistyping of ID heterozygotes as DD homozygotes, a second PCR with insertion-specific primers is recommended for all samples identified as DD.
-
Plasma Renin Activity (PRA) Measurement
Objective: To quantify the activity of renin in a patient's plasma, which reflects the rate of angiotensin I generation.
Methodology: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Handling:
-
Blood is collected in a chilled EDTA tube.
-
The sample is immediately placed on ice and centrifuged at 4°C to separate the plasma.
-
Plasma is stored at -20°C or lower until analysis. Proper handling is critical to prevent in vitro changes in renin activity.
-
-
Angiotensin I Generation:
-
The plasma sample is divided into two aliquots.
-
One aliquot is incubated at 37°C for a specified time (e.g., 90 minutes) to allow renin to cleave angiotensinogen and generate angiotensin I.
-
The second aliquot is kept at 4°C to prevent angiotensin I generation and serves as a baseline control.
-
Inhibitors of angiotensinases and ACE are added to both aliquots to prevent the degradation of the newly formed angiotensin I.
-
-
Quantification of Angiotensin I:
-
The concentration of angiotensin I in both aliquots is measured using a competitive RIA or ELISA.
-
In an RIA, a known amount of radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a specific antibody. The amount of radioactivity is inversely proportional to the concentration of angiotensin I in the sample.
-
An ELISA follows a similar competitive principle but uses an enzyme-linked antibody and a colorimetric substrate for detection.
-
-
Calculation of PRA:
-
The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time.
-
The result is typically expressed in nanograms per milliliter per hour (ng/mL/h).
-
Conclusion
Both the ACE I/D polymorphism and plasma renin activity show potential as predictive biomarkers for the therapeutic response to this compound. However, the evidence for the ACE I/D polymorphism is inconsistent across different studies, suggesting that its predictive utility may be population-dependent or influenced by other genetic and environmental factors. In contrast, there is a more consistent physiological basis and supporting evidence for using plasma renin activity to stratify patients who are more likely to respond to RAAS inhibitors like enalapril.
For drug development professionals and researchers, the validation of these biomarkers in specific patient populations is essential. The provided experimental protocols offer a foundation for designing and implementing such validation studies. Future research should aim to conduct large-scale, prospective clinical trials to definitively establish the clinical utility of these and other potential biomarkers for personalizing this compound therapy.
References
- 1. Comparison of blood pressure and angiotensin responses to the renin inhibitor Ro 42-5892 and the angiotensin converting enzyme inhibitor enalapril in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [The acute effects of the new angiotensin I-converting enzyme inhibitor, enalapril maleate, on blood pressure, plasma renin, aldosterone and kinins in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Renitec® (Enalapril) Versus Placebo in Asymptomatic Left Ventricular Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Renitec® (enalapril), an angiotensin-converting enzyme (ACE) inhibitor, and placebo in the management of asymptomatic left ventricular dysfunction. The information is supported by experimental data from pivotal clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
Enalapril has been extensively studied for its role in preventing the progression of asymptomatic left ventricular dysfunction to overt heart failure. The landmark Studies of Left Ventricular Dysfunction (SOLVD) Prevention Trial demonstrated that enalapril significantly reduces the incidence of heart failure and related hospitalizations in this patient population.[1][2] While a statistically significant reduction in overall mortality was not observed during the initial trial period, long-term follow-up studies suggest a mortality benefit with early initiation of enalapril.[3][4] Mechanistically, enalapril exerts its effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to reduced afterload, prevention of adverse cardiac remodeling, and improved cardiac function.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the SOLVD Prevention Trial, comparing enalapril to placebo in patients with asymptomatic left ventricular dysfunction.
Table 1: Clinical Outcomes in the SOLVD Prevention Trial [1][5]
| Outcome | Enalapril Group (n=2111) | Placebo Group (n=2117) | Risk Reduction | 95% Confidence Interval | P-value |
| Total Mortality | 313 (14.8%) | 334 (15.8%) | 8% | -8% to 21% | 0.30 |
| Cardiovascular Mortality | 265 (12.6%) | 298 (14.1%) | 12% | -3% to 26% | 0.12 |
| Development of Heart Failure | 630 | 818 | 29% | 21% to 36% | <0.001 |
| Death or Hospitalization for Heart Failure | 434 | 518 | 20% | 9% to 30% | <0.001 |
Data represents events over a mean follow-up of 37.4 months.
Table 2: Effects on Left Ventricular Structure and Function [6][7][8]
| Parameter | Enalapril Group | Placebo Group | P-value (between groups) |
| Change in End-Diastolic Volume (radionuclide, mL/m²) | -7 (from 120 ± 25 to 113 ± 25) | +5 (from 119 ± 28 to 124 ± 33) | <0.05 |
| Change in End-Systolic Volume (echocardiography) | No significant change | Increase | 0.019 |
| Change in LV Mass (echocardiography) | Reduction | Tendency to increase | ≤0.001 |
Data from substudies of the SOLVD Prevention Trial.
Experimental Protocols
The primary evidence for the efficacy of enalapril in asymptomatic left ventricular dysfunction comes from the Studies of Left Ventricular Dysfunction (SOLVD) Prevention Trial .
SOLVD Prevention Trial Methodology[1][5][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 4,228 patients with asymptomatic left ventricular dysfunction, defined as a left ventricular ejection fraction of 35% or less, who were not receiving treatment for heart failure.
-
Intervention: Patients were randomly assigned to receive either enalapril (n=2111) or placebo (n=2117). The initial dose of enalapril was 2.5 mg twice daily, which was titrated up to a target dose of 10 mg twice daily as tolerated.
-
Follow-up: The average follow-up period was 37.4 months.
-
Primary Endpoints: The primary endpoint was all-cause mortality.
-
Secondary Endpoints: Included the development of congestive heart failure and hospitalizations for heart failure.
A substudy of the SOLVD Prevention Trial assessed the effects of enalapril on cardiac structure and function using radionuclide ventriculography and echocardiography.[6][7][8]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[9] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the RAAS.[9][10] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II. This leads to a cascade of downstream effects that are beneficial in the context of left ventricular dysfunction.
Caption: Mechanism of action of enalapril in the RAAS pathway.
SOLVD Prevention Trial: Experimental Workflow
The following diagram illustrates the workflow of the SOLVD Prevention Trial, from patient enrollment to final analysis.
References
- 1. Effect of enalapril on mortality and the development of heart failure in asymptomatic patients with reduced left ventricular ejection fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. The Effects of Enalapril on Mortality and the Development of Heart failure in Asymptomatic Patients with Reduced Left Ventricular Ejection Fractions - American College of Cardiology [acc.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of the angiotensin converting enzyme inhibitor enalapril on the long-term progression of left ventricular dilatation in patients with asymptomatic systolic dysfunction. SOLVD (Studies of Left Ventricular Dysfunction) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Comparative Effectiveness of Renitek (Enalapril) in Diverse Ethnic Populations: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy and pharmacological response to Renitek (enalapril), an angiotensin-converting enzyme (ACE) inhibitor, across different ethnic populations. The information presented is synthesized from a range of clinical trials and meta-analyses to support research and drug development efforts.
Executive Summary
The effectiveness of enalapril in managing hypertension can vary significantly among different ethnic groups. These variations are influenced by a combination of genetic and physiological factors, most notably differences in the renin-angiotensin-aldosterone system (RAAS). Generally, White populations exhibit a robust blood pressure-lowering response to enalapril monotherapy. In contrast, Black populations often show an attenuated response, which can be overcome with combination therapy. Data for Hispanic and Asian populations, while more limited, also suggest potential differences in treatment response compared to White populations.
Data Presentation: Efficacy and Safety of Enalapril Across Ethnicities
The following tables summarize key quantitative data from comparative studies.
Table 1: Blood Pressure Response to Enalapril Monotherapy
| Ethnic Group | Study Population | Dosage | Key Findings | Reference |
| Black | Adults with hypertension | 5-40 mg/day | Achieved normotension in 60% of patients; required higher mean dose (22 +/- 2 mg) compared to White patients.[1] | [1] |
| Children with hypertension | High dose | Did not show a significant aggregate response in blood pressure reduction across trials.[2] | [2] | |
| Adults with hypertension | Not specified | Associated with a lesser reduction in systolic (mean: 4.6 mmHg less) and diastolic (mean: 2.8 mmHg less) blood pressure compared to White patients.[3] | [3] | |
| White | Adults with hypertension | 5-40 mg/day | Achieved normotension in 66% of patients; responded to lower mean dose (13 +/- 1 mg).[1] | [1] |
| Children with hypertension | High dose | Demonstrated a significant systolic and diastolic blood pressure response.[2] | [2] | |
| Hispanic | Adults with hypertension | Not specified | As monotherapy, did not show a significant blood pressure reduction compared to placebo in a study of Caribbean Hispanics with largely low-renin hypertension.[4] | [4] |
| Adults with hypertension | Not specified | Antihypertensive action of enalapril was enhanced by salt deprivation.[4] | [4] | |
| Asian (Chinese) | Adults with hypertension | Not specified | Showed good blood pressure lowering efficacy.[5] | [5] |
Table 2: Cardiovascular Outcomes and Adverse Effects
| Ethnic Group | Key Findings | Reference |
| Black | - In heart failure, enalapril was associated with a nonsignificant 14% adjusted risk reduction in hospitalization, compared to a significant 49% reduction in White patients.[6] - ACE inhibitor-based therapy was associated with poorer cardiovascular outcomes in hypertensive Black patients but not in White patients.[7] - Higher risk of angioedema compared to other ethnic groups.[8] | [6][7][8] |
| White | - In heart failure, enalapril was associated with a significant 49% adjusted risk reduction in hospitalization.[6] | [6] |
| Asian (Chinese) | - Experience more cough from ACE inhibitors (including enalapril) than Caucasians.[5] | [5] |
| Hispanic | - In the ALLHAT study, with access to care, blood pressure control in Hispanics was comparable to or better than in non-Hispanic Whites.[9][10] | [9][10] |
Experimental Protocols
The findings presented in this guide are based on a variety of study designs, primarily randomized controlled trials (RCTs) and meta-analyses. Below are generalized methodologies representative of the cited research.
1. Randomized Controlled Trial (RCT) for Antihypertensive Efficacy
-
Objective: To compare the efficacy and safety of enalapril with a placebo or another antihypertensive agent in a specific ethnic population.
-
Study Design: A multi-center, double-blind, randomized, parallel-group study.
-
Participant Selection:
-
Inclusion Criteria: Adults aged 18-75 with a diagnosis of mild-to-moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg). Participants from a specific self-identified ethnic group.
-
Exclusion Criteria: Secondary hypertension, history of angioedema, significant renal or hepatic impairment, pregnancy.
-
-
Procedure:
-
Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.
-
Randomization: Eligible participants are randomly assigned to receive either enalapril (e.g., 10 mg once daily) or the comparator (placebo or active control).
-
Titration: The dose of the study drug may be titrated upwards (e.g., to 20 mg, then 40 mg) at specified intervals (e.g., every 4 weeks) if the target blood pressure is not achieved.
-
Follow-up: Participants are followed for a predetermined period (e.g., 8-12 weeks), with blood pressure measurements taken at regular intervals.
-
-
Primary Endpoint: Change from baseline in sitting diastolic and systolic blood pressure.
-
Secondary Endpoints: Percentage of patients achieving target blood pressure, incidence of adverse events.
-
Statistical Analysis: Analysis of covariance (ANCOVA) or t-tests are used to compare the mean change in blood pressure between treatment groups.
2. Meta-Analysis of Clinical Trials
-
Objective: To synthesize data from multiple clinical trials to estimate the overall effect of enalapril on blood pressure in different ethnic groups.
-
Study Selection: A systematic literature search (e.g., in PubMed, Embase, Cochrane Library) is conducted to identify all relevant RCTs that reported blood pressure outcomes for enalapril and stratified results by ethnicity.
-
Data Extraction: Data on study design, patient characteristics, intervention, and blood pressure outcomes are independently extracted by two reviewers.
-
Statistical Analysis: A fixed-effects or random-effects model is used to calculate the weighted mean difference in blood pressure reduction between ethnic groups. Heterogeneity between studies is assessed using statistical tests like I².
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Enalapril
Caption: Mechanism of action of this compound (enalapril) within the RAAS pathway.
Experimental Workflow: Comparative Clinical Trial
Caption: Generalized workflow for a comparative clinical trial of enalapril.
Logical Relationship: Factors Influencing Enalapril Response
References
- 1. Efficacy and tolerability of enalapril monotherapy in mild-to-moderate hypertension in older patients compared to younger patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racial Difference in Blood Pressure Response to Angiotensin-Converting Enzyme Inhibitors in Children: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential Hypertension of Caribbean Hispanics: Sodium, Renin, and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Chinese ethnicity affect the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparative Effectiveness of Angiotensin-Converting Enzyme Inhibitor-Based Treatment on Cardiovascular Outcomes in Hypertensive Blacks versus Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethnic Differences in Cardiovascular Drug Response: Potential Contribution of Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ovid.com [ovid.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Renitek (Enalapril)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Renitek (enalapril) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and ensures a safe working environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended PPE:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact with the active pharmaceutical ingredient (API). |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols. |
General Safety Precautions:
-
Handle this compound in a well-ventilated area to minimize inhalation exposure.[1]
-
Avoid generating dust when handling solid forms of the medication.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Wash hands thoroughly with soap and water after handling the medication.[2]
II. Disposal Procedures for Unused or Expired this compound
The primary and preferred method for the disposal of unused or expired this compound is through a licensed waste disposal contractor. This ensures that the pharmaceutical waste is handled and treated in accordance with all local, state, and federal regulations.[3][4][5]
Step-by-Step Disposal Guide:
-
Segregation and Labeling:
-
Segregate this compound waste from other chemical and laboratory waste streams.
-
Place the waste in a designated, clearly labeled, and sealed container. The container should be appropriate for pharmaceutical waste. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[6]
-
-
Contact a Licensed Waste Disposal Service:
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable pharmaceutical waste disposal company.
-
Ensure the disposal company provides a certificate of destruction for your records.
-
-
Interim Storage:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Alternative Disposal Method (for small quantities, if permitted by local regulations):
-
Deactivation:
-
Containment:
-
Final Disposal:
III. Management of Spills
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area:
-
Restrict access to the spill area.
-
Ensure the area is well-ventilated.
-
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent pad to avoid raising dust.
-
For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the liquid.
-
-
Clean-Up:
-
Carefully sweep or vacuum the spilled solid material. Use a vacuum with a HEPA filter if available. Avoid dry sweeping that can create dust.
-
Place all contaminated materials (absorbent pads, cleaning materials, and contaminated PPE) into a labeled, sealed waste container for disposal by a licensed contractor.[4][5]
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable detergent and water.
-
Dispose of all cleaning materials as hazardous waste.
-
IV. Disposal of Empty Containers
Empty containers that have held this compound must also be managed properly to remove any residual API.
-
Triple-Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water) at least three times.
-
Collect the rinsate (the liquid from rinsing) and manage it as chemical waste. Do not pour the rinsate down the drain.
-
-
Container Disposal:
Below is a logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Renitek (Enalapril Maleate)
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Renitek (enalapril maleate) in a laboratory setting. Adherence to these procedures is essential for minimizing occupational exposure and ensuring a safe research environment.
Quantitative Safety Data
For rapid assessment of key safety parameters, the following table summarizes quantitative data for enalapril maleate.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (Ceiling Limit) | Merck, Sharp and Dohme[1] |
| Occupational Exposure Band | 50 µg/m³ (Band 3) | Internal[1] |
| Recommended Storage Temperature | 15°C to 30°C (59°F to 86°F) | [1] |
| Recommended Glove Breakthrough Time (Prolonged Contact) | >240 minutes (Protection Class 5 or higher) | [1][2] |
| Recommended Glove Breakthrough Time (Brief Contact) | >60 minutes (Protection Class 3 or higher) | [1][2] |
Personal Protective Equipment (PPE)
The primary defense against exposure to enalapril maleate is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][3] In situations where splashing is a risk, a face shield must also be worn.[1]
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves, such as nitrile or butyl rubber, are to be worn.[1] The selection of glove type should be based on the frequency and duration of contact. For prolonged or repeated contact, gloves with a protection class of 5 or higher are recommended.[1][2] For brief contact, a protection class of 3 or higher is suitable.[1][2] Gloves should be inspected for any signs of degradation before use and hands must be washed thoroughly after removal.[1]
-
Protective Clothing : Fire/flame resistant and impervious clothing should be worn.[3] When there is a risk of exposure, wear protective clothing and consider a PVC apron.[2][4]
-
-
Respiratory Protection : If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[3] In cases where significant quantities of dust may become airborne, an approved positive flow mask should be considered.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Handling Procedures
-
Engineering Controls : Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Safe Handling Practices :
-
Avoid all personal contact, including inhalation.[2]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Ensure all containers are clearly labeled and stored in their original, tightly sealed containers.[1] Polyethylene or polypropylene containers are suitable.[1]
-
Disposal Plan
Proper disposal of enalapril maleate and contaminated materials is crucial to prevent environmental contamination.
-
Waste Categorization : Unused or expired enalapril maleate is to be disposed of as hazardous chemical waste.[1]
-
Professional Disposal : It is recommended to engage a licensed professional waste disposal service for the disposal of this material and any contaminated items.[1]
-
Spill Response : In the event of a spill, avoid dust formation and contact with the material.[3][5] Use dry clean-up procedures and place the collected residue in sealed containers for disposal.[2] The spill area should be washed down with large amounts of water, preventing runoff into drains.[2]
Experimental Protocol: Safe Handling and Decontamination
This protocol outlines the step-by-step procedure for the safe handling of enalapril maleate during routine laboratory operations and the subsequent decontamination of the workspace.
Objective: To provide a standardized procedure for handling enalapril maleate that minimizes the risk of exposure to laboratory personnel and prevents cross-contamination.
Materials:
-
Enalapril maleate
-
Appropriate PPE (as detailed above)
-
Enclosed weighing balance or ventilated enclosure
-
Non-sparking tools (spatulas, etc.)
-
Sealable disposal bags for hazardous waste
-
70% ethanol or other appropriate decontaminating solution
-
Absorbent pads
Procedure:
-
Preparation:
-
Don all required personal protective equipment: safety goggles, face shield (if necessary), chemical-impermeable gloves, and protective clothing.
-
Prepare the designated work area by covering the surface with absorbent pads.
-
Ensure a hazardous waste container is readily accessible.
-
-
Handling (Weighing and Dispensing):
-
Perform all manipulations of powdered enalapril maleate within a ventilated enclosure or on an enclosed balance to minimize dust generation.
-
Use non-sparking tools for all transfers.
-
Carefully weigh the desired amount of the compound.
-
Tightly seal the source container immediately after dispensing.
-
-
Post-Handling and Decontamination:
-
Wipe down all surfaces, including the balance and any equipment used, with a suitable decontaminating solution.
-
Carefully fold used absorbent pads inward and place them, along with any disposable tools, into a sealed hazardous waste bag.
-
Remove outer gloves and dispose of them in the hazardous waste bag.
-
Remove remaining PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal:
-
Ensure all waste generated is placed in clearly labeled, sealed containers for hazardous waste.
-
Arrange for the collection of the hazardous waste by a licensed disposal service.
-
Visualizations
Hierarchy of Controls for Handling this compound
The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating risks associated with handling this compound.
Caption: Hierarchy of controls for managing this compound exposure risks.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
